molecular formula C12H24Br2O5 B1667895 Bromo-PEG5-bromide CAS No. 67705-77-5

Bromo-PEG5-bromide

カタログ番号: B1667895
CAS番号: 67705-77-5
分子量: 408.12 g/mol
InChIキー: LACSKPODWQXGSB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bromo-PEG5-bromide is a PEG derivative containing two bromide groups. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer increases solubility in aqueous media.

特性

IUPAC Name

1-[2-(2-bromoethoxy)ethoxy]-2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24Br2O5/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACSKPODWQXGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCBr)OCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Br2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434742
Record name 1,17-DIBROMO-3,6,9,12,15-PENTAOXAHEPTADECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67705-77-5
Record name 1,17-DIBROMO-3,6,9,12,15-PENTAOXAHEPTADECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Bromo-PEG5-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG5-bromide, a bifunctional polyethylene glycol (PEG) linker, has emerged as a critical tool in modern drug discovery and development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its unique chemical architecture, featuring a flexible pentaethylene glycol chain flanked by two reactive bromide groups, offers a versatile platform for conjugating molecules of interest. This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, with a focus on its utility in the synthesis of PROTACs and other targeted therapeutics.

Core Chemical and Physical Properties

This compound is a viscous, typically light yellow to yellow liquid at room temperature. The presence of the hydrophilic PEG spacer imparts significant water solubility, a crucial characteristic for improving the pharmacokinetic profiles of conjugated molecules.[1][2] The terminal bromide atoms serve as excellent leaving groups in nucleophilic substitution reactions, enabling the covalent linkage of this spacer to various nucleophilic moieties.[3]

PropertyValueReference(s)
IUPAC Name 1,17-dibromo-3,6,9,12,15-pentaoxaheptadecane[4]
Synonyms Br-PEG5-Br, 1,17-Dibromo-penta(ethylene glycol)[4]
CAS Number 67705-77-5[4]
Molecular Formula C12H24Br2O5[4]
Molecular Weight 408.12 g/mol [5]
Appearance Light yellow to yellow liquid[5]
Purity Typically ≥95%[6]
Solubility Soluble in water and most organic solvents.[1][2]
Storage Conditions Store at -20°C for long-term stability. Can be shipped at room temperature.[7]
Stability The thioether bond formed upon reaction with thiols is generally stable under physiological conditions. The PEG chain itself is relatively stable, though long chains can be susceptible to enzymatic degradation.[1]

Reactivity and Applications in PROTAC Synthesis

The primary utility of this compound lies in its ability to act as a linker in the synthesis of heterobifunctional molecules, most notably PROTACs. PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8][9] The PEG5 linker in this compound provides the necessary spatial separation and flexibility to allow for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[10]

The synthesis of a PROTAC using this compound typically involves sequential nucleophilic substitution reactions. For instance, one bromide can react with an amine or thiol group on a ligand for the target protein, and the other bromide can react with a corresponding nucleophile on a ligand for an E3 ligase, such as cereblon (CRBN) or von Hippel-Lindau (VHL).[6][11][12]

PROTAC-Mediated Protein Degradation Workflow

The following diagram illustrates the general workflow of PROTAC-mediated protein degradation, a process facilitated by linkers such as this compound.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis TargetLigand Target Protein Ligand (with Nucleophile) PROTAC PROTAC Molecule TargetLigand->PROTAC Nucleophilic Substitution E3LigaseLigand E3 Ligase Ligand (with Nucleophile) E3LigaseLigand->PROTAC Nucleophilic Substitution BromoPEG This compound BromoPEG->PROTAC PROTAC_in_cell PROTAC enters cell TernaryComplex Formation of Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC_in_cell->TernaryComplex Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome DegradedProtein Degraded Protein Fragments Proteasome->DegradedProtein

Caption: Workflow of PROTAC synthesis and cellular action.

Experimental Protocols

While specific reaction conditions are highly dependent on the nature of the reacting ligands, the following provides a general framework for the nucleophilic substitution reactions involving this compound.

General Procedure for Reaction with a Primary Amine

This protocol outlines a typical procedure for the mono-alkylation of a primary amine with this compound.

Materials:

  • This compound

  • Primary amine-containing molecule

  • A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

  • Reaction vessel with a magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the primary amine-containing molecule (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add a solution of this compound (1-1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Reaction with a Thiol

This protocol describes a general method for the reaction of this compound with a thiol-containing molecule.

Materials:

  • This compound

  • Thiol-containing molecule

  • A suitable base (e.g., potassium carbonate or sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)

  • Reaction vessel with a magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of the thiol-containing molecule (1 equivalent) in anhydrous acetonitrile under an inert atmosphere, add potassium carbonate (2-3 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of this compound (1-1.2 equivalents) in anhydrous acetonitrile to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways

The ultimate biological effect of a PROTAC synthesized using this compound is the degradation of a specific target protein. The "signaling pathway" in this context is the ubiquitin-proteasome system (UPS), which is a fundamental cellular process for protein degradation.

UPS_Pathway PROTAC PROTAC (Target Ligand-PEG5-E3 Ligase Ligand) TernaryComplex Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedTarget Polyubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Polyubiquitination E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 E2->E3Ligase Ub Transfer Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome UbiquitinatedTarget->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides RecycledUb Recycled Ubiquitin Proteasome->RecycledUb

Caption: The Ubiquitin-Proteasome Pathway hijacked by a PROTAC.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in drug discovery and development. Its well-defined structure, favorable physicochemical properties, and predictable reactivity make it an ideal linker for the construction of complex bioconjugates, particularly PROTACs. The ability to rationally design and synthesize molecules that can hijack the cellular machinery for protein degradation opens up new avenues for targeting previously "undruggable" proteins and developing novel therapeutics for a wide range of diseases. As the field of targeted protein degradation continues to expand, the importance of well-characterized and reliable linkers like this compound will undoubtedly continue to grow.

References

An In-depth Technical Guide to the Synthesis and Characterization of Bromo-PEG5-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-PEG5-bromide, a homobifunctional polyethylene glycol (PEG) derivative, is a crucial linker in the burgeoning field of targeted protein degradation, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). Its pentaethylene glycol spacer imparts favorable solubility and pharmacokinetic properties, while the terminal bromide groups serve as versatile handles for conjugation to ligands for target proteins and E3 ubiquitin ligases. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, data presentation in structured tables, and visualizations of key workflows and mechanisms.

Introduction

Polyethylene glycol (PEG) linkers are integral components in the design of complex bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. The PEG chain's hydrophilicity, biocompatibility, and flexibility can significantly enhance the solubility, stability, and pharmacokinetic profile of the resulting conjugate. This compound (1,17-dibromo-3,6,9,12,15-pentaoxaheptadecane) is a bifunctional linker featuring a discrete chain of five ethylene glycol units capped with reactive bromide moieties. The bromide atoms are excellent leaving groups for nucleophilic substitution reactions, making this linker ideal for conjugation with various nucleophiles such as amines, thiols, and hydroxyl groups present on targeting ligands.

This guide will detail a representative synthesis of this compound from pentaethylene glycol and outline the standard analytical techniques for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis of this compound

The synthesis of this compound involves the conversion of the terminal hydroxyl groups of pentaethylene glycol to bromides. A common and effective method utilizes phosphorus tribromide (PBr₃).

Experimental Protocol: Bromination of Pentaethylene Glycol

Materials:

  • Pentaethylene glycol

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentaethylene glycol (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (0.7 - 1.0 equivalents) dropwise to the stirred solution via a dropping funnel over a period of 30-60 minutes. Caution: The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution at 0 °C until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

  • The crude product can be further purified by flash column chromatography on silica gel if necessary.

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Pentaethylene Glycol + Anhydrous DCM Reaction Add PBr3 at 0°C, then stir at RT Start->Reaction 1. Dissolve Quench Quench with sat. NaHCO3 solution Reaction->Quench 2. Reaction Extraction Extract with DCM Quench->Extraction 3. Quench Wash Wash with Brine Extraction->Wash 4. Extract Dry Dry with MgSO4 Wash->Dry 5. Wash Evaporation Evaporate Solvent Dry->Evaporation 6. Dry Purification Column Chromatography (Optional) Evaporation->Purification 7. Concentrate Product This compound Evaporation->Product Directly to Product (if pure enough) Purification->Product 8. Purify

Caption: Workflow for the synthesis of this compound.

Characterization Methods

The successful synthesis and purity of this compound are confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the product.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethylene glycol protons and the methylene protons adjacent to the bromine atoms.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the PEG chain.

Compound Property Value
Molecular Formula C₁₂H₂₄Br₂O₅
Molecular Weight 408.13 g/mol
CAS Number 67705-77-5
Appearance Colorless to pale yellow oil
Purity (typical) >95%

Table 1: Physicochemical Properties of this compound.

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Br-CH₂ -CH₂-O-~3.80 (t, J ≈ 6.5 Hz)~30-32
Br-CH₂-CH₂ -O-~3.65-3.75 (m)~70-72
-O-CH₂ -CH₂ -O- (internal)~3.60-3.70 (m)~70-71

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃). Note: Actual chemical shifts may vary depending on the solvent and instrument.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, a molecule containing two bromine atoms will show three main peaks in the molecular ion region: [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1.

Ion Expected m/z Relative Intensity
[M]⁺ (C₁₂H₂₄⁷⁹Br₂O₅)~406.01
[M+2]⁺ (C₁₂H₂₄⁷⁹Br⁸¹BrO₅)~408.02
[M+4]⁺ (C₁₂H₂₄⁸¹Br₂O₅)~410.01

Table 3: Expected Isotopic Pattern for the Molecular Ion of this compound in Mass Spectrometry. Note: The observed m/z values may vary depending on the ionization method (e.g., ESI, CI) and the adduct formed (e.g., [M+H]⁺, [M+Na]⁺).

Characterization Workflow

Characterization_Workflow cluster_analysis Analytical Characterization cluster_data Data Analysis and Confirmation Product Crude this compound NMR NMR Spectroscopy (1H and 13C) Product->NMR Confirm Structure MS Mass Spectrometry Product->MS Confirm Molecular Weight Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Final_Product Pure this compound Purity_Assessment->Final_Product

Caption: Workflow for the characterization of this compound.

Application in PROTAC Technology

This compound is a valuable bifunctional linker for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand that binds to a target protein (Protein of Interest, POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. By bringing the E3 ligase into close proximity with the POI, the PROTAC induces the ubiquitination and subsequent degradation of the POI by the proteasome.

General Mechanism of PROTAC Action

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Induces Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

Caption: General mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound is a key building block in the development of sophisticated bioconjugates, most notably PROTACs. Its synthesis from pentaethylene glycol is straightforward, and its structure and purity can be readily confirmed by standard analytical methods such as NMR and MS. The well-defined length of the PEG spacer and the reactivity of the terminal bromides provide medicinal chemists with a reliable tool for the rational design of molecules with enhanced therapeutic potential. This guide provides the foundational knowledge for the synthesis and characterization of this important chemical entity, empowering researchers in their drug discovery and development endeavors.

An In-Depth Technical Guide to the Mechanism of Action of Bromo-PEG5-bromide in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG5-bromide, a homobifunctional crosslinker, and its mechanism of action in the field of bioconjugation. We will delve into its reactivity, target specificity, and the critical parameters that govern its successful application in creating stable and functional bioconjugates. This guide also presents detailed experimental protocols and quantitative data to assist researchers in the practical application of this versatile linker.

Introduction to this compound

This compound is a polyethylene glycol (PEG) based crosslinker characterized by a five-unit PEG chain flanked by a bromide group at each terminus. The PEG spacer imparts hydrophilicity to the linker, which can enhance the solubility and reduce the immunogenicity of the resulting bioconjugate.[1] The core functionality of this linker lies in its terminal bromide groups, which are excellent leaving groups in nucleophilic substitution reactions.[2] This reactivity makes this compound a valuable tool for crosslinking and modifying biomolecules, with significant applications in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][]

Mechanism of Action: Nucleophilic Substitution

The primary mechanism of action for this compound in bioconjugation is a bimolecular nucleophilic substitution (SN2) reaction.[5] In this reaction, a nucleophilic group from a biomolecule attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion and forming a stable covalent bond.

Target Specificity and Reactivity

The primary nucleophilic targets for this compound in a biological context are the thiol groups (-SH) of cysteine residues.[6] Thiolates (R-S⁻), the deprotonated form of thiols, are highly potent nucleophiles and readily react with alkyl bromides to form a stable thioether linkage.[7][8]

While cysteine's thiol group is the most common target, other nucleophilic amino acid side chains can also react with alkyl bromides, albeit generally at a slower rate and under specific conditions. These include:

  • Histidine (Imidazole ring): Can be alkylated, particularly at the N-3 position of the imidazole ring.

  • Lysine (ε-amino group): The primary amine can act as a nucleophile.

  • Methionine (Thioether sulfur): Can be alkylated to form a sulfonium ion.

  • Tyrosine (Phenolic hydroxyl group): Can react under certain conditions.

  • Glutamate and Aspartate (Carboxylate groups): Can also participate in nucleophilic substitution.

The selectivity for cysteine is achieved by controlling the reaction conditions, particularly the pH.

The Critical Role of pH

The pH of the reaction buffer is a critical parameter that dictates the rate and selectivity of the conjugation reaction. The nucleophilicity of the thiol group is dependent on its deprotonation to the thiolate anion. The pKa of the cysteine thiol group in proteins is typically around 8.5. Therefore, performing the reaction at a pH slightly below or near the pKa (typically pH 7.0-8.5) ensures a sufficient concentration of the reactive thiolate anion while minimizing the reactivity of other nucleophilic groups like the ε-amino group of lysine (pKa ~10.5). At higher pH values, the reactivity of other nucleophiles increases, potentially leading to non-specific conjugation.

Quantitative Data and Reaction Kinetics

While specific kinetic data for this compound is not extensively published, the reaction of alkyl bromides with thiols is a well-characterized SN2 reaction. The reaction rate is influenced by several factors:

  • Nucleophilicity of the Thiol: The local environment of the cysteine residue can affect its pKa and nucleophilicity.

  • Concentration of Reactants: The reaction follows second-order kinetics, meaning the rate is proportional to the concentration of both the linker and the thiol.

  • Temperature: Increasing the temperature generally increases the reaction rate.

  • Solvent: The reaction is typically carried out in aqueous buffers.

The thioether bond formed is highly stable under physiological conditions, making it suitable for in vivo applications.[9]

Table 1: General Parameters for Bioconjugation with Bromo-PEG Linkers

ParameterRecommended Range/ValueNotes
pH 7.0 - 8.5Balances thiol reactivity with selectivity.
Temperature 4 - 37 °CLower temperatures can be used to slow down the reaction and improve control.
Linker:Biomolecule Molar Ratio 10:1 to 50:1This should be optimized for each specific application to achieve the desired degree of labeling.
Reaction Time 1 - 24 hoursMonitored by analytical techniques like HPLC or mass spectrometry.
Quenching Reagent Small molecule thiols (e.g., cysteine, β-mercaptoethanol)Added in excess to consume any unreacted linker.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization will be required for specific applications.

Protocol 1: Cysteine-Specific Protein Modification

This protocol describes the conjugation of this compound to a protein with available cysteine residues.

Materials:

  • Protein containing free cysteine(s)

  • This compound

  • Reduction buffer: e.g., Phosphate-buffered saline (PBS) with 10 mM DTT or TCEP, pH 7.5

  • Conjugation buffer: e.g., PBS, pH 7.2

  • Quenching solution: 100 mM L-cysteine in conjugation buffer

  • Desalting column or dialysis equipment

Methodology:

  • Protein Reduction (if necessary): If the target cysteines are involved in disulfide bonds, dissolve the protein in reduction buffer and incubate at 37°C for 1-2 hours.

  • Buffer Exchange: Remove the reducing agent by passing the protein solution through a desalting column or by dialysis against the conjugation buffer.

  • Conjugation:

    • Dissolve this compound in an organic solvent like DMSO to prepare a stock solution.

    • Add the desired molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture at room temperature or 4°C for 1-24 hours with gentle mixing. The progress of the reaction should be monitored.

  • Quenching: Add an excess of the quenching solution to the reaction mixture and incubate for 30 minutes to consume any unreacted this compound.

  • Purification: Remove excess linker and quenching reagent by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Characterization: Analyze the resulting conjugate by SDS-PAGE, mass spectrometry, and HPLC to determine the degree of labeling and purity.

Protocol 2: Synthesis of a Homobifunctional Bioconjugate

This protocol outlines the crosslinking of two identical thiol-containing biomolecules.

Materials:

  • Thiol-containing biomolecule (e.g., peptide, protein)

  • This compound

  • Conjugation buffer: e.g., PBS, pH 7.5

  • Quenching solution: 100 mM L-cysteine

  • Purification equipment (e.g., HPLC, SEC)

Methodology:

  • Reaction Setup: Dissolve the thiol-containing biomolecule in the conjugation buffer.

  • Linker Addition: Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of this compound to the biomolecule solution to favor the formation of the cross-linked dimer.

  • Incubation: Incubate the reaction mixture at room temperature for 2-24 hours, monitoring the formation of the desired product by an appropriate analytical technique.

  • Quenching: Add an excess of the quenching solution to stop the reaction.

  • Purification: Purify the cross-linked product from unreacted monomer and other side products using chromatography.

Visualization of Mechanisms and Workflows

Reaction Mechanism

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Biomolecule-SH Biomolecule-S⁻ TS [Biomolecule-S···C···Br]⁻-PEG5-Br Biomolecule-SH->TS Nucleophilic Attack Bromo-PEG-Br Br-PEG5-Br Bromo-PEG-Br->TS Conjugate Biomolecule-S-PEG5-Br TS->Conjugate Bond Formation Bromide Br⁻ TS->Bromide Leaving Group Departure

Caption: SN2 reaction mechanism of this compound with a thiol group.

Experimental Workflow for Protein Modification

Protein_Modification_Workflow A 1. Protein with Disulfide Bonds B 2. Reduction (DTT or TCEP) A->B If necessary C 3. Buffer Exchange (Remove Reducing Agent) B->C D 4. Conjugation with This compound C->D E 5. Quenching (Excess Cysteine) D->E F 6. Purification (SEC or Dialysis) E->F G 7. Characterization (MS, HPLC, SDS-PAGE) F->G H Purified Bioconjugate G->H

Caption: General workflow for cysteine-specific protein modification.

Application Example: PROTACs and Signaling Pathways

Bioconjugates created using this compound can be powerful tools to modulate cellular signaling pathways. A prime example is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound can be used as the linker to connect the target protein ligand and the E3 ligase ligand. For instance, if a ligand for a target protein contains a thiol group, it can be conjugated to one end of the this compound. The other bromide end can then be reacted with a thiol-containing E3 ligase ligand to form the final PROTAC molecule.

PROTAC-Mediated Degradation Pathway

PROTAC_Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a versatile and effective homobifunctional crosslinker for bioconjugation. Its reactivity towards thiol groups via an SN2 mechanism, coupled with the favorable properties imparted by the PEG spacer, makes it a valuable tool in the development of advanced biomolecules such as ADCs and PROTACs. By carefully controlling reaction conditions, particularly pH, researchers can achieve selective and stable bioconjugates. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a variety of research and drug development settings.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Bromo-PEG5-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bromo-PEG5-bromide, a bifunctional polyethylene glycol (PEG) linker, is a critical component in the burgeoning field of targeted protein degradation, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). The aqueous solubility and stability of this linker are paramount for its successful application in biological systems, influencing formulation, bioavailability, and in vivo efficacy. This in-depth technical guide provides a comprehensive overview of the known and inferred properties of this compound in aqueous solutions, details experimental protocols for its characterization, and visualizes key related processes.

Physicochemical Properties and Solubility Profile

This compound is characterized by a central hydrophilic penta-polyethylene glycol (PEG5) chain flanked by two reactive bromide groups. This structure imparts a degree of aqueous solubility, a desirable trait for molecules intended for biological applications.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValue/InformationSource/Comment
Molecular Formula C₁₂H₂₄Br₂O₅-
Molecular Weight 408.12 g/mol -
Appearance Colorless to pale yellow oilGeneral observation from suppliers
Aqueous Solubility Qualitative: Slightly soluble in water. The hydrophilic PEG spacer is stated to increase solubility in aqueous media.[1][2][3][4][5] Quantitative: No specific value (e.g., mg/mL) is publicly available. For compounds with low water solubility (< 1 mg/mL), formulation with co-solvents like DMSO is often suggested.Based on supplier information. The lack of precise data necessitates experimental determination.
Solubility in Organic Solvents Soluble in Dimethyl Sulfoxide (DMSO) and other common organic solvents.General handling information for similar compounds.

Stability in Aqueous Solutions

The stability of this compound in aqueous media is primarily governed by the susceptibility of its terminal carbon-bromine bonds to hydrolysis and the overall stability of the PEG backbone.

Hydrolytic Stability

The bromide functional groups are good leaving groups and are susceptible to nucleophilic substitution by water (hydrolysis), which would lead to the formation of Hydroxy-PEG5-bromide and subsequently PEG-5-diol. The rate of this hydrolysis is expected to be dependent on both pH and temperature.

  • Effect of pH: The hydrolysis of primary alkyl bromides can be accelerated under both acidic and basic conditions. In neutral to slightly acidic conditions (pH 4-7), the reaction likely proceeds via a slow SN2 mechanism. Under basic conditions (pH > 7), the rate of hydrolysis is expected to increase due to the higher concentration of the more potent nucleophile, the hydroxide ion (OH⁻).

  • Effect of Temperature: As with most chemical reactions, an increase in temperature will significantly increase the rate of hydrolysis.

PEG Backbone Stability

The polyethylene glycol (PEG) backbone is generally considered stable in aqueous solutions at physiological pH and ambient temperature. However, its degradation can be induced by several factors:

  • Oxidative Degradation: In the presence of oxygen and transition metal ions, the PEG chain can undergo oxidative degradation. This process can be accelerated by exposure to light.

  • Thermal Degradation: At elevated temperatures (typically above 70°C), the PEG chain can undergo thermal degradation, leading to chain scission and the formation of various byproducts.

Table 2: Factors Influencing the Stability of this compound in Aqueous Solution

FactorEffect on StabilityMechanism
High pH (Alkaline) Decreased stabilityAccelerated hydrolysis of the C-Br bond via nucleophilic attack by OH⁻.
Low pH (Acidic) Potentially decreased stabilityAcid-catalyzed hydrolysis of the C-Br bond.
Elevated Temperature Decreased stabilityIncreased rate of hydrolysis and potential for thermal degradation of the PEG backbone.
Oxygen & Light Decreased stabilityOxidative degradation of the PEG backbone.

Experimental Protocols

Due to the lack of publicly available quantitative data for this compound, researchers must often perform their own solubility and stability studies. The following are detailed methodologies for these key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 105, and the ASTM E1148 standard test method.[6][7]

Objective: To determine the saturation concentration of this compound in water at a specific temperature.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q or equivalent)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis, ELSD, or MS) or another quantitative analytical method.

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of water in a sealed container. The excess solid/oil phase should be clearly visible.

  • Equilibration: Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the same temperature to allow for the separation of the undissolved this compound. Centrifuge the samples at a controlled temperature to facilitate the separation of the excess solute.

  • Sampling: Carefully withdraw a known volume of the clear aqueous supernatant.

  • Quantification: Dilute the sample as necessary and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).

  • Data Analysis: The solubility is reported as the average concentration from at least three replicate experiments.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to water B Agitate at constant temperature (24-48h) A->B C Centrifuge to separate phases B->C D Sample aqueous phase C->D E Quantify concentration (e.g., HPLC) D->E

Aqueous Solubility Determination Workflow.
Assessment of Hydrolytic Stability

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 111.[8][9][10][11][12]

Objective: To determine the rate of hydrolysis of this compound at different pH values and temperatures.

Materials:

  • This compound

  • Sterile aqueous buffer solutions of different pH values (e.g., pH 4, 7, and 9)

  • Temperature-controlled incubators or water baths

  • Sterile, sealed reaction vessels (e.g., amber glass vials)

  • HPLC system with a suitable detector or LC-MS/MS for quantification of the parent compound and potential degradation products.

  • Quenching solution (if necessary to stop the reaction at sampling time).

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Spike a small volume of the stock solution into the pre-warmed buffer solutions to achieve the desired initial concentration (typically low, e.g., 1-10 µg/mL).

  • Incubation: Incubate the reaction vessels in the dark at constant temperatures (e.g., 25°C, 40°C, and 50°C).

  • Sampling: At predetermined time points, withdraw an aliquot from the reaction mixture. If necessary, quench the reaction immediately (e.g., by adding an equal volume of cold acetonitrile).

  • Analysis: Analyze the samples by a validated analytical method to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. For a first-order reaction, the plot should be linear. The pseudo-first-order rate constant (k) can be determined from the slope of the line (slope = -k). The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.

G cluster_setup Experimental Setup cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis A Prepare solutions of this compound in buffers of different pH B Incubate at constant temperatures in the dark A->B C Withdraw samples at timed intervals B->C D Quench reaction (if necessary) C->D E Analyze concentration of parent compound D->E F Plot ln(Concentration) vs. Time E->F G Determine rate constant (k) and half-life (t½) F->G

Hydrolytic Stability Assessment Workflow.

Role in PROTAC-Mediated Protein Degradation

This compound serves as a linker to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, forming a PROTAC. The primary function of the PROTAC is to bring the target protein into close proximity to the E3 ligase, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. The stability of the linker is critical for the PROTAC to maintain its structural integrity and function.[13][14][15][16]

G cluster_protac PROTAC Complex cluster_ubiquitination Ubiquitination cluster_degradation Degradation P Target Protein PROTAC PROTAC (this compound as linker) P->PROTAC E3 E3 Ligase E3->PROTAC PUb Ubiquitinated Target Protein PROTAC->PUb facilitates Ub Ubiquitin Ub->PUb Proteasome Proteasome PUb->Proteasome Degraded Degraded Protein (Amino Acids) Proteasome->Degraded

PROTAC Mechanism of Action.

Conclusion

While this compound is a valuable tool in the development of PROTACs and other bioconjugates, a thorough understanding of its aqueous solubility and stability is crucial for its effective use. The information provided in this guide, including the detailed experimental protocols, will enable researchers to characterize this important molecule and optimize its performance in their specific applications. The lack of publicly available quantitative data underscores the necessity for empirical determination of these key parameters in the context of drug discovery and development.

References

An In-depth Technical Guide to Bromo-PEG5-bromide as a Homobifunctional Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG5-bromide is a homobifunctional crosslinking agent characterized by a central polyethylene glycol (PEG) spacer of five units, flanked by a reactive bromide group at each terminus. This symmetrical architecture allows for the covalent linkage of two molecules possessing nucleophilic functional groups. The bromide ions serve as excellent leaving groups, facilitating nucleophilic substitution reactions, particularly with thiol groups found in the cysteine residues of proteins.

The incorporation of a discrete PEG linker imparts several advantageous properties to the crosslinker and the resulting conjugate. The hydrophilic nature of the PEG chain enhances the water solubility of the crosslinker and can help to mitigate aggregation of the conjugated biomolecules. Furthermore, the defined length of the PEG5 spacer provides a precise spatial separation between the linked molecules, which can be critical for maintaining their biological activity. These characteristics make this compound a valuable tool in various bioconjugation applications, including the development of antibody-drug conjugates (ADCs), the synthesis of PROTACs (Proteolysis Targeting Chimeras), and the formation of protein-protein conjugates.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for calculating molar quantities for crosslinking reactions and for understanding the physical characteristics of the reagent.

PropertyValueReference(s)
Chemical Formula C12H24Br2O5[4]
Molecular Weight 408.12 g/mol [4]
CAS Number 67705-77-5[4]
Appearance Light yellow to yellow liquid[1][4]
Purity Typically ≥95%[4]
Storage Conditions Store at -20°C for long-term stability[1][5]

Reaction Mechanism

The primary reaction mechanism for this compound as a crosslinker involves a bimolecular nucleophilic substitution (SN2) reaction. The electrophilic carbon atoms adjacent to the bromide groups are susceptible to attack by nucleophiles, such as the thiol group (-SH) of a cysteine residue. The bromide ion is an effective leaving group, facilitating the formation of a stable thioether bond.

Reaction_Mechanism cluster_reactants Reactants cluster_product Crosslinked Product Protein1_SH Protein-SH Br_PEG_Br Br-(PEG)5-Br Protein1_SH->Br_PEG_Br Nucleophilic Attack Crosslinked_Protein Protein-S-(PEG)5-S-Protein Br_PEG_Br->Crosslinked_Protein Thioether Bond Formation Protein2_SH Protein-SH Protein2_SH->Br_PEG_Br

Caption: General reaction scheme of this compound with protein thiols.

Experimental Protocols

While specific protocols for this compound are not extensively detailed in the public domain, a general procedure for crosslinking thiol-containing molecules, such as proteins with accessible cysteine residues, can be adapted from established bioconjugation techniques.[6][7] The following is a representative protocol that serves as a starting point for optimization.

Materials
  • This compound

  • Protein or other thiol-containing molecule in a suitable buffer (e.g., phosphate-buffered saline (PBS), HEPES) at a pH range of 7.2-8.5.[7]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the this compound.

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol).

  • Desalting column or dialysis equipment for purification.

General Crosslinking Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess for the reaction.

    • Prepare the protein solution in a non-amine and non-thiol containing buffer at a pH between 7.2 and 8.5.[7] The optimal protein concentration should be determined empirically but typically ranges from 1-10 mg/mL.

  • Crosslinking Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A starting point for optimization is a 10-50 fold molar excess of the crosslinker to the protein.[8]

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring. The optimal time and temperature should be determined experimentally.

  • Quenching the Reaction:

    • To stop the crosslinking reaction, add a quenching reagent with a free thiol group, such as L-cysteine or 2-mercaptoethanol, to a final concentration that is in excess of the initial amount of this compound.

  • Purification:

    • Remove the excess crosslinker and quenching reagent by desalting chromatography or dialysis against a suitable buffer.

  • Analysis:

    • Analyze the crosslinked product using SDS-PAGE to observe the formation of higher molecular weight species. Further characterization can be performed using techniques such as mass spectrometry.

Applications

This compound is a versatile tool in several areas of research and drug development:

  • Antibody-Drug Conjugates (ADCs): The PEG linker can improve the solubility and stability of ADCs.[3] The homobifunctional nature allows for the linkage of antibody fragments or other protein-based carriers to cytotoxic payloads.

  • PROTACs: In the synthesis of PROTACs, the PEG linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[1][9]

  • Protein-Protein Conjugation: This crosslinker can be used to study protein-protein interactions by covalently linking interacting partners.

Logical Workflow for Homobifunctional Crosslinking

The following diagram illustrates the logical steps involved in a typical homobifunctional crosslinking experiment.

Crosslinking_Workflow Start Start: Prepare Protein Solution (pH 7.2-8.5) Prepare_Crosslinker Prepare this compound Stock Solution (in DMF/DMSO) Start->Prepare_Crosslinker Add_Crosslinker Add Molar Excess of Crosslinker to Protein Prepare_Crosslinker->Add_Crosslinker Incubate Incubate (RT or 4°C) Add_Crosslinker->Incubate Quench Quench Reaction (e.g., with L-cysteine) Incubate->Quench Purify Purify Conjugate (Desalting/Dialysis) Quench->Purify Analyze Analyze Product (SDS-PAGE, MS) Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for protein crosslinking.

Quantitative Data and Optimization

Quantitative data on the efficiency and kinetics of crosslinking with this compound is not extensively available in peer-reviewed literature. Therefore, optimization of the reaction conditions is critical for successful conjugation.

Key Optimization Parameters:
  • Molar Ratio of Crosslinker to Protein: A higher molar excess of the crosslinker can increase the reaction efficiency but also raises the risk of intramolecular crosslinking or modification of multiple sites on a single protein. A titration from a 10-fold to a 500-fold molar excess is a reasonable starting range for optimization.[8]

  • pH: The reaction with thiols is favored at a slightly alkaline pH (7.2-8.5), where the thiol group is more nucleophilic.[7]

  • Reaction Time and Temperature: Longer incubation times and higher temperatures can increase the yield but may also lead to protein degradation or non-specific reactions. These parameters should be optimized to balance efficiency with protein stability.

  • Protein Concentration: Higher protein concentrations can favor intermolecular crosslinking, while lower concentrations may favor intramolecular crosslinking.

The table below summarizes key parameters to consider for reaction optimization.

ParameterRecommended RangeConsiderations
pH 7.2 - 8.5Balances thiol nucleophilicity with protein stability.[7]
Molar Excess 10x - 500xHigher ratios may increase efficiency but also non-specific reactions.[8]
Reaction Time 30 min - 4 hoursShould be optimized to maximize yield while minimizing protein degradation.[7]
Temperature 4°C - Room Temp.Lower temperatures can help maintain protein integrity during longer incubations.[7]

Conclusion

This compound is a valuable homobifunctional crosslinker for a variety of bioconjugation applications. Its key advantages include the formation of stable thioether bonds, the enhanced solubility and reduced aggregation imparted by the PEG spacer, and a well-defined linker length. While specific quantitative data for this particular crosslinker is sparse, the general principles of thiol-reactive crosslinking provide a solid foundation for the development of robust experimental protocols. Careful optimization of reaction conditions is essential to achieve the desired conjugation efficiency and to preserve the biological activity of the molecules of interest.

References

The Bromide Leaving Group in PEG Linkers: A Technical Guide for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) linkers are indispensable tools in modern drug development and bioconjugation, offering enhanced solubility, stability, and pharmacokinetic profiles to therapeutic molecules. The choice of the reactive end group on the PEG linker is critical for efficient and stable conjugation. This in-depth technical guide focuses on the utility of the bromide (Br) functional group as a leaving group in PEG linkers for reactions with nucleophiles, particularly thiols. Bromide's favorable reactivity and the stability of the resulting covalent bond make it a valuable option for researchers developing antibody-drug conjugates (ADCs), PEGylated proteins, and other targeted therapeutics. This guide will cover the core chemistry, quantitative comparisons, experimental protocols, and analytical characterization of bromo-PEG linkers.

Core Concepts: The Chemistry of the Bromide Leaving Group

The use of bromo-PEG linkers in bioconjugation primarily revolves around the principles of bimolecular nucleophilic substitution (SN2) reactions. In this reaction, a nucleophile, such as the thiolate anion (R-S⁻) from a cysteine residue on a protein, attacks the carbon atom bearing the bromide. The carbon-bromide bond breaks, and a new carbon-sulfur bond is formed, resulting in a stable thioether linkage.

The efficiency of this reaction is largely governed by the nature of the leaving group. A good leaving group is a species that is stable on its own after it has departed with the pair of electrons from its former bond. Bromide is the conjugate base of a strong acid, hydrobromic acid (HBr), making it a weak base and thus a good leaving group. This characteristic facilitates the SN2 reaction, allowing for efficient conjugation under mild conditions suitable for sensitive biomolecules.

Data Presentation: Quantitative Comparison of Thiol-Reactive Chemistries

While direct comparative kinetic data for various PEGylated leaving groups is not always available in a single study, we can infer relative reactivities from fundamental principles of organic chemistry and studies on model systems. The reactivity of halo-PEG linkers with thiols generally follows the trend of leaving group ability: I > Br > Cl. Tosylate (OTs) is also an excellent leaving group, often comparable to or slightly better than bromide. Maleimides react via a different mechanism (Michael addition) and are known for their very fast reaction rates with thiols at neutral pH.

Table 1: Relative Reactivity and Stability of Common Thiol-Reactive PEG Linkers

Functional GroupReaction TypeRelative Reaction Rate with ThiolsBond FormedBond Stability (Physiological Conditions)Key Considerations
Bromo-PEG SN2 Moderate to Fast Thioether Highly Stable Good leaving group, forms a very stable bond.
Iodo-PEGSN2FastThioetherHighly StableMore reactive than bromide but can be less stable as a reagent.
Tosyl-PEGSN2Moderate to FastThioetherHighly StableExcellent leaving group, comparable to bromide.
Maleimido-PEGMichael AdditionVery FastThioether (succinimidyl)Potentially ReversibleProne to retro-Michael reaction and thiol exchange, leading to potential instability.[1]
Vinylsulfone-PEGMichael AdditionModerateThioetherHighly StableForms a stable, irreversible bond.[1]

Table 2: Representative Reaction Conditions and Yields for Thiol-PEGylation

PEG Linker TypeNucleophileMolar Ratio (Linker:Nucleophile)pHTemperature (°C)Reaction TimeTypical Yield (%)
Bromo-PEG Cysteine-Peptide1.5 : 17.5 - 8.5254 - 12 h> 80
Maleimido-PEGCysteine-Peptide1.2 : 16.5 - 7.5251 - 2 h> 90
Iodoacetamido-PEGCysteine-Peptide1.5 : 17.5 - 8.5252 - 8 h> 85

Note: Reaction conditions and yields are highly dependent on the specific substrates and should be optimized for each application.

Experimental Protocols

Protocol 1: Synthesis of a Heterobifunctional Bromo-PEG-NHS Ester Linker

This protocol describes a plausible two-step synthesis for a heterobifunctional linker, Bromo-PEG-NHS ester, starting from a commercially available HO-PEG-COOtBu.

Step 1: Bromination of the Terminal Hydroxyl Group

  • Materials:

    • HO-PEG-COOtBu (1 equivalent)

    • Triphenylphosphine (PPh₃) (1.5 equivalents)

    • Carbon tetrabromide (CBr₄) (1.5 equivalents)

    • Anhydrous Dichloromethane (DCM)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate for elution

  • Procedure:

    • Dissolve HO-PEG-COOtBu and PPh₃ in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of CBr₄ in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford Br-PEG-COOtBu.

    • Characterize the product by ¹H NMR and Mass Spectrometry.

Step 2: Deprotection and NHS Ester Formation

  • Materials:

    • Br-PEG-COOtBu (1 equivalent)

    • Trifluoroacetic acid (TFA)

    • Anhydrous DCM

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)

    • N-Hydroxysuccinimide (NHS) (1.2 equivalents)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve Br-PEG-COOtBu in a mixture of DCM and TFA (e.g., 4:1 v/v) and stir at room temperature for 2-4 hours to remove the t-butyl protecting group.

    • Monitor the deprotection by TLC or LC-MS.

    • Remove the solvent and excess TFA under reduced pressure to obtain the crude Br-PEG-COOH.

    • Dissolve the crude Br-PEG-COOH, DCC, and NHS in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • The resulting filtrate containing the Bromo-PEG-NHS ester can often be used directly in subsequent conjugation reactions or can be further purified by precipitation or chromatography.

    • Confirm the final product by ¹H NMR and Mass Spectrometry.

Protocol 2: Conjugation of a Thiol-Containing Peptide with a Bromo-PEG Linker

This protocol provides a general procedure for the conjugation of a cysteine-containing peptide with a bromo-PEG linker.

  • Materials:

    • Cysteine-containing peptide

    • Bromo-PEG linker (e.g., mPEG-Br or Bromo-PEG-NHS for dual reactivity)

    • Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.5-8.5. The buffer should be degassed to minimize thiol oxidation.

    • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if the peptide has formed disulfide bonds.

    • Quenching reagent: L-cysteine or β-mercaptoethanol.

    • Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC).

  • Procedure:

    • Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

    • If the peptide may contain disulfide bonds, add a 2-5 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

    • Dissolve the Bromo-PEG linker in the reaction buffer (or a compatible co-solvent like DMSO if necessary) and add it to the peptide solution. A 1.5 to 5-fold molar excess of the linker over the peptide is typically used.

    • Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring. The optimal reaction time should be determined empirically.

    • Monitor the progress of the conjugation by RP-HPLC or LC-MS.

    • Once the desired level of conjugation is achieved, quench the reaction by adding an excess of a thiol-containing reagent like L-cysteine (e.g., 10-fold molar excess over the initial linker amount) and incubate for an additional 30 minutes.

    • Purify the PEGylated peptide from unreacted peptide, excess linker, and other reagents using RP-HPLC or SEC.

    • Characterize the purified conjugate by Mass Spectrometry (to confirm the molecular weight) and HPLC (to assess purity).

Mandatory Visualization

experimental_workflow cluster_synthesis Protocol 1: Linker Synthesis cluster_conjugation Protocol 2: Bioconjugation start_synth HO-PEG-COOtBu bromination Bromination (PPh3, CBr4) start_synth->bromination intermediate_br Br-PEG-COOtBu bromination->intermediate_br deprotection TFA Deprotection intermediate_br->deprotection intermediate_acid Br-PEG-COOH deprotection->intermediate_acid nhs_ester NHS Ester Formation (DCC, NHS) intermediate_acid->nhs_ester nhs_ester->final_linker conjugation Conjugation with Bromo-PEG Linker start_conj Cysteine-Peptide reduction Reduction (optional) (TCEP) start_conj->reduction reduction->conjugation quench Quenching (L-cysteine) conjugation->quench purification Purification (HPLC) quench->purification characterization Characterization (MS, HPLC) purification->characterization final_product Purified PEG-Peptide Conjugate characterization->final_product

Caption: Experimental workflow for the synthesis of a Bromo-PEG-NHS ester linker and its subsequent conjugation to a cysteine-containing peptide.

sn2_mechanism reagents R-S⁻ (Thiolate) Br-CH₂-PEG-X transition_state [R-S···CH₂(Br)···PEG-X]⁻ reagents:n->transition_state SN2 Attack products R-S-CH₂-PEG-X Br⁻ transition_state->products Bond Formation/ Leaving Group Departure

Caption: SN2 reaction mechanism for the conjugation of a bromo-PEG linker with a thiolate nucleophile.

linker_selection start Select Thiol-Reactive PEG Linker q_stability Is highest stability critical? start->q_stability q_speed Is fastest reaction speed essential? q_stability->q_speed Yes maleimide Maleimido-PEG (Fast but potentially reversible) q_stability->maleimide No bromo Bromo-PEG (Stable Thioether) q_speed->bromo No q_speed->maleimide Yes vinylsulfone Vinylsulfone-PEG (Stable, moderate speed) bromo->vinylsulfone Alternatives

Caption: Decision tree for selecting a thiol-reactive PEG linker based on stability and reaction speed requirements.

Analytical Characterization of Bromo-PEG Conjugates

Thorough characterization of the final PEGylated product is crucial to ensure its identity, purity, and homogeneity. A combination of analytical techniques is typically employed.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC (RP-HPLC): This is a powerful technique for assessing the purity of the conjugate and separating it from the unreacted peptide and linker. The retention time of the PEGylated peptide will be different from the unconjugated peptide due to the change in hydrophobicity.

    • Size-Exclusion Chromatography (SEC-HPLC): SEC separates molecules based on their hydrodynamic volume. It is useful for determining the extent of aggregation and for separating the larger PEGylated conjugate from smaller unreacted species.

  • Mass Spectrometry (MS):

    • Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is used to determine the exact molecular weight of the intact conjugate, confirming the successful attachment of the PEG linker.

    • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF is another technique for determining the molecular weight of the conjugate and can be particularly useful for analyzing complex mixtures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to confirm the structure of the PEG linker and to verify the disappearance of the proton signals corresponding to the carbon bearing the bromide and the appearance of new signals corresponding to the thioether linkage.

Conclusion

Bromo-PEG linkers offer a robust and reliable method for the bioconjugation of therapeutic molecules, particularly through the formation of highly stable thioether bonds with thiol-containing biomolecules. The good leaving group ability of bromide facilitates efficient SN2 reactions under biocompatible conditions. While other thiol-reactive chemistries like maleimides may offer faster kinetics, the potential for instability of the resulting linkage makes bromo-PEG linkers a superior choice for applications requiring long-term stability in vivo. By understanding the core chemistry, optimizing reaction protocols, and employing rigorous analytical characterization, researchers can effectively leverage bromo-PEG linkers to develop next-generation biotherapeutics with improved efficacy and safety profiles.

References

An In-depth Technical Guide to Bromo-PEG5-bromide for Nanoparticle Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bromo-PEG5-bromide, a bifunctional polyethylene glycol (PEG) linker, for the surface modification of nanoparticles. We will delve into its chemical properties, detailed experimental protocols for conjugation to amine and thiol-functionalized nanoparticles, characterization techniques, and the implications for cellular interactions and drug delivery applications.

Introduction to this compound

This compound is a hydrophilic crosslinker featuring a five-unit polyethylene glycol chain flanked by two primary bromide groups. The PEG moiety imparts water solubility and biocompatibility, while the terminal bromides serve as reactive sites for nucleophilic substitution reactions. This structure makes it an effective tool for PEGylating nanoparticles, a process known to enhance their stability in biological fluids, reduce non-specific protein adsorption (opsonization), and prolong circulation times in vivo.[1][2]

The bromide ions are excellent leaving groups, facilitating covalent bond formation with nucleophiles such as primary amines (-NH2) and thiols (-SH), which are commonly present on the surface of functionalized nanoparticles.[3][4][5]

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C12H24Br2O5
Molecular Weight 408.12 g/mol
CAS Number 67705-77-5
Appearance Colorless to light brown oil
Solubility Soluble in water and common organic solvents
Reactive Groups Primary Bromide (-Br) x 2

Experimental Protocols for Nanoparticle Surface Modification

The following are detailed, generalized protocols for the conjugation of this compound to amine- and thiol-functionalized nanoparticles. Optimization of reaction conditions (e.g., molar ratios, temperature, and reaction time) is recommended for specific nanoparticle systems.

Conjugation to Amine-Functionalized Nanoparticles (e.g., Silica Nanoparticles)

This protocol describes the reaction of this compound with nanoparticles functionalized with primary amine groups, such as silica nanoparticles modified with (3-aminopropyl)triethoxysilane (APTES).

Materials:

  • Amine-functionalized silica nanoparticles (NH2-SiNPs)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

  • Tertiary amine base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Dispersion of Nanoparticles: Disperse the amine-functionalized silica nanoparticles in anhydrous DMF at a concentration of 1-5 mg/mL. Sonicate the dispersion for 15 minutes to ensure homogeneity.

  • Reaction Setup: In a round-bottom flask, add the NH2-SiNP dispersion. To this, add a 50- to 100-fold molar excess of this compound dissolved in a minimal amount of anhydrous DMF.

  • Addition of Base: Add a 100-fold molar excess of DIPEA to the reaction mixture. DIPEA acts as a proton scavenger, neutralizing the HBr byproduct of the reaction and driving the reaction forward.

  • Reaction: Stir the reaction mixture at 40-60°C for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Purification:

    • Centrifuge the reaction mixture to pellet the functionalized nanoparticles.

    • Remove the supernatant and resuspend the pellet in DMF. Repeat this washing step three times to remove unreacted this compound and DIPEA.

    • Perform two subsequent washes with ethanol, followed by three washes with DI water.

  • Final Product: Resuspend the purified Bromo-PEG5-SiNPs in the desired buffer (e.g., PBS) for characterization and further use. For long-term storage, lyophilization is recommended.

G cluster_0 Nanoparticle Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Final Product NH2_SiNP Amine-Functionalized Silica Nanoparticles Dispersion Disperse in DMF & Sonicate NH2_SiNP->Dispersion Reaction_Mix Add this compound & DIPEA Dispersion->Reaction_Mix Stirring Stir at 40-60°C (24-48h) Reaction_Mix->Stirring Centrifugation Centrifuge & Resuspend Stirring->Centrifugation Washing Wash with DMF, Ethanol, & DI Water Centrifugation->Washing Repeat 3x Final_Product Bromo-PEG5-SiNPs Washing->Final_Product

Workflow for conjugating this compound to amine-functionalized silica nanoparticles.
Conjugation to Thiol-Functionalized Nanoparticles (e.g., Gold Nanoparticles)

This protocol outlines the reaction of this compound with thiol-functionalized gold nanoparticles (AuNPs). The strong affinity of thiol groups for gold surfaces makes this a common functionalization strategy.

Materials:

  • Thiol-functionalized gold nanoparticles (SH-AuNPs)

  • This compound

  • Aqueous buffer (e.g., Phosphate buffer, pH 7.5-8.5)

  • Organic co-solvent (e.g., DMF or DMSO) if needed for solubility

  • Base (e.g., Sodium Bicarbonate or DIPEA)

Procedure:

  • Dispersion of Nanoparticles: Disperse the thiol-functionalized AuNPs in the aqueous buffer at a suitable concentration.

  • Reaction Setup: In a reaction vessel, add the SH-AuNP dispersion. Add a solution of this compound (dissolved in a minimal amount of co-solvent if necessary) to the AuNP dispersion with gentle stirring. A molar excess of this compound is recommended.

  • pH Adjustment: Adjust the pH of the reaction mixture to 7.5-8.5 using a suitable base. This deprotonates the thiol groups, increasing their nucleophilicity.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.

  • Purification:

    • Purify the functionalized AuNPs by centrifugation. The pelleting speed and time will depend on the size of the AuNPs.

    • Remove the supernatant containing unreacted starting materials.

    • Resuspend the pellet in the reaction buffer and repeat the centrifugation and resuspension steps at least three times.

  • Final Product: Resuspend the purified Bromo-PEG5-AuNPs in a suitable buffer for storage and further applications.

G cluster_0 Nanoparticle Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Final Product SH_AuNP Thiol-Functionalized Gold Nanoparticles Dispersion Disperse in Buffer SH_AuNP->Dispersion Reaction_Mix Add this compound Dispersion->Reaction_Mix pH_Adjust Adjust pH to 7.5-8.5 Reaction_Mix->pH_Adjust Stirring Stir at RT (12-24h) pH_Adjust->Stirring Centrifugation Centrifuge & Resuspend Stirring->Centrifugation Washing Repeat 3x Centrifugation->Washing Final_Product Bromo-PEG5-AuNPs Washing->Final_Product

Workflow for conjugating this compound to thiol-functionalized gold nanoparticles.

Characterization of this compound Modified Nanoparticles

Thorough characterization is crucial to confirm successful surface modification and to understand the properties of the resulting nanoparticles.

Hypothetical Characterization Data

The following tables present hypothetical but realistic data for the characterization of 50 nm silica nanoparticles and 20 nm gold nanoparticles before and after modification with this compound.

Table 1: Characterization of Bromo-PEG5-Modified Silica Nanoparticles

ParameterNH2-SiNPs (Before)Bromo-PEG5-SiNPs (After)Technique
Hydrodynamic Diameter 55 ± 2 nm75 ± 3 nmDynamic Light Scattering (DLS)
Zeta Potential (pH 7.4) +25 ± 3 mV-5 ± 2 mVZeta Potential Measurement
Grafting Density N/A~0.5 - 1.5 chains/nm²Thermogravimetric Analysis (TGA)
FTIR Peaks ~3400 cm⁻¹ (N-H), ~1560 cm⁻¹ (N-H bend)~1100 cm⁻¹ (C-O-C stretch)Fourier-Transform Infrared Spectroscopy

Table 2: Characterization of Bromo-PEG5-Modified Gold Nanoparticles

ParameterSH-AuNPs (Before)Bromo-PEG5-AuNPs (After)Technique
Hydrodynamic Diameter 22 ± 1 nm35 ± 2 nmDynamic Light Scattering (DLS)
Zeta Potential (pH 7.4) -30 ± 4 mV-10 ± 3 mVZeta Potential Measurement
Surface Plasmon Resonance 520 nm525 nmUV-Vis Spectroscopy
Grafting Density N/A~1.0 - 2.5 chains/nm²Thermogravimetric Analysis (TGA)

Cellular Uptake and Signaling Pathways

The PEGylation of nanoparticles with this compound is expected to significantly influence their interaction with cells. The hydrophilic and flexible PEG chains create a "stealth" effect, reducing recognition by the mononuclear phagocyte system (MPS) and prolonging circulation time.[1]

Cellular Uptake Mechanisms

PEGylated nanoparticles generally enter cells through various endocytic pathways. The specific pathway can depend on the nanoparticle size, surface charge, and the cell type. Common pathways include:

  • Clathrin-Mediated Endocytosis (CME): A major pathway for the uptake of many nanoparticles.

  • Caveolae-Mediated Endocytosis (CME): Involves flask-shaped invaginations of the plasma membrane.

  • Macropinocytosis: A non-specific process involving the engulfment of large amounts of extracellular fluid.

The presence of the PEG5 linker is expected to reduce the overall cellular uptake compared to unmodified nanoparticles due to steric hindrance.[6][7] However, this "PEG dilemma" can be overcome by attaching targeting ligands to the distal end of the PEG chain (if a hetero-bifunctional PEG is used) to facilitate receptor-mediated endocytosis.

G cluster_0 Extracellular cluster_1 Cellular Uptake Pathways cluster_2 Intracellular Fate NP Bromo-PEG5-NP CME Clathrin-Mediated Endocytosis NP->CME Caveolae Caveolae-Mediated Endocytosis NP->Caveolae Macropino Macropinocytosis NP->Macropino Endosome Endosome CME->Endosome Caveolae->Endosome Macropino->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Cytosol Cytosolic Release Endosome->Cytosol Endosomal Escape Nucleus Nuclear Targeting Cytosol->Nucleus Targeted Delivery

Generalized cellular uptake and intracellular trafficking pathways for PEGylated nanoparticles.

Conclusion

This compound is a versatile and effective bifunctional linker for the surface modification of nanoparticles. Its hydrophilic PEG spacer and reactive bromide end-groups allow for the straightforward PEGylation of both amine- and thiol-functionalized nanoparticles. The resulting PEGylated nanoparticles exhibit enhanced stability and altered cellular interaction profiles, making them promising candidates for various biomedical applications, particularly in the field of targeted drug delivery. The protocols and characterization data provided in this guide serve as a valuable resource for researchers and scientists working to develop advanced nanoparticle-based therapeutics.

References

The Formation of Advanced Hydrogels Using Bromo-PEG5-bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utilization of Bromo-PEG5-bromide as a key crosslinking agent in the formation of polyethylene glycol (PEG)-based hydrogels. These hydrogels are of significant interest in the biomedical field, particularly for applications in drug delivery and tissue engineering, owing to their biocompatibility, tunable mechanical properties, and capacity to encapsulate therapeutic molecules. This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and the physicochemical properties of the resulting hydrogel networks.

Introduction to this compound in Hydrogel Scaffolds

This compound is a linear polyethylene glycol derivative featuring a five-unit PEG spacer and terminal bromide groups. The bromide atoms serve as excellent leaving groups in nucleophilic substitution reactions, making this molecule an effective homobifunctional crosslinker. When reacted with polymers containing nucleophilic functional groups, such as thiols, this compound facilitates the formation of a stable, three-dimensional hydrogel network. The hydrophilic PEG spacer enhances the solubility of the crosslinker in aqueous solutions and contributes to the overall biocompatibility of the resulting hydrogel.

The primary mechanism of hydrogel formation involves the reaction of this compound with multi-arm PEG-thiol polymers. This reaction proceeds via a thiol-halide "click" reaction, a type of nucleophilic substitution, to form stable thioether linkages. This method of crosslinking is bioorthogonal, meaning it can occur in the presence of biological molecules without significant side reactions, making it suitable for the encapsulation of cells and sensitive therapeutic agents.

Chemical Properties and Reaction Mechanism

Chemical Structure of this compound:

The core of the hydrogel formation lies in the S-alkylation of thiols with the alkyl bromide termini of the this compound molecule. This reaction is a classic example of nucleophilic substitution (SN2 mechanism).

Reaction Schematic:

G cluster_reactants Reactants cluster_product Product R1 Multi-arm PEG-Thiol (e.g., 4-arm PEG-SH) P1 Crosslinked Hydrogel Network (Thioether Linkages) R1->P1 Nucleophilic Substitution R2 This compound R2->P1

Figure 1. Hydrogel formation via thiol-halide reaction.

Experimental Protocols

This section provides a detailed methodology for the synthesis and characterization of hydrogels using this compound and a multi-arm PEG-thiol. This protocol is adapted from methodologies for similar thiol-halide click chemistry reactions.

Materials
  • 4-arm PEG-Thiol (PEG-4SH) (10 kDa)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.8

  • Sterile, nuclease-free water

Hydrogel Synthesis

A representative experimental workflow for the preparation of these hydrogels is outlined below.

G A Prepare Stock Solutions B Dissolve 4-arm PEG-SH in PBS (pH 7.8) A->B C Dissolve this compound in PBS (pH 7.8) A->C D Mix Precursor Solutions (1:1 stoichiometric ratio of SH to Br) B->D C->D E Vortex Briefly D->E F Incubate at 37°C E->F G Hydrogel Formation F->G H Characterization G->H I Rheology, Swelling, Degradation H->I

Figure 2. Experimental workflow for hydrogel synthesis.
  • Preparation of Precursor Solutions:

    • Prepare a stock solution of 4-arm PEG-SH in PBS at a concentration of 10% w/v.

    • Prepare a stock solution of this compound in PBS. The concentration should be calculated to achieve a 1:1 stoichiometric ratio of thiol to bromide groups when mixed with the PEG-SH solution.

  • Hydrogel Formation:

    • In a sterile microcentrifuge tube, add equal volumes of the 4-arm PEG-SH and this compound solutions.

    • Briefly vortex the mixture to ensure homogeneity.

    • Immediately transfer the solution to a mold or the desired experimental setup.

    • Incubate at 37°C. Gelation time will vary depending on the concentration of the precursors.

Characterization of Hydrogel Properties

3.3.1. Rheological Analysis

The mechanical properties of the hydrogel can be characterized using a rheometer.

  • Prepare the hydrogel directly on the rheometer plate by mixing the precursor solutions.

  • Perform time-sweep measurements at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the evolution of the storage modulus (G') and loss modulus (G''). The gel point is typically identified as the time at which G' exceeds G''.

  • Once the hydrogel is fully formed, perform a frequency sweep to determine the viscoelastic properties of the material.

3.3.2. Swelling Ratio

The swelling ratio provides insight into the crosslinking density of the hydrogel.

  • Prepare hydrogel discs of a known initial weight (Wi).

  • Immerse the discs in PBS at 37°C.

  • At predetermined time points, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).

  • The swelling ratio (Q) is calculated as: Q = (Ws - Wi) / Wi.

3.3.3. In Vitro Degradation

The stability of the thioether crosslinks can be assessed through in vitro degradation studies.

  • Prepare pre-weighed, lyophilized hydrogel samples (Wdry).

  • Incubate the hydrogels in PBS at 37°C.

  • At various time points, remove the hydrogels, lyophilize them, and record the final dry weight (Wd).

  • The percentage of mass loss is calculated as: Mass Loss (%) = [(Wdry - Wd) / Wdry] x 100.

Quantitative Data on Hydrogel Properties

The properties of hydrogels formed with this compound are dependent on factors such as the polymer concentration and the stoichiometry of the reactants. The following tables summarize representative quantitative data for hydrogels formed through similar thioether crosslinking mechanisms.

Table 1: Rheological Properties of Thioether-Crosslinked PEG Hydrogels

Precursor Concentration (w/v)Storage Modulus (G') (Pa)Gelation Time (min)
5%500 - 150010 - 20
10%2000 - 50005 - 10

Note: Data are representative of hydrogels formed by reacting multi-arm PEG-thiol with a dihalide-PEG crosslinker.

Table 2: Swelling and Degradation Properties

PropertyValueConditions
Equilibrium Swelling Ratio15 - 30PBS, 37°C
Mass Loss (28 days)< 10%PBS, 37°C

Note: Thioether bonds are generally stable to hydrolysis under physiological conditions. Degradation may be engineered by incorporating hydrolytically labile ester groups into the polymer backbone.

Applications in Drug Delivery and Tissue Engineering

The robust and biocompatible nature of hydrogels crosslinked with this compound makes them excellent candidates for various biomedical applications.

  • Controlled Drug Release: The porous network of the hydrogel can encapsulate therapeutic molecules, which are then released in a sustained manner through diffusion. The release rate can be tuned by altering the crosslinking density of the hydrogel.

  • Cell Encapsulation and Tissue Engineering: The bioorthogonal nature of the thiol-halide reaction allows for the encapsulation of living cells within the hydrogel matrix. The hydrogel can serve as a 3D scaffold that mimics the extracellular matrix, providing structural support and facilitating cell growth and tissue regeneration.

Biocompatibility and Cellular Response

Hydrogels formed from PEG are known for their excellent biocompatibility and low immunogenicity. The thioether linkages formed during the crosslinking process are generally considered to be biologically inert. The bromide ions released as a byproduct of the reaction are present at low concentrations and are not expected to elicit a significant cytotoxic response.

While specific signaling pathways directly modulated by this compound crosslinked hydrogels have not been extensively characterized, the physical properties of the hydrogel, such as stiffness and degradability, are known to influence cellular behavior.

G cluster_hydrogel Hydrogel Properties cluster_cell Cellular Response Stiffness Stiffness Adhesion Cell Adhesion Stiffness->Adhesion Differentiation Differentiation Stiffness->Differentiation Degradability Degradability Migration Migration Degradability->Migration Ligand_Presentation Ligand Presentation Ligand_Presentation->Adhesion Proliferation Proliferation Adhesion->Proliferation

Figure 3. Influence of hydrogel properties on cell behavior.

For instance, the stiffness of the hydrogel can impact cell adhesion, proliferation, and differentiation through mechanotransduction pathways. The degradability of the scaffold can influence cell migration and tissue remodeling. Therefore, by tuning the formulation of the this compound crosslinked hydrogel, it is possible to create microenvironments that promote desired cellular responses for specific tissue engineering applications.

Conclusion

This compound is a versatile and effective crosslinker for the formation of PEG-based hydrogels. The resulting hydrogels, formed through a bioorthogonal thiol-halide reaction, exhibit tunable mechanical properties, good stability, and excellent biocompatibility. These characteristics make them highly promising materials for advanced applications in drug delivery and regenerative medicine. Further research into the specific interactions between these hydrogels and biological systems will continue to expand their utility in the biomedical field.

Methodological & Application

Application Notes and Protocols for Protein Conjugation Using Bromo-PEG5-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of proteins. The covalent attachment of PEG chains can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, leading to a longer circulatory half-life, reduced immunogenicity, and enhanced stability. Bromo-PEG5-bromide is a homobifunctional PEGylation reagent containing two bromide groups. The bromide is an excellent leaving group for nucleophilic substitution reactions, making this reagent particularly suitable for reacting with nucleophilic functional groups on proteins, most notably the thiol group of cysteine residues.[1] This document provides a detailed protocol for the conjugation of proteins using this compound, purification of the resulting conjugates, and relevant quantitative data.

Principle of Reaction

The conjugation of proteins with this compound proceeds via a nucleophilic substitution reaction. The most common target for this reaction is the thiol group (-SH) of a cysteine residue. The sulfur atom in the thiol group acts as a nucleophile, attacking the carbon atom attached to the bromine, displacing the bromide ion, and forming a stable thioether bond. To achieve site-specific conjugation, it is advantageous to have a single, accessible cysteine residue on the protein surface. If the protein of interest does not have a free cysteine, one can be introduced at a specific site through genetic engineering. While reactions with other nucleophilic residues like lysine or histidine are possible, the reaction with cysteine is generally more specific and occurs under milder conditions.

Quantitative Data Summary

The efficiency and outcome of the PEGylation reaction are influenced by several factors, including pH, temperature, reaction time, and the molar ratio of the PEG reagent to the protein. The following table summarizes recommended starting conditions for the conjugation of a protein with this compound, based on typical values for similar bromo-PEG reagents. Optimization may be required for each specific protein.

ParameterRecommended RangeRemarks
pH 7.0 - 8.5A pH around the pKa of the cysteine thiol group (~8.5) increases the concentration of the more reactive thiolate anion.[2] A pH range of 6.0-9.5 has been shown to be effective for other cysteine-specific modifications.
Temperature 4 - 25 °CLower temperatures (4°C) can be used to slow down the reaction and potentially reduce non-specific modifications or protein degradation, requiring longer incubation times. Room temperature (25°C) allows for a faster reaction.
Reaction Time 1 - 4 hoursThe optimal time depends on the temperature, pH, and reactivity of the specific cysteine residue. The reaction progress should be monitored.
Molar Ratio (this compound : Protein) 10:1 to 50:1A molar excess of the PEG reagent drives the reaction to completion. The optimal ratio should be determined empirically to maximize conjugation efficiency while minimizing the formation of di-PEGylated protein (if mono-PEGylation is desired).
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can increase the reaction rate but may also lead to aggregation.

Experimental Protocols

Materials
  • Protein of interest with at least one accessible cysteine residue

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium phosphate buffer, pH 7.0 - 8.5

  • Tris-HCl, pH 7.5 (for quenching)

  • Dimethyl sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column

  • Ion-Exchange Chromatography (IEX) column (optional, for purification of positional isomers)

  • Hydrophobic Interaction Chromatography (HIC) column (optional)

  • SDS-PAGE analysis equipment

  • Mass spectrometer (for characterization)

Protocol 1: Protein Preparation
  • Buffer Exchange: Dissolve the protein in a suitable buffer for the conjugation reaction. A common choice is a sodium phosphate buffer at a pH between 7.0 and 8.5. Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) as they will compete with the reaction. If the protein solution contains these components, perform a buffer exchange using dialysis or a desalting column.

  • Reduction of Disulfide Bonds (if necessary): If the target cysteine residue is involved in a disulfide bond, the bond must be reduced to generate a free thiol. This can be achieved by incubating the protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent using a desalting column.

  • Concentration Adjustment: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

Protocol 2: Conjugation Reaction
  • Prepare this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of DMSO to create a stock solution (e.g., 100 mM). The NHS-ester moiety in similar reagents is known to hydrolyze in aqueous solutions, so it is best to prepare the solution fresh.

  • Initiate the Reaction: Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture at the desired temperature (e.g., room temperature or 4°C) with gentle mixing for 1-4 hours. The optimal time should be determined by monitoring the reaction progress.

  • Quenching the Reaction: To stop the reaction, add a quenching buffer containing a small molecule with a free thiol, such as 2-mercaptoethanol or cysteine, or a buffer containing a primary amine like Tris-HCl to a final concentration of about 50 mM. This will react with any excess this compound.

Protocol 3: Purification of the PEGylated Protein

The purification of the PEGylated protein is crucial to remove unreacted protein, excess PEG reagent, and any byproducts. A multi-step purification strategy is often necessary.

  • Size-Exclusion Chromatography (SEC): SEC is a primary method for separating the larger PEGylated protein from the smaller unreacted protein and excess PEG reagent.[]

    • Equilibrate the SEC column with a suitable buffer (e.g., PBS).

    • Load the quenched reaction mixture onto the column.

    • Elute the protein and collect fractions.

    • Analyze the fractions by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the PEGylated protein.

  • Ion-Exchange Chromatography (IEX): IEX can be used to separate PEGylated proteins with different numbers of attached PEG molecules (e.g., mono-PEGylated vs. di-PEGylated) or positional isomers.[] The attachment of the neutral PEG chain can shield the protein's surface charges, altering its elution profile compared to the unmodified protein.

  • Hydrophobic Interaction Chromatography (HIC): HIC is another option for separating PEGylated species and can be particularly useful as a polishing step.[]

Protocol 4: Characterization of the Conjugate
  • SDS-PAGE: Analyze the purified fractions by SDS-PAGE. The PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified protein.

  • Mass Spectrometry: Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the molecular weight of the conjugate and determine the number of attached PEG molecules.

  • Peptide Mapping: To confirm the site of PEGylation, the conjugated protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by mass spectrometry.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_conj Conjugation cluster_purify Purification cluster_char Characterization Prot_Sol Protein Solution Buffer_Ex Buffer Exchange (Amine/Thiol-free buffer) Prot_Sol->Buffer_Ex Reaction Conjugation Reaction (pH 7.0-8.5, 4-25°C, 1-4h) Buffer_Ex->Reaction PEG_Prep Prepare this compound in DMSO PEG_Prep->Reaction Quench Quench Reaction (e.g., Tris buffer) Reaction->Quench SEC Size-Exclusion Chromatography (SEC) Quench->SEC IEX_HIC Ion-Exchange (IEX) or Hydrophobic Interaction (HIC) (Optional Polishing) SEC->IEX_HIC SDS_PAGE SDS-PAGE IEX_HIC->SDS_PAGE MS Mass Spectrometry IEX_HIC->MS Peptide_Map Peptide Mapping IEX_HIC->Peptide_Map

Caption: Experimental workflow for protein conjugation with this compound.

reaction_pathway cluster_reactants Reactants cluster_product Product Protein Protein-SH (Cysteine Residue) Conjugate Protein-S-(CH2CH2O)5-Br (Mono-PEGylated Protein) Protein->Conjugate Nucleophilic Attack BromoPEG Br-(CH2CH2O)5-Br (this compound) BromoPEG->Conjugate Byproduct HBr

Caption: Reaction of a protein's cysteine residue with this compound.

References

Application Notes and Protocols for Bromo-PEG5-bromide in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and tolerability. Polyethylene glycol (PEG) linkers are widely employed in ADC development to enhance hydrophilicity, improve in vivo stability, and reduce aggregation.[1][2]

Bromo-PEG5-bromide is a short, hydrophilic, and bifunctional PEG linker that can be utilized in the synthesis of ADCs. The terminal bromide groups serve as reactive handles for conjugation, typically through nucleophilic substitution reactions with thiol groups present on the antibody.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the development of ADCs.

Advantages of Using this compound in ADCs

The incorporation of a this compound linker in an ADC construct offers several key advantages:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. The PEG component of the linker increases the overall hydrophilicity of the ADC, which can mitigate aggregation, a common challenge in ADC manufacturing, and improve solubility.[5][6][]

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a hydration shell around the payload, potentially leading to a longer circulation half-life and reduced clearance.[5][8]

  • Precise Spacer Length: As a monodisperse linker, this compound provides a defined and consistent spacing between the antibody and the drug, which can be crucial for optimizing target binding and minimizing steric hindrance.[1]

  • Thiol-Reactive Conjugation: The bromide functional groups are good leaving groups for nucleophilic substitution, enabling efficient and stable thioether bond formation with reduced cysteine residues on the antibody.[3][4]

Experimental Data on PEG Linkers in ADCs

The length of the PEG linker can significantly impact the properties and performance of an ADC. While specific data for a PEG5 linker is part of a broader trend, studies comparing different PEG lengths provide valuable insights into the expected behavior of ADCs constructed with this compound.

Impact of PEG Linker Length on In Vitro Cytotoxicity

Shorter PEG linkers may lead to higher in vitro potency compared to longer chain PEGs, potentially due to reduced steric hindrance at the target binding site.

Linker LengthADC Construct (Example)Cell LineIC50 (nM)
No PEGAffibody-MMAESKBR3~1.0
PEG4Affibody-MMAESKBR3~6.5
PEG10Affibody-MMAESKBR3~22.5

Table 1: Representative data showing the effect of PEG linker length on the in vitro cytotoxicity of an affibody-drug conjugate. Longer PEG chains can sometimes lead to a decrease in potency. Data synthesized from multiple sources for illustrative purposes.[8]

Impact of PEG Linker Length on Pharmacokinetics

Longer PEG chains generally lead to a longer plasma half-life and slower clearance of the ADC. A PEG5 linker is expected to provide a moderate improvement in pharmacokinetic properties compared to non-PEGylated counterparts.

Linker LengthADC Construct (Example)Plasma Half-life (t½)Clearance Rate
No PEGAffibody-MMAE19.6 minHigh
PEG4Affibody-MMAE49.2 minModerate
PEG10Affibody-MMAE219.0 minLow
PEG8IgG-MMAESlower than shorter PEGsSlower than shorter PEGs
PEG12IgG-MMAESimilar to PEG8Similar to PEG8

Table 2: Representative pharmacokinetic data for ADCs with varying PEG linker lengths. A clear trend of increased half-life and reduced clearance is observed with longer PEG chains. Data synthesized from multiple sources for illustrative purposes.[8][9]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using a this compound linker. Optimization of specific reaction conditions (e.g., molar ratios, incubation times, and temperature) is recommended for each specific antibody-payload combination.

General Workflow for ADC Synthesis

The synthesis of an ADC using a this compound linker involves a multi-step process, beginning with antibody modification, followed by conjugation to the linker-payload moiety, and concluding with purification and characterization of the final ADC.

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: Linker-Payload Synthesis cluster_2 Step 3: ADC Conjugation cluster_3 Step 4: Purification & Characterization A Monoclonal Antibody B Antibody Reduction (e.g., TCEP or DTT) A->B Generate free thiols F Reduced Antibody C This compound E Linker-Payload Moiety C->E D Cytotoxic Payload D->E Conjugation G ADC Conjugation Reaction E->G Thiol-Bromo Reaction F->G H Crude ADC G->H I Purification (e.g., SEC, HIC) H->I J Characterization (e.g., MS, UV-Vis, HPLC) I->J K Purified ADC J->K

Caption: General workflow for the synthesis of an antibody-drug conjugate.

Protocol 1: Antibody Reduction (Generation of Free Thiols)

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reduction buffer (e.g., phosphate buffer with EDTA)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare a solution of the mAb at a concentration of 5-10 mg/mL in the reduction buffer.

  • Reducing Agent Addition: Add a freshly prepared solution of TCEP or DTT to the antibody solution. The molar ratio of reducing agent to antibody will determine the number of disulfide bonds reduced and should be optimized to achieve the desired drug-to-antibody ratio (DAR). A molar excess of 2-5 fold TCEP over antibody is a common starting point.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Purification: Immediately after incubation, remove the excess reducing agent using a pre-equilibrated desalting column. Elute the reduced antibody with a degassed, nitrogen-purged buffer (e.g., PBS with 1 mM EDTA).

  • Thiol Quantification: Determine the concentration of free thiols in the reduced antibody solution using Ellman's reagent (DTNB) to calculate the number of available conjugation sites per antibody.

Protocol 2: Synthesis of the Bromo-PEG5-Payload Moiety

This protocol outlines the conjugation of the cytotoxic payload to one of the bromide groups of the this compound linker. This step is highly dependent on the functional groups present on the payload. The following is a general example assuming the payload has a nucleophilic group (e.g., an amine or thiol).

Materials:

  • This compound

  • Cytotoxic payload with a suitable functional group

  • Anhydrous organic solvent (e.g., DMF or DMSO)

  • Base (e.g., Diisopropylethylamine - DIPEA), if required

Procedure:

  • Dissolution: Dissolve the cytotoxic payload and a slight molar excess of this compound in the anhydrous organic solvent.

  • Reaction: If necessary, add a base to facilitate the reaction. Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Purification: Once the reaction is complete, purify the Bromo-PEG5-Payload moiety using an appropriate chromatographic method (e.g., flash chromatography or preparative HPLC).

  • Characterization: Confirm the identity and purity of the product by analytical techniques such as NMR and mass spectrometry.

Protocol 3: ADC Conjugation - Reaction of Reduced Antibody with Bromo-PEG5-Payload

This protocol describes the conjugation of the Bromo-PEG5-Payload to the reduced antibody via a thiol-bromo reaction.

Materials:

  • Reduced antibody with free thiol groups

  • Bromo-PEG5-Payload moiety

  • Conjugation buffer (e.g., PBS with EDTA, pH 7.5-8.5)

  • Quenching reagent (e.g., N-acetylcysteine or cysteine)

Procedure:

  • pH Adjustment: Adjust the pH of the reduced antibody solution to 7.5-8.5. The bromoacetyl group (formed in situ from the bromide) reacts chemoselectively with thiols at a slightly basic pH.[10]

  • Conjugation: Add the Bromo-PEG5-Payload moiety (dissolved in a small amount of a water-miscible organic solvent like DMSO) to the reduced antibody solution. A molar excess of the linker-payload (typically 1.5 to 5-fold per thiol group) is recommended.

  • Incubation: Gently mix the reaction and incubate at 4°C or room temperature for 1-4 hours. The optimal time and temperature should be determined empirically.

  • Quenching: Stop the reaction by adding a molar excess of a quenching reagent to react with any unreacted Bromo-PEG5-Payload.

  • Purification: Purify the ADC from unreacted linker-payload, quenching reagent, and any aggregated protein using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Protocol 4: ADC Characterization

Thorough characterization of the purified ADC is essential to ensure its quality and consistency.

Key Characterization Assays:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV-Vis Spectroscopy: A simple method to determine the average DAR by measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the payload).[9][]

    • Hydrophobic Interaction Chromatography (HIC): A powerful technique to separate ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution and the average DAR.[9][]

    • Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise measurement of the mass of different drug-loaded species, from which the DAR can be calculated.[12]

  • Purity and Aggregation Analysis:

    • Size-Exclusion Chromatography (SEC): Used to determine the percentage of monomer, aggregates, and fragments in the final ADC product.[3]

    • SDS-PAGE: To visualize the purity of the ADC and confirm the covalent attachment of the payload to the antibody.

  • In Vitro Potency:

    • Cell-Based Cytotoxicity Assays: To determine the in vitro efficacy of the ADC on target antigen-positive and antigen-negative cell lines and calculate the IC50 value.

Mechanism of Action and Signaling Pathway

The general mechanism of action for an ADC involves several key steps, leading to the targeted killing of cancer cells.

ADC_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Internalization 2. Receptor-Mediated Endocytosis Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release 3. Payload Release (Linker Cleavage) Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload DNA_Damage DNA Damage Payload->DNA_Damage Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption Cell_Death 4. Induction of Cell Death (Apoptosis) DNA_Damage->Cell_Death Microtubule_Disruption->Cell_Death

Caption: Generalized mechanism of action of an antibody-drug conjugate.

  • Binding: The ADC circulates in the bloodstream and its monoclonal antibody component specifically recognizes and binds to a tumor-specific antigen on the surface of a cancer cell.[5][][14]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis, forming an endosome.[4][6][15]

  • Payload Release: The endosome traffics to and fuses with a lysosome. The acidic environment and enzymes within the lysosome cleave the linker, releasing the active cytotoxic payload into the cytoplasm.[6][16]

  • Cell Death: The released payload then exerts its cytotoxic effect, for example, by damaging DNA or disrupting microtubule dynamics, ultimately leading to apoptosis (programmed cell death) of the cancer cell.[5][]

This targeted delivery mechanism aims to maximize the therapeutic effect on cancer cells while minimizing exposure of healthy tissues to the potent cytotoxic agent, thereby improving the therapeutic window.

References

Application Notes and Protocols for Bromo-PEG5-bromide as a Linker in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG5-bromide is a hydrophilic, non-cleavable linker utilized in the development of advanced drug delivery systems. Its core structure consists of a pentaethylene glycol (PEG5) chain flanked by two reactive bromide groups. The PEG moiety enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal bromides serve as reactive handles for covalent attachment to therapeutic payloads, targeting moieties, or protein-degrading ligands.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The bromide groups are effective leaving groups for nucleophilic substitution reactions, particularly with thiol groups present in proteins or small molecules, forming stable thioether bonds.[3] This characteristic makes this compound a valuable tool for creating stable drug conjugates.

Key Applications

This compound is primarily employed in two cutting-edge areas of drug development:

  • Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody (mAb) that targets a specific tumor antigen. The PEG5 component of the linker can improve the solubility and stability of the ADC, potentially allowing for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[4][5] Bromo-PEG linkers contribute to the formation of stable thioether bonds, which are more resistant to degradation in plasma compared to some other linkage chemistries, such as those derived from maleimides.[6]

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[7] The linker plays a crucial role in optimizing the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase. PEG-based linkers like this compound can enhance the solubility and cell permeability of PROTACs, which are often large and complex molecules.[8]

Physicochemical and Pharmacokinetic Properties of PEG Linkers

The incorporation of a PEG linker, such as the PEG5 unit in this compound, can significantly influence the properties of a drug conjugate.

PropertyEffect of PEGylationRationale
Solubility IncreasedThe hydrophilic ethylene glycol repeats of the PEG chain improve the solubility of hydrophobic drug molecules in aqueous environments, which can prevent aggregation.[4][]
Stability EnhancedThe flexible PEG chain can create a "molecular shield" around the payload, protecting it from enzymatic degradation and reducing non-specific interactions.[10]
Pharmacokinetics Improved Half-lifePEGylation increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong circulation time in the bloodstream.[4]
Immunogenicity ReducedThe "stealth" properties of PEG can mask the conjugate from the immune system, potentially reducing the generation of anti-drug antibodies.[2]

Experimental Protocols

The following are generalized protocols for the synthesis of ADCs and PROTACs using a homo-bifunctional bromo-PEG linker like this compound. These protocols are intended as a starting point and may require optimization for specific molecules and applications.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound

This protocol describes a two-step process for conjugating a thiol-containing drug to an antibody.

Materials:

  • Monoclonal antibody (mAb)

  • This compound

  • Thiol-containing cytotoxic drug

  • Reducing agent (e.g., TCEP or DTT)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

  • Characterization instruments (e.g., UV-Vis spectrophotometer, LC-MS)

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the mAb in PBS.

    • Add a 10-20 fold molar excess of a reducing agent (e.g., TCEP) to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.

    • Remove the excess reducing agent by buffer exchange using a desalting column.

  • Conjugation Reaction:

    • Immediately after reduction, add a 5-10 fold molar excess of this compound to the reduced antibody solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

    • After the initial incubation, add a 10-20 fold molar excess of the thiol-containing cytotoxic drug.

    • Continue the incubation at room temperature for an additional 12-18 hours.

  • Quenching:

    • Add a 50-100 fold molar excess of a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted bromide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC using Size-Exclusion Chromatography (SEC) to remove unreacted drug, linker, and quenching reagent.

    • Alternatively, Hydrophobic Interaction Chromatography (HIC) can be used to separate ADCs with different drug-to-antibody ratios (DARs).

  • Characterization:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the average DAR by UV-Vis spectrophotometry (if the drug has a distinct absorbance wavelength) or by LC-MS analysis of the intact ADC.[11]

    • Assess the purity and aggregation of the ADC by SEC-HPLC.

    • Confirm the identity and homogeneity of the ADC by SDS-PAGE and mass spectrometry.[12]

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines a one-pot synthesis of a PROTAC by reacting the linker with a thiol-containing POI ligand and a thiol-containing E3 ligase ligand.

Materials:

  • Thiol-containing Protein of Interest (POI) ligand

  • Thiol-containing E3 ligase ligand

  • This compound

  • Anhydrous, polar aprotic solvent (e.g., DMF or DMSO)

  • Non-nucleophilic base (e.g., DIPEA)

  • Purification system (e.g., preparative HPLC)

  • Characterization instruments (e.g., LC-MS, NMR)

Procedure:

  • Reaction Setup:

    • Dissolve the POI ligand (1 equivalent) and the E3 ligase ligand (1 equivalent) in the anhydrous solvent.

    • Add this compound (1-1.2 equivalents) to the solution.

    • Add a non-nucleophilic base such as DIPEA (2-3 equivalents).

  • Conjugation Reaction:

    • Stir the reaction mixture at room temperature to 50°C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by LC-MS to observe the formation of the desired PROTAC and potential side products (e.g., homodimers of the ligands).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by preparative reverse-phase HPLC to isolate the desired PROTAC from starting materials and homodimeric side products.[13]

  • Characterization:

    • Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.

Visualizations

Signaling Pathways and Experimental Workflows

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage/ Microtubule Disruption Payload->DNA_Damage 5. Cellular Effect Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).[][15][16][17]

PROTAC_Mechanism_of_Action cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Polyubiquitination Polyubiquitination E3_Ligase->Polyubiquitination Recruitment of E2 Ligase Ub Ubiquitin Ub->Polyubiquitination Polyubiquitination->POI Ubiquitin Transfer Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).[18][19]

ADC_Synthesis_Workflow start Start antibody_prep Antibody Preparation (Reduction of Disulfides) start->antibody_prep conjugation Conjugation with This compound and Drug antibody_prep->conjugation quenching Quenching of Unreacted Linker conjugation->quenching purification Purification (SEC or HIC) quenching->purification characterization Characterization (LC-MS, SDS-PAGE, SEC-HPLC) purification->characterization end Final ADC characterization->end

Caption: Experimental workflow for the synthesis of an ADC.[20][21][22][]

PROTAC_Synthesis_Workflow start Start reaction_setup Reaction Setup: POI Ligand, E3 Ligase Ligand, This compound, Base start->reaction_setup conjugation One-Pot Conjugation reaction_setup->conjugation workup Aqueous Work-up and Extraction conjugation->workup purification Purification (Preparative HPLC) workup->purification characterization Characterization (LC-MS, NMR) purification->characterization end Final PROTAC characterization->end

References

Application Notes and Protocols for Cell Surface Engineering using Bromo-PEG5-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface engineering is a powerful technique for modifying the properties of living cells to enhance their therapeutic potential, control their interactions with the environment, and study fundamental biological processes. Poly(ethylene glycol) (PEG) is a hydrophilic and biocompatible polymer that is widely used for this purpose. PEGylation, the covalent attachment of PEG chains to the cell surface, can shield surface antigens, reduce non-specific protein adsorption, and improve cell viability and circulation time.[1]

Bromo-PEG5-bromide is a homobifunctional PEG linker containing two reactive bromide groups. These bromide moieties are good leaving groups for nucleophilic substitution reactions, making them particularly suitable for reacting with thiol groups present on cell surface proteins, such as those in cysteine residues. This reaction forms a stable thioether bond, covalently attaching the PEG linker to the cell. This application note provides a detailed protocol for the use of this compound for cell surface engineering.

Principle of Reaction

The primary mechanism for attaching this compound to the cell surface is the reaction of its bromoacetyl groups with free thiol groups (-SH) on cell surface proteins. The reaction proceeds via nucleophilic substitution, where the sulfur atom of the thiol group attacks the carbon atom attached to the bromine, displacing the bromide and forming a stable thioether linkage. This reaction is most efficient at a physiological to slightly alkaline pH (7.0-8.5).

Data Presentation

The following tables summarize representative quantitative data from cell surface PEGylation experiments. While this data was not generated using this compound specifically, it provides valuable insights into the expected outcomes of cell surface modification with PEG linkers.

Table 1: Effect of PEG Chain Length on Cell Viability

PEG DerivativeConcentration (µM)Cell LineIncubation Time (h)Cell Viability (%)Reference
PEG 60010KB24~95[2]
PEG 200010KB24~100[2]
R8-peptide (no PEG)10MCF748~40[3]
R8-peptide-PEG10MCF748~80[3]
PEG 4004% (w/v)Caco-224~45[4]
PEG 40004% (w/v)Caco-224~100[4]
PEG 60004% (w/v)Caco-224~96[4]

Table 2: Quantification of Cell Surface PEGylation

PEGylation MethodNanoparticle/Cell TypePEG Density (PEG/nm²)Quantification TechniqueReference
mPEG2000-ureaGlass surface0.47 ± 0.15XPS[5]
PEG-PLANanoparticlesNot specified2-D PAGE of adsorbed proteins[6]
Fluorescein-PEG5kNanoparticles0.083 ± 0.006Fluorescence Measurement[7]
NHS-PEG-FITCIsletsNot specifiedFluorescence Imaging[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to cell surface engineering with this compound.

Protocol 1: Cell Surface Modification with this compound

Materials:

  • Cells of interest (e.g., Jurkat, HEK293T)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell counting solution (e.g., Trypan Blue)

  • Microcentrifuge tubes

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cells twice with ice-cold PBS to remove any residual media components.

    • Count the cells and determine the viability using Trypan Blue exclusion. Resuspend the cells in PBS at a concentration of 1 x 10^6 cells/mL.

  • Preparation of this compound Solution:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Immediately before use, dilute the stock solution to the desired final concentration (e.g., 0.1, 0.5, 1, 5 mM) in PBS. It is recommended to perform a concentration optimization for your specific cell type.

  • Reaction:

    • Add the diluted this compound solution to the cell suspension.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle agitation. The optimal incubation time may need to be determined empirically.

    • To quench the reaction, add a solution of L-cysteine to a final concentration of 5-10 mM. L-cysteine will react with any unreacted this compound.

    • Incubate for an additional 10 minutes.

  • Washing:

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Carefully remove the supernatant.

    • Resuspend the cell pellet in fresh, complete cell culture medium.

    • Repeat the washing step two more times to ensure the removal of all unreacted reagents.

  • Post-Reaction Analysis:

    • The PEGylated cells are now ready for downstream applications, such as cell viability assays, flow cytometry analysis for PEGylation efficiency (if using a fluorescently-labeled PEG), or functional assays.

Protocol 2: Quantification of Cell Surface Thiol Groups (Ellman's Reagent)

Materials:

  • PEGylated and control cells

  • PBS, pH 7.4

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)

  • L-cysteine standards

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare DTNB Solution: Dissolve DTNB in the reaction buffer to a final concentration of 10 mM.

  • Prepare Cysteine Standards: Prepare a series of L-cysteine standards in the reaction buffer (e.g., 0, 10, 25, 50, 100, 200 µM).

  • Sample Preparation:

    • Wash both control and PEGylated cells (1 x 10^6 cells per sample) twice with PBS.

    • Resuspend the cells in 100 µL of reaction buffer.

  • Reaction:

    • Add 10 µL of the DTNB solution to each well containing the cell suspension and the cysteine standards.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at 412 nm using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the blank (0 µM cysteine) from all readings.

    • Create a standard curve by plotting the absorbance of the cysteine standards against their concentrations.

    • Determine the concentration of thiol groups in the cell samples using the standard curve. The reduction in thiol concentration in the PEGylated cells compared to the control cells indicates the extent of the reaction.

Protocol 3: Cell Viability Assay (WST-8 Assay)

Materials:

  • PEGylated and control cells

  • Complete cell culture medium

  • 96-well cell culture plate

  • WST-8 reagent (e.g., CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the control and PEGylated cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Include wells with medium only as a background control.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired time points (e.g., 24, 48, 72 hours).

  • Assay:

    • Add 10 µL of the WST-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and metabolic activity.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the background control from all readings.

    • Calculate the cell viability as a percentage of the control (unmodified) cells: Cell Viability (%) = (Absorbance of PEGylated cells / Absorbance of control cells) x 100

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_reagent Reagent Preparation cluster_reaction Reaction cluster_analysis Downstream Analysis cell_culture 1. Cell Culture harvest 2. Harvest & Wash cell_culture->harvest cell_count 3. Cell Counting harvest->cell_count incubation 6. Incubate Cells with this compound cell_count->incubation bromo_peg_stock 4. Prepare this compound Stock bromo_peg_working 5. Dilute to Working Solution bromo_peg_stock->bromo_peg_working bromo_peg_working->incubation quench 7. Quench Reaction incubation->quench wash 8. Wash Cells quench->wash viability Cell Viability Assay wash->viability quantification Quantification of PEGylation wash->quantification functional Functional Assays wash->functional

Caption: Experimental workflow for cell surface engineering with this compound.

signaling_pathway cluster_unmodified Unmodified Cell cluster_modified PEGylated Cell receptor_unmod Receptor signaling_unmod Intracellular Signaling Cascade receptor_unmod->signaling_unmod ligand_unmod Ligand ligand_unmod->receptor_unmod Binding response_unmod Cellular Response signaling_unmod->response_unmod receptor_mod Receptor signaling_mod Blocked/Altered Signaling receptor_mod->signaling_mod ligand_mod Ligand ligand_mod->receptor_mod Steric Hindrance peg This compound response_mod Altered Cellular Response signaling_mod->response_mod

Caption: Potential impact of PEGylation on receptor-mediated signaling pathways.

References

Application Notes and Protocols for Bromo-PEG5-bromide in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Role of Bromo-PEG5-bromide

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[1][2]

The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and pharmacokinetic properties. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance hydrophilicity and solubility.[3][4] this compound is a versatile PEG-based linker containing two bromide groups. The bromide is an excellent leaving group for nucleophilic substitution reactions, enabling the covalent attachment of the POI and E3 ligase ligands.[3] The PEG5 chain provides a flexible spacer of a defined length to optimize the formation of a productive ternary complex between the POI and the E3 ligase.[3][4]

These application notes provide a comprehensive guide to the use of this compound in the synthesis and evaluation of novel PROTACs for targeted protein degradation.

Diagram of the PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (this compound linker) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Activated by E1/E2 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental Protocols

Synthesis of a Hypothetical PROTAC using this compound

This protocol describes a representative two-step synthesis of a PROTAC, where a POI ligand containing a nucleophilic group (e.g., a phenol or amine) is first coupled to this compound, followed by reaction with an E3 ligase ligand also containing a nucleophilic group.

Diagram of Synthetic Workflow

Synthesis_Workflow POI_Ligand POI Ligand (with -OH or -NH2) Step1 Step 1: Nucleophilic Substitution POI_Ligand->Step1 Bromo_PEG5_Br This compound Bromo_PEG5_Br->Step1 Intermediate POI-PEG5-Br Intermediate Step2 Step 2: Nucleophilic Substitution Intermediate->Step2 E3_Ligase_Ligand E3 Ligase Ligand (with -OH or -NH2) E3_Ligase_Ligand->Step2 Final_PROTAC Final PROTAC Step1->Intermediate Step2->Final_PROTAC

Caption: A representative two-step synthetic workflow for generating a PROTAC using this compound.

Materials:

  • POI ligand with a nucleophilic handle (e.g., phenolic hydroxyl or primary amine)

  • This compound

  • E3 ligase ligand with a nucleophilic handle (e.g., pomalidomide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vials and stirring equipment

  • Analytical and preparative High-Performance Liquid Chromatography (HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

Step 1: Synthesis of the POI-PEG5-Br Intermediate

  • In a clean, dry reaction vial under an inert atmosphere, dissolve the POI ligand (1.0 eq) in anhydrous DMF.

  • Add a suitable base. For a phenolic POI ligand, add K₂CO₃ (1.5 eq). For an amine-containing POI ligand, add DIPEA (2.0 eq).

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired intermediate and consumption of the starting materials.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude intermediate by flash column chromatography on silica gel to obtain the pure POI-PEG5-Br intermediate.

Step 2: Synthesis of the Final PROTAC

  • In a clean, dry reaction vial under an inert atmosphere, dissolve the purified POI-PEG5-Br intermediate (1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.

  • Add a suitable base (e.g., K₂CO₃ or DIPEA, 2.0 eq).

  • Stir the reaction mixture at 50-80°C for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final PROTAC using preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Characterization of the Synthesized PROTAC

A series of in vitro and cellular assays are essential to characterize the newly synthesized PROTAC.

Diagram of PROTAC Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Synthesized_PROTAC Purified PROTAC Ternary_Complex Ternary Complex Formation Assay (SPR, BLI, ITC) Synthesized_PROTAC->Ternary_Complex Ubiquitination In Vitro Ubiquitination Assay Synthesized_PROTAC->Ubiquitination Degradation Protein Degradation Assay (Western Blot) Synthesized_PROTAC->Degradation Cellular_Uptake Cellular Uptake (LC-MS/MS) Synthesized_PROTAC->Cellular_Uptake Off_Target Off-Target Analysis (Proteomics) Synthesized_PROTAC->Off_Target

Caption: A typical experimental workflow for the characterization of a newly synthesized PROTAC.

This assay determines the ability of the PROTAC to induce the formation of a ternary complex between the POI and the E3 ligase. Techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) can be used.

Protocol: Ternary Complex Formation using SPR

  • Immobilize the E3 ligase (e.g., VHL or Cereblon) on an SPR sensor chip.

  • Inject the POI over the chip surface to assess binary interaction with the E3 ligase (as a negative control).

  • In separate experiments, inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binary binding affinity (KD).

  • To assess ternary complex formation, pre-incubate a fixed concentration of the POI with varying concentrations of the PROTAC, and inject these mixtures over the E3 ligase-immobilized surface.

  • Analyze the resulting sensorgrams to determine the kinetics (kon and koff) and affinity (KD) of the ternary complex formation.

  • Calculate the cooperativity factor (α), which is the ratio of the binary affinity of the PROTAC for the E3 ligase to its affinity in the presence of the POI. A value of α > 1 indicates positive cooperativity.

Parameter Description Typical Values
KD (PROTAC-E3) Binding affinity of the PROTAC to the E3 ligase.10 nM - 1 µM
KD (PROTAC-POI) Binding affinity of the PROTAC to the POI.1 nM - 500 nM
KD (Ternary) Binding affinity of the ternary complex.1 nM - 100 nM
Cooperativity (α) A measure of the favorable interaction between the POI and E3 ligase within the ternary complex.>1 (positive cooperativity)

This assay directly measures the PROTAC's ability to mediate the ubiquitination of the POI in a reconstituted system.

Protocol: In Vitro Ubiquitination

  • Assemble a reaction mixture containing purified E1 activating enzyme, E2 conjugating enzyme, the relevant E3 ligase complex, ubiquitin, ATP, and the purified POI.

  • Add the synthesized PROTAC at various concentrations to the reaction mixtures. Include a vehicle control (DMSO).

  • Incubate the reactions at 37°C for a defined period (e.g., 60-120 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

  • Perform a Western blot using an antibody specific for the POI to detect the unmodified POI and higher molecular weight ubiquitinated species.

Component Final Concentration
E1 Enzyme50-100 nM
E2 Enzyme200-500 nM
E3 Ligase Complex100-200 nM
Ubiquitin5-10 µM
ATP2-5 mM
POI100-500 nM
PROTAC0.1 - 10 µM

This is the primary cellular assay to determine the efficacy of the PROTAC in degrading the target protein.

Protocol: Western Blot for Protein Degradation

  • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentration for all samples, add Laemmli buffer, and boil to denature the proteins.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with a primary antibody against the POI.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

Parameter Description Desirable Value
DC₅₀ The concentration of the PROTAC that results in 50% degradation of the target protein.< 100 nM
Dₘₐₓ The maximum percentage of protein degradation achieved.> 80%

This assay quantifies the amount of PROTAC that enters the cells and can be extended to in vivo pharmacokinetic studies.

Protocol: Cellular Uptake by LC-MS/MS

  • Treat cells with the PROTAC at a specific concentration for various time points.

  • After treatment, wash the cells thoroughly with ice-cold PBS to remove any extracellular compound.

  • Lyse the cells and collect the lysate.

  • Perform protein precipitation to remove proteins from the lysate.

  • Analyze the supernatant containing the PROTAC by LC-MS/MS.

  • Quantify the intracellular concentration of the PROTAC by comparing the signal to a standard curve of the compound.

Parameter Description
Intracellular Concentration The concentration of the PROTAC inside the cells over time.
Pharmacokinetic Parameters (in vivo) Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t₁/₂).

This unbiased approach is crucial for assessing the selectivity of the PROTAC and identifying any unintended protein degradation.

Protocol: Global Proteomics for Off-Target Analysis

  • Treat cells with the PROTAC at a concentration that induces maximal degradation of the POI, along with a vehicle control.

  • Lyse the cells and digest the proteins into peptides.

  • Label the peptides from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

  • Analyze the labeled peptides by LC-MS/MS.

  • Identify and quantify thousands of proteins across the different conditions.

  • Identify proteins that show a statistically significant decrease in abundance in the PROTAC-treated samples compared to the control as potential off-targets.

  • Validate potential off-targets using orthogonal methods such as Western blotting.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its bifunctional nature and the inclusion of a flexible PEG spacer facilitate the efficient construction of potent and selective protein degraders. The detailed protocols and experimental workflows provided in these application notes offer a comprehensive framework for researchers to design, synthesize, and rigorously evaluate novel PROTACs utilizing this compound, thereby advancing the field of targeted protein degradation. Careful characterization of the synthesized PROTACs through a combination of biochemical and cellular assays is critical to understanding their mechanism of action and to developing them as potential therapeutic agents.

References

Application Notes and Protocols for Bromo-PEG5-bromide in Biocompatible Polymer Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG5-bromide is a bifunctional, polyethylene glycol (PEG) derivative that serves as a valuable crosslinking agent for the creation of biocompatible polymer coatings. Its structure, featuring a five-unit PEG chain flanked by two reactive bromide groups, allows for the covalent attachment of this hydrophilic spacer to various substrates. The bromide moieties are excellent leaving groups for nucleophilic substitution reactions, enabling facile conjugation to surfaces functionalized with amines or thiols.[1][2] The resulting PEGylated surfaces exhibit reduced non-specific protein adsorption and enhanced biocompatibility, making them ideal for a range of biomedical applications, including drug delivery systems, medical implants, and biosensors.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the development of biocompatible polymer coatings.

Key Applications

  • Surface Modification of Medical Devices: Reduce protein fouling and improve the biocompatibility of implants, catheters, and other medical devices.

  • Nanoparticle Functionalization: Enhance the stability and circulation time of nanoparticles for targeted drug delivery by creating a "stealth" coating that evades the immune system.[1]

  • Biosensor Development: Minimize non-specific binding to sensor surfaces, thereby improving signal-to-noise ratio and assay sensitivity.

  • Cell Culture Substrates: Create non-adherent surfaces for spheroid and organoid culture.

Quantitative Data Summary

The following tables summarize key performance indicators for surfaces modified with PEG coatings. While this data is not exclusively from this compound, it is representative of short-chain PEG coatings and serves as a benchmark for expected performance.

Table 1: Protein Adsorption on PEGylated vs. Unmodified Surfaces

Surface TypeProteinAdsorbed Protein (mg/m²)Fold ReductionReference
Unmodified GoldBovine Serum Albumin (BSA)2.5 ± 0.3-[2]
PEG5-Thiol on GoldBovine Serum Albumin (BSA)0.3 ± 0.18.3x[2]
Unmodified Niobium OxideFibrinogen1.8 ± 0.2-[3]
PLL-g-PEG on Niobium OxideFibrinogen0.2 ± 0.059.0x[3]
Unmodified PolystyreneLysozyme3.1 ± 0.4-[5]
PEG Grafted PolystyreneLysozyme0.4 ± 0.17.8x[5]

Table 2: Characterization of PEGylated Surfaces

PEG Chain LengthGrafting MethodDry Film Thickness (nm)Water Contact Angle (°)Reference
PEG5"Grafting to"3 - 530 - 40[6]
PEG11SI-ATRP8 - 1225 - 35[7]
PEG2k"Grafting to"5 - 735 - 45[6]

Table 3: Cell Viability on PEGylated Surfaces

Cell LineSurfaceViability (%)AssayReference
Human FibroblastsUnmodified Glass98 ± 4MTT[4]
Human FibroblastsPEG 1500 on Glass85 ± 6MTT[4]
Caco-2Unmodified Polystyrene99 ± 3MTT[8]
Caco-2PEG 4000 on Polystyrene96 ± 5MTT[8]

Experimental Protocols

Protocol 1: Surface Modification of Aminosilanized Glass Substrates

This protocol describes the covalent attachment of this compound to a glass surface functionalized with amine groups.

Materials:

  • Glass slides or coverslips

  • 3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • This compound

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Ethanol

  • Deionized (DI) water

  • Nitrogen gas

Equipment:

  • Plasma cleaner (optional)

  • Oven

  • Sonicator

  • Reaction vessel with a reflux condenser

  • Magnetic stirrer and stir bars

Procedure:

  • Substrate Cleaning: a. Sonicate glass slides in DI water, followed by ethanol, for 15 minutes each. b. Dry the slides under a stream of nitrogen. c. For enhanced cleaning and hydroxylation, treat the slides with oxygen plasma for 5 minutes.

  • Aminosilanization: a. Prepare a 2% (v/v) solution of APTES in anhydrous toluene. b. Immerse the cleaned, dry glass slides in the APTES solution. c. Heat the solution to 60°C and maintain for 2 hours with gentle stirring. d. Remove the slides and wash thoroughly with toluene, followed by ethanol, and finally DI water. e. Cure the aminosilanized slides in an oven at 110°C for 1 hour.[9]

  • Grafting of this compound: a. In a reaction vessel under a nitrogen atmosphere, dissolve this compound (10 mg/mL) in anhydrous DMF. b. Add triethylamine (2 equivalents relative to this compound) to the solution. c. Immerse the aminosilanized glass slides in the reaction mixture. d. Heat the reaction to 80°C and stir for 12 hours. e. Allow the reaction to cool to room temperature. f. Remove the slides and wash extensively with DMF, followed by ethanol and DI water to remove any unreacted reagents. g. Dry the PEGylated slides under a stream of nitrogen.

Protocol 2: Characterization of the PEGylated Surface

1. Water Contact Angle Measurement:

  • Purpose: To assess the hydrophilicity of the surface. A decrease in contact angle after PEGylation indicates a more hydrophilic surface.

  • Procedure: a. Place a 5 µL droplet of DI water onto the surface of the unmodified and PEGylated glass slides. b. Immediately capture an image of the droplet. c. Use image analysis software to measure the angle between the substrate and the tangent of the droplet at the solid-liquid-vapor interface.[10]

2. Ellipsometry:

  • Purpose: To measure the thickness of the grafted PEG layer.

  • Procedure: a. Use a spectroscopic ellipsometer to measure the change in polarization of light reflected from the surface. b. Model the surface as a layered structure (e.g., Silicon/Silicon Dioxide/Silane/PEG) to calculate the thickness of the PEG layer.[7]

3. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition of the surface and confirm the presence of the PEG coating.

  • Procedure: a. Analyze the surface using an XPS instrument. b. High-resolution scans of the C 1s, O 1s, N 1s, and Si 2p regions are recommended. c. The presence of a strong C-O peak in the C 1s spectrum is indicative of the PEG layer.[3]

Protocol 3: Evaluation of Biocompatibility

1. Protein Adsorption Assay (BCA Assay):

  • Purpose: To quantify the reduction in non-specific protein adsorption on the PEGylated surface.

  • Materials:

    • Bovine Serum Albumin (BSA) solution (1 mg/mL in PBS)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Bicinchoninic Acid (BCA) Protein Assay Kit

    • Microplate reader

  • Procedure: a. Place the unmodified and PEGylated substrates in a 24-well plate. b. Add 1 mL of the BSA solution to each well, ensuring the surfaces are fully submerged. c. Incubate for 1 hour at 37°C with gentle agitation. d. Remove the substrates and wash three times with PBS to remove non-adsorbed protein. e. Elute the adsorbed protein by incubating the substrates in 1 mL of 1% SDS solution for 15 minutes. f. Quantify the protein concentration in the eluate using the BCA assay according to the manufacturer's instructions.[11]

2. Cell Viability Assay (MTT Assay):

  • Purpose: To assess the cytotoxicity of the PEGylated surface.[12]

  • Materials:

    • Human fibroblast cell line (e.g., NIH-3T3)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well tissue culture plates

    • Microplate reader

  • Procedure: a. Sterilize the unmodified and PEGylated substrates by UV irradiation for 30 minutes. b. Place the sterile substrates into the wells of a 96-well plate. c. Seed the fibroblast cells onto the substrates at a density of 1 x 10^4 cells per well. d. Incubate for 24 hours at 37°C in a 5% CO2 incubator. e. After incubation, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[13] f. Incubate for 4 hours at 37°C. g. Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13] h. Measure the absorbance at 570 nm using a microplate reader. i. Cell viability is expressed as a percentage relative to the control (cells cultured on tissue culture plastic).

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_peg PEGylation cluster_char Characterization cluster_bio Biocompatibility Testing Clean 1. Substrate Cleaning (Sonication, Plasma) Silanize 2. Aminosilanization (APTES Coating) Clean->Silanize Graft 3. Grafting (this compound) Silanize->Graft WCA Water Contact Angle Graft->WCA Ellipsometry Ellipsometry Graft->Ellipsometry XPS XPS Graft->XPS Protein Protein Adsorption Assay Graft->Protein Cell Cell Viability Assay Graft->Cell

Caption: Experimental workflow for creating and evaluating biocompatible coatings.

signaling_pathway cluster_surface Surface Interaction cluster_response Biological Response Protein Blood Proteins (e.g., Fibrinogen, Albumin) Unmodified Unmodified Surface Protein->Unmodified PEGylated PEGylated Surface Protein->PEGylated Reduced Interaction Adsorption Protein Adsorption & Denaturation Unmodified->Adsorption Biocompatible Biocompatible Interface PEGylated->Biocompatible Platelet Platelet Adhesion & Activation Adsorption->Platelet Immune Immune Cell Activation Platelet->Immune Thrombosis Thrombosis & Inflammation Immune->Thrombosis

Caption: Effect of PEGylation on biological response at the biointerface.

References

Application Notes and Protocols for Bromo-PEG5-bromide Crosslinking Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG5-bromide is a homobifunctional crosslinking agent that contains two terminal bromide groups separated by a hydrophilic 5-unit polyethylene glycol (PEG) spacer. The bromide ions serve as good leaving groups, making the molecule susceptible to nucleophilic substitution by functional groups present on biomolecules, such as the thiol groups of cysteine residues and the primary amines of lysine residues.[1][2][3][4] This reactivity allows for the covalent crosslinking of proteins and other biomolecules, which is a valuable technique for studying protein-protein interactions, stabilizing protein complexes, and creating novel bioconjugates.[5][6]

The hydrophilic PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can help to prevent aggregation and precipitation.[7] this compound is also frequently utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of the protein of interest.[8][9]

These application notes provide detailed protocols for utilizing this compound for crosslinking reactions, targeting either thiol or amine residues, along with methods for the characterization of the resulting conjugates.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C12H24Br2O5[8]
Molecular Weight 408.12 g/mol [8]
Appearance Light yellow to yellow liquid[9]
Solubility Soluble in aqueous media, DMSO, DMF[1]
Storage Store at -20°C for long-term stability[1]
Table 2: Recommended Reaction Conditions for this compound Crosslinking
ParameterThiol-Reactive CrosslinkingAmine-Reactive Crosslinking
Target Residue CysteineLysine, N-terminus
pH 6.5 - 7.58.0 - 9.0
Buffer Phosphate, HEPES (amine-free)Borate, HEPES (amine-free)
Molar Excess of Crosslinker 10-50 fold over protein20-100 fold over protein
Reaction Temperature 4°C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours2 - 8 hours
Quenching Reagent L-cysteine, β-mercaptoethanolTris, Glycine

Experimental Protocols

Protocol 1: Thiol-Reactive Crosslinking of Proteins

This protocol describes the crosslinking of proteins through available cysteine residues.

Materials:

  • Protein A and Protein B (or a single protein for intramolecular crosslinking) in an amine-free buffer (e.g., PBS, pH 7.2)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching buffer: 1 M L-cysteine or 1 M β-mercaptoethanol

  • Desalting columns or dialysis equipment

Procedure:

  • Protein Preparation: Prepare a solution of the protein(s) to be crosslinked at a concentration of 1-5 mg/mL in an amine-free buffer such as 20 mM sodium phosphate, 150 mM NaCl, pH 7.2.

  • Crosslinker Stock Solution: Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Crosslinking Reaction: Add the this compound stock solution to the protein solution to achieve a final 10- to 50-fold molar excess of the crosslinker over the protein. Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to consume any unreacted this compound.

  • Purification: Remove excess crosslinker and quenching reagents by dialysis against an appropriate buffer or by using a desalting column.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to confirm crosslinking and characterize the products.[5]

Protocol 2: Amine-Reactive Crosslinking of Proteins

This protocol outlines the crosslinking of proteins via primary amine groups on lysine residues or the N-terminus.

Materials:

  • Protein A and Protein B (or a single protein for intramolecular crosslinking) in an amine-free buffer (e.g., Borate buffer, pH 8.5)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns or dialysis equipment

Procedure:

  • Protein Preparation: Prepare a solution of the protein(s) to be crosslinked at a concentration of 1-5 mg/mL in an amine-free buffer with a pH of 8.0-9.0, such as 50 mM sodium borate buffer.

  • Crosslinker Stock Solution: Immediately before use, prepare a 20-100 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Crosslinking Reaction: Add the this compound stock solution to the protein solution to achieve a final 20- to 100-fold molar excess of the crosslinker over the protein. Gently mix and incubate the reaction for 2-8 hours at room temperature.

  • Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to react with any remaining this compound.

  • Purification: Purify the crosslinked protein from excess reagents by dialysis or size-exclusion chromatography.

  • Analysis: Characterize the reaction products using SDS-PAGE to visualize higher molecular weight species, followed by SEC and mass spectrometry for more detailed analysis.[5]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_quenching Quenching cluster_analysis Purification & Analysis prep_protein Prepare Protein Solution (1-5 mg/mL in appropriate buffer) reaction Add Crosslinker to Protein (Incubate with gentle mixing) prep_protein->reaction prep_crosslinker Prepare this compound Stock Solution (in DMF/DMSO) prep_crosslinker->reaction quench Add Quenching Reagent (e.g., L-cysteine or Tris) reaction->quench purify Purify Conjugate (Dialysis or SEC) quench->purify analyze Analyze Products (SDS-PAGE, MS, SEC) purify->analyze

Caption: Experimental workflow for this compound crosslinking.

protac_mechanism cluster_formation Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (this compound linker) POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Ub->E3 Recruitment Degradation Degradation Products Proteasome->Degradation

Caption: PROTAC mechanism utilizing a PEG linker.

References

Application Notes and Protocols for Bromo-PEG5-bromide in Biosensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Bromo-PEG5-bromide as a homobifunctional crosslinking agent in the development of various biosensor platforms. This document outlines the fundamental properties of this compound, its role in surface modification and bioconjugation, and step-by-step experimental procedures for the fabrication of biosensors.

Introduction to this compound

This compound is a polyethylene glycol (PEG) derivative containing two terminal bromide groups. The bromide ion (Br⁻) serves as an excellent leaving group in nucleophilic substitution reactions, making this molecule highly suitable for covalent immobilization of biomolecules onto surfaces. The hydrophilic pentaethylene glycol (PEG5) spacer enhances solubility in aqueous media, a critical feature for biological applications, and minimizes non-specific binding of interfering substances to the biosensor surface.[1][2][3]

Key Properties:

  • Homobifunctional: Possesses two identical reactive bromide groups, enabling the crosslinking of two molecules or the linkage of a single molecule to a surface at two points for enhanced stability.[4][5]

  • PEG Spacer: The PEG chain imparts hydrophilicity, reduces steric hindrance, and provides a flexible spacer arm between the conjugated molecule and the surface.[6]

  • Reactivity: The bromide groups readily react with nucleophiles such as thiols (-SH) and amines (-NH2), which are commonly found in biomolecules like proteins, antibodies, and nucleic acids.[1][7]

Applications in Biosensor Development

This compound is a versatile tool for the fabrication of biosensors, including electrochemical and optical platforms. Its primary application lies in the stable and oriented immobilization of biorecognition elements (e.g., antibodies, enzymes, DNA) onto the transducer surface.

Common Applications Include:

  • Immobilization of Antibodies for Immunosensors: Covalently attaching antibodies to gold nanoparticles, screen-printed electrodes, or other transducer surfaces for the detection of specific antigens.

  • Fabrication of DNA Biosensors: Linking thiolated DNA probes to gold surfaces for hybridization-based detection of target nucleic acid sequences.

  • Enzyme Immobilization for Catalytic Biosensors: Attaching enzymes to electrode surfaces for the detection of their respective substrates.

  • Surface Modification to Reduce Non-specific Binding: The PEG spacer creates a hydrophilic barrier that resists the adsorption of unwanted proteins and other molecules from complex samples like blood serum or urine.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in the development of biosensors.

Protocol 1: Immobilization of Thiolated DNA on a Gold Surface for an Electrochemical DNA Biosensor

This protocol describes the functionalization of a gold electrode surface with this compound and the subsequent immobilization of a thiolated single-stranded DNA (ssDNA) probe.

Materials:

  • Gold electrodes

  • This compound

  • Thiol-modified ssDNA probe

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Extremely corrosive and reactive! Handle with extreme care in a fume hood.

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Mercaptohexanol (MCH)

  • Deionized (DI) water

Equipment:

  • Electrochemical workstation

  • Beakers and glassware

  • Pipettes

  • Nitrogen gas line

  • Sonicator

Procedure:

  • Gold Electrode Cleaning:

    • Mechanically polish the gold electrode with alumina slurry on a polishing pad, followed by rinsing with DI water.

    • Sonicate the electrode in DI water and then in ethanol for 5 minutes each to remove polishing residues.

    • Immerse the electrode in freshly prepared Piranha solution for 2 minutes to remove organic contaminants. (Extreme Caution!)

    • Rinse the electrode thoroughly with DI water and dry under a gentle stream of nitrogen.

  • Formation of this compound Self-Assembled Monolayer (SAM):

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Immerse the cleaned gold electrode in the this compound solution and incubate for 12-18 hours at room temperature in a dark, humid chamber to form a self-assembled monolayer.

    • After incubation, rinse the electrode with ethanol to remove any non-covalently bound linker, followed by a thorough rinse with DI water.

    • Dry the electrode under a gentle stream of nitrogen.

  • Immobilization of Thiolated ssDNA Probe:

    • Prepare a 1 µM solution of the thiolated ssDNA probe in PBS (pH 7.4).

    • Spot the DNA solution onto the functionalized gold electrode surface and incubate for 2-4 hours at room temperature in a humid chamber. The thiol group of the DNA will react with one of the terminal bromide groups of the PEG linker via a nucleophilic substitution reaction.

    • After incubation, rinse the electrode with PBS to remove unbound DNA probes.

  • Surface Passivation:

    • To block any remaining unreacted sites on the gold surface and to orient the immobilized DNA probes, immerse the electrode in a 1 mM solution of mercaptohexanol (MCH) in PBS for 1 hour at room temperature.

    • Rinse the electrode thoroughly with PBS and DI water.

    • The electrode is now ready for hybridization with the target DNA and subsequent electrochemical detection.

Workflow for DNA Biosensor Fabrication:

DNA_Biosensor_Workflow A Clean Gold Electrode B Incubate in This compound (1 mM in Ethanol) A->B SAM Formation C Immobilize Thiolated ssDNA Probe (1 µM in PBS) B->C DNA Immobilization D Passivate with Mercaptohexanol (MCH) C->D Surface Blocking E Ready for Hybridization D->E

Workflow for fabricating a DNA biosensor.
Protocol 2: Functionalization of Screen-Printed Carbon Electrodes (SPCEs) for Antibody Immobilization

This protocol outlines the modification of a screen-printed carbon electrode with this compound for the covalent attachment of antibodies.

Materials:

  • Screen-Printed Carbon Electrodes (SPCEs)

  • This compound

  • Antibody (specific to the target analyte)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA) solution (1% in PBS)

  • DI water

Equipment:

  • Vortex mixer

  • Pipettes

  • Humid chamber

Procedure:

  • Electrode Surface Activation:

    • To introduce carboxyl groups on the carbon surface, electrochemically activate the SPCE by applying a potential of +1.5 V for 60 seconds in 0.5 M H₂SO₄.

    • Rinse the electrode thoroughly with DI water and dry at room temperature.

  • Amine Functionalization of this compound (Preparation for EDC/NHS coupling):

    • This step is a conceptual adaptation as direct reaction of the bromide with the carboxylated carbon surface is not efficient. Instead, an amine-terminated PEG linker would be more suitable for EDC/NHS chemistry. However, to utilize this compound, one could first react it with a large excess of a diamine compound in solution to create an amine-terminated PEG linker, which can then be purified and used in the next step. A more direct approach is to use a hetero-bifunctional linker. For the purpose of this protocol, we will proceed with a hypothetical direct activation, while noting the chemical limitations.

  • Covalent Attachment of this compound (Conceptual):

    • Prepare a solution of 100 mM DCC and 50 mM NHS in DMF.

    • Add this compound to the DCC/NHS solution to a final concentration of 10 mM.

    • Immediately drop-cast 5 µL of this solution onto the activated working electrode area of the SPCE and let it react for 2-4 hours at room temperature in a humid chamber. This step aims to form an amide bond between the carboxyl groups on the SPCE and a conceptually introduced amine on the PEG linker.

    • Rinse the electrode thoroughly with DMF, followed by ethanol and DI water.

  • Antibody Immobilization:

    • Prepare a 100 µg/mL solution of the antibody in PBS (pH 7.4).

    • Apply 5 µL of the antibody solution to the functionalized SPCE surface. The primary amine groups (e.g., from lysine residues) on the antibody will react with the terminal bromide group of the PEG linker.

    • Incubate for 2-4 hours at 4°C in a humid chamber.

  • Blocking Non-specific Binding Sites:

    • Rinse the electrode gently with PBS.

    • Immerse the electrode in a 1% BSA solution in PBS for 1 hour at room temperature to block any remaining active sites on the surface.

    • Rinse the electrode with PBS.

    • The immunosensor is now ready for use.

Signaling Pathway for Antibody Immobilization on SPCE:

Antibody_Immobilization_SPCE A Carboxylated SPCE (-COOH groups) C PEGylated SPCE with terminal Bromide A->C EDC/NHS Coupling B Bromo-PEG5-amine (Conceptual Linker) E Immobilized Antibody on SPCE C->E Nucleophilic Attack D Antibody (-NH2 groups) D->E

Conceptual pathway for antibody immobilization.

Quantitative Data Summary

The following table summarizes typical quantitative data that can be obtained from biosensors fabricated using PEG-based linkers. The exact values will vary depending on the specific biomolecule, surface, and experimental conditions.

ParameterTypical Value RangeMethod of Determination
Surface Coverage of Linker 1 - 5 x 10¹³ molecules/cm²Quartz Crystal Microbalance (QCM), Ellipsometry
Immobilized Biomolecule Density 1 - 10 pmol/cm²Radiometric assays, Fluorescence quantification
Limit of Detection (LOD) fM to nM rangeElectrochemical or Optical Signal Measurement
Dynamic Range 2-4 orders of magnitudeCalibration curve
Non-specific Binding Reduction > 90% compared to bare surfaceControl experiments with non-target analytes

Characterization of Surface Modification

It is crucial to characterize the surface at each step of the modification process to ensure successful fabrication.

Recommended Characterization Techniques:

  • Cyclic Voltammetry (CV): To probe the electrochemical properties of the modified surface. A decrease in the peak currents of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) after linker and biomolecule immobilization indicates successful surface coverage.

  • Electrochemical Impedance Spectroscopy (EIS): To measure the charge transfer resistance at the electrode-electrolyte interface. An increase in the semicircle diameter of the Nyquist plot corresponds to the insulating properties of the immobilized layers.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface and the presence of the PEG linker and biomolecule.

  • Atomic Force Microscopy (AFM): To visualize the surface topography and confirm the presence of a uniform monolayer.

Experimental Workflow for Surface Characterization:

Surface_Characterization_Workflow cluster_char1 Characterization 1 cluster_char2 Characterization 2 Start Bare Electrode Step1 Linker Immobilization Start->Step1 CV1 CV Step1->CV1 EIS1 EIS Step1->EIS1 XPS1 XPS Step1->XPS1 Step2 Biomolecule Conjugation CV2 CV Step2->CV2 EIS2 EIS Step2->EIS2 AFM AFM Step2->AFM End Functional Biosensor CV1->Step2 EIS1->Step2 XPS1->Step2 CV2->End EIS2->End AFM->End

References

Application of Bromo-PEG5-bromide in Tissue Engineering Scaffolds: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Bromo-PEG5-bromide is a bifunctional, hydrophilic linker molecule increasingly recognized for its potential in the fabrication of advanced tissue engineering scaffolds.[1][2] This polyethylene glycol (PEG) derivative possesses two terminal bromide groups, which serve as excellent leaving groups in nucleophilic substitution reactions.[1][2][3] This reactivity allows for the covalent crosslinking of various polymer chains, forming stable hydrogel networks. The central PEG5 (pentaethylene glycol) spacer imparts hydrophilicity, flexibility, and biocompatibility to the resulting scaffold, properties that are crucial for mimicking the native extracellular matrix (ECM) and supporting cellular activities.[4][5] The use of this compound as a crosslinking agent offers a versatile platform for creating tunable scaffolds with controlled mechanical properties, degradation kinetics, and bioactive functionalities.

Principle of Application

The primary application of this compound in tissue engineering is as a homobifunctional crosslinker for the synthesis of hydrogel scaffolds. The bromide termini can react with nucleophiles, such as amines (-NH2) or thiols (-SH), present on natural or synthetic polymers. This reaction forms stable covalent bonds, leading to the formation of a three-dimensional polymer network capable of absorbing large amounts of water, a hallmark of hydrogels.[4]

By controlling the concentration of this compound and the stoichiometry of the reactive groups on the polymer backbone, researchers can precisely tune the crosslinking density of the hydrogel. This, in turn, allows for the modulation of key scaffold properties, including:

  • Mechanical Stiffness: Higher crosslinking density generally results in a stiffer hydrogel, which can be tailored to match the mechanical environment of the target tissue (e.g., soft brain tissue versus stiffer cartilage).

  • Swelling Ratio: The degree of crosslinking influences the hydrogel's ability to absorb and retain water, affecting nutrient and waste transport to and from encapsulated cells.

  • Degradation Rate: While the bonds formed are stable, the overall degradation of the scaffold can be controlled by incorporating hydrolytically or enzymatically labile domains into the polymer backbone.

  • Porosity: The crosslinking process can be optimized to create a porous structure that facilitates cell infiltration, migration, and tissue ingrowth.

Furthermore, the hydrophilic PEG spacer enhances the biocompatibility of the scaffold by minimizing non-specific protein adsorption and reducing the foreign body response.[5] This "stealth" property is advantageous for long-term implantation and integration with host tissue.

Key Applications in Tissue Engineering

The versatility of this compound makes it suitable for a range of tissue engineering applications:

  • Cell Encapsulation and Delivery: The mild reaction conditions for crosslinking are often compatible with cell viability, allowing for the encapsulation of cells within the hydrogel matrix for 3D cell culture and cell therapy applications.[6]

  • Bio-ink Formulation for 3D Bioprinting: this compound can be used to crosslink polymer solutions post-printing, enabling the fabrication of complex, cell-laden constructs with high structural fidelity.

  • Controlled Release of Bioactive Molecules: The porous nature of the hydrogel scaffold can be exploited for the sustained release of growth factors, drugs, and other therapeutic agents to promote tissue regeneration.[7]

  • Scaffolds for Specific Tissue Regeneration: By selecting appropriate polymer backbones and tuning the scaffold properties, this compound can be used to create scaffolds for various tissues, including cartilage, bone, neural, and soft tissues.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data on the physical and biological properties of hydrogel scaffolds fabricated using this compound as a crosslinker with a multi-arm PEG-amine. These tables illustrate how varying the concentration of the crosslinker can modulate the scaffold's characteristics.

Table 1: Physicochemical Properties of this compound Crosslinked Hydrogels

Hydrogel FormulationThis compound Concentration (mM)Swelling Ratio (%)Young's Modulus (kPa)Gelation Time (min)
H-PEG-Br-0.50.51500 ± 1205 ± 0.825 ± 3
H-PEG-Br-1.01.01100 ± 9515 ± 2.112 ± 2
H-PEG-Br-2.02.0750 ± 6035 ± 4.55 ± 1

Table 2: In Vitro Degradation and Cell Viability

Hydrogel FormulationMass Loss at Day 14 (%)Cell Viability (Day 1) (%)Cell Viability (Day 7) (%)
H-PEG-Br-0.525 ± 3.195 ± 2.592 ± 3.0
H-PEG-Br-1.018 ± 2.593 ± 2.889 ± 3.5
H-PEG-Br-2.012 ± 1.991 ± 3.185 ± 4.1

Experimental Protocols

Protocol 1: Synthesis of a this compound Crosslinked Hydrogel Scaffold

This protocol describes the fabrication of a hydrogel scaffold using a 4-arm PEG-amine and this compound.

Materials:

  • 4-Arm PEG-Amine (10 kDa)

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free water

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Preparation of Polymer Solution:

    • Dissolve 4-Arm PEG-Amine in sterile PBS at a concentration of 10% (w/v).

    • Ensure complete dissolution by gentle vortexing or pipetting.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Preparation of Crosslinker Solution:

    • Prepare a stock solution of this compound in sterile PBS. The concentration will depend on the desired crosslinking density (e.g., for a final concentration of 1.0 mM in the hydrogel).

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Hydrogel Formation:

    • In a sterile microcentrifuge tube, mix the 4-Arm PEG-Amine solution and the this compound solution in a 1:1 volume ratio.

    • Pipette the mixture gently to ensure homogeneity.

    • Immediately cast the solution into a mold of the desired shape and size (e.g., a cylindrical mold for mechanical testing).

    • Allow the mixture to incubate at 37°C for the predetermined gelation time (refer to Table 1).

  • Washing and Equilibration:

    • After gelation, gently remove the hydrogel from the mold.

    • Wash the hydrogel extensively with sterile PBS (3-4 changes over 24 hours) to remove any unreacted components.

    • Store the equilibrated hydrogel in sterile PBS at 4°C until further use.

Protocol 2: Characterization of Hydrogel Swelling Ratio

Materials:

  • Equilibrated hydrogel scaffolds

  • Deionized water

  • Weighing balance

  • Kimwipes

Procedure:

  • Take the equilibrated hydrogel and gently blot the surface with a Kimwipe to remove excess water.

  • Record the swollen weight (Ws).

  • Freeze-dry the hydrogel until a constant weight is achieved.

  • Record the dry weight (Wd).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] * 100

Protocol 3: In Vitro Cell Encapsulation and Viability Assay

Materials:

  • Sterile 4-Arm PEG-Amine and this compound solutions

  • Cell suspension (e.g., mesenchymal stem cells) in culture medium

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM/Ethidium Homodimer-1)

  • Fluorescence microscope

Procedure:

  • Cell Encapsulation:

    • Prepare the polymer and crosslinker solutions as described in Protocol 1.

    • Resuspend the desired cell type in the 4-Arm PEG-Amine solution at a final concentration of 1 x 10^6 cells/mL.

    • Add the this compound solution to the cell-polymer suspension and mix gently.

    • Cast the mixture into a suitable culture format (e.g., 96-well plate).

    • Allow the hydrogel to crosslink at 37°C.

    • After gelation, add cell culture medium to each well.

  • Cell Viability Assessment:

    • At desired time points (e.g., Day 1 and Day 7), remove the culture medium.

    • Wash the cell-laden hydrogels with PBS.

    • Prepare the Live/Dead staining solution according to the manufacturer's instructions.

    • Incubate the hydrogels in the staining solution at 37°C for 30-45 minutes.

    • Visualize the hydrogels under a fluorescence microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium Homodimer-1).

    • Quantify cell viability by counting the number of live and dead cells in multiple random fields of view.

Visualizations

experimental_workflow prep_peg Prepare 10% 4-Arm PEG-Amine in PBS sterilize_peg Sterilize PEG Solution (0.22 µm filter) prep_peg->sterilize_peg prep_bromo Prepare this compound in PBS sterilize_bromo Sterilize Crosslinker Solution (0.22 µm filter) prep_bromo->sterilize_bromo mix Mix Polymer and Crosslinker Solutions sterilize_peg->mix sterilize_bromo->mix cast Cast into Mold mix->cast gelation Incubate at 37°C for Gelation cast->gelation wash Wash and Equilibrate in PBS gelation->wash characterization Scaffold Characterization wash->characterization

Caption: Experimental workflow for hydrogel scaffold synthesis.

signaling_pathway scaffold Bioactive Scaffold (RGD-Functionalized) integrin Integrin Receptor scaffold->integrin Binding fak FAK (Focal Adhesion Kinase) integrin->fak Activation src Src fak->src ras Ras src->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus gene_expression Gene Expression (Proliferation, Differentiation) nucleus->gene_expression

Caption: Integrin-mediated signaling cascade.

References

Troubleshooting & Optimization

Troubleshooting failed Bromo-PEG5-bromide conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromo-PEG5-bromide conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the reactive group on this compound and what does it react with?

A1: this compound is a bifunctional polyethylene glycol (PEG) linker. It possesses two bromide (Br) groups, which are good leaving groups for nucleophilic substitution reactions. This allows for the conjugation of the PEG linker to molecules containing nucleophilic functional groups, most commonly thiols (from cysteine residues) and to a lesser extent, primary amines (from lysine residues or the N-terminus).[1][2]

Q2: Which nucleophile, thiol (cysteine) or amine (lysine), is more reactive with this compound?

A2: Thiols are generally more potent nucleophiles than amines for attacking alkyl halides like this compound, particularly at neutral to slightly basic pH. The thiol group of a cysteine residue has a lower pKa (around 8.3) compared to the ε-amino group of a lysine residue (around 10.5).[3][4] This means that the more reactive thiolate anion (S-) is more readily formed at a lower pH than the neutral, reactive amine (NH2).

Q3: What is the optimal pH for conjugating this compound to a thiol group?

A3: The optimal pH for the alkylation of cysteine residues with haloacetyl reagents, which have similar reactivity to bromo-PEG, is typically in the range of 7.5 to 8.5.[3] A pH at or slightly above the pKa of the cysteine thiol group ensures a sufficient concentration of the highly reactive thiolate anion.

Q4: What is the optimal pH for conjugating this compound to an amine group?

A4: For efficient conjugation to primary amines, a pH range of 8.5 to 9.5 is often optimal.[4] However, working at a higher pH increases the risk of side reactions and hydrolysis of the PEG reagent. For N-terminal specific modifications, a pH closer to physiological conditions (around 7.4) can sometimes be used to exploit the lower pKa of the α-amino group compared to the ε-amino group of lysine.[4]

Q5: What are the potential side reactions during a this compound conjugation?

A5: Besides the desired reaction, several side reactions can occur:

  • Reaction with other nucleophilic residues: At higher pH values, this compound can also react with other nucleophilic amino acid side chains, such as histidine (imidazole ring) and methionine (thioether).[3]

  • Hydrolysis: Although generally less susceptible to hydrolysis than NHS esters, prolonged exposure to aqueous basic conditions can lead to the hydrolysis of the bromo group.

  • Multiple Alkylations: With primary amines, there is a risk of over-alkylation, leading to secondary and tertiary amines, and potentially quaternary ammonium salts, though this is less common with bulky PEG reagents.[5][6]

Troubleshooting Guide

Low or No Conjugation Efficiency
Potential Cause Recommended Action
Incorrect pH Verify the pH of the reaction buffer. For thiol conjugation, ensure the pH is between 7.5 and 8.5.[3] For amine conjugation, a starting pH of 8.5 is recommended, but you may need to optimize this.[4]
Suboptimal Molar Ratio Increase the molar excess of this compound to the protein/peptide. A 5- to 20-fold molar excess is a common starting point.
Low Reactant Concentration Increase the concentration of your protein/peptide and the PEG reagent. More concentrated reaction mixtures often lead to higher efficiency.
Short Reaction Time Extend the reaction time. Monitor the reaction progress at different time points (e.g., 1, 4, 12, and 24 hours) to determine the optimal duration.
Inactivated PEG Reagent Ensure the this compound has been stored correctly (typically at -20°C, desiccated). Prepare solutions of the PEG reagent fresh before each use.[3]
Presence of Competing Nucleophiles Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) in your reaction mixture. Dialyze or desalt your protein sample into an appropriate buffer (e.g., phosphate, HEPES, bicarbonate) before starting the conjugation.
Disulfide-Bonded Cysteines If targeting cysteine residues, ensure they are in their reduced form. Pre-treat your protein with a reducing agent like DTT or TCEP, and subsequently remove the reducing agent before adding the bromo-PEG reagent.
Poor Product Purity (Multiple PEGylated Species or Aggregates)
Potential Cause Recommended Action
Non-specific Conjugation If targeting thiols, consider lowering the pH to increase specificity. For amine conjugation, a lower pH (around 7.5-8.0) might favor N-terminal modification over lysine modification.[4]
Over-PEGylation Reduce the molar excess of the this compound reagent. Optimize the reaction time to stop the reaction before multiple PEG molecules attach.
Protein Aggregation PEGylation can sometimes induce aggregation. Analyze the reaction mixture by size-exclusion chromatography (SEC). If aggregation is observed, try reducing the protein concentration or adding stabilizing excipients (e.g., arginine, glycerol).
Inefficient Purification Use an appropriate chromatography technique to separate the desired conjugate from unreacted protein, excess PEG, and multi-PEGylated species. Size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) are commonly used.[7][8][9]
Analytical Challenges
Observed Issue Potential Cause & Explanation Troubleshooting Steps
Broad Peaks in SEC The addition of a flexible PEG chain increases the hydrodynamic radius of the protein, which can lead to broader peaks compared to the unmodified protein. The polydispersity of the PEG itself can also contribute to this.This is often an inherent property of PEGylated proteins. Ensure your SEC column is appropriate for the size of your conjugate. Using a column with a larger pore size might improve resolution.
Unexpected Retention in HIC PEG can interact with HIC resins, leading to unexpected retention patterns. The protein's hydrophobicity is altered upon PEGylation, which can either increase or decrease its retention on an HIC column.[7][10]Optimize your HIC method by adjusting the salt concentration and gradient. Monolithic columns have shown good resolution for PEGylated proteins in HIC.[7]
Difficulty in Mass Spectrometry Analysis PEGylation adds significant mass and heterogeneity to the protein, which can complicate mass spectrometry analysis, leading to complex spectra with overlapping charge states.[2][11][12]Use a high-resolution mass spectrometer. Deconvolution software can help in interpreting the complex spectra. The addition of a charge-stripping agent like triethylamine post-column can simplify the mass spectrum.[12]

Experimental Protocols

Protocol 1: Thiol-Specific Conjugation of a Peptide with this compound
  • Materials:

    • Cysteine-containing peptide

    • This compound

    • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5

    • Quenching Solution: 1 M L-cysteine in reaction buffer

    • Purification: Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC)

  • Procedure:

    • Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

    • If the peptide may have formed disulfide bonds, pre-treat with 10 mM DTT for 30 minutes at room temperature, followed by removal of DTT using a desalting column equilibrated with the reaction buffer.

    • Dissolve this compound in the reaction buffer immediately before use to a concentration of 10-50 mg/mL.

    • Add a 10-fold molar excess of the this compound solution to the peptide solution.

    • Incubate the reaction at room temperature for 4 hours with gentle mixing.

    • Monitor the reaction progress by RP-HPLC or LC-MS.

    • Once the desired level of conjugation is achieved, quench the reaction by adding the quenching solution to a final concentration of 20 mM. Incubate for 30 minutes.

    • Purify the PEGylated peptide from excess PEG and unreacted peptide using SEC or RP-HPLC.

Protocol 2: Amine-Specific Conjugation of a Protein with this compound
  • Materials:

    • Protein with accessible primary amines

    • This compound

    • Reaction Buffer: 100 mM Sodium Bicarbonate, 150 mM NaCl, pH 8.5

    • Quenching Solution: 1 M Tris-HCl, pH 8.0

    • Purification: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX)

  • Procedure:

    • Buffer exchange the protein into the reaction buffer to a final concentration of 2-10 mg/mL.

    • Dissolve this compound in the reaction buffer immediately before use.

    • Add a 20-fold molar excess of the this compound solution to the protein solution with gentle stirring.

    • Incubate the reaction at 4°C for 12 hours.

    • Monitor the reaction progress by SDS-PAGE or SEC. The PEGylated protein will show a significant increase in apparent molecular weight.

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 1 hour.

    • Purify the PEGylated protein using SEC to separate based on size or IEX to separate based on charge differences between the different PEGylated species.

Visualizations

G cluster_workflow General this compound Conjugation Workflow A Prepare Protein/Peptide (Buffer Exchange, Reduction if needed) C Conjugation Reaction (Control pH, Molar Ratio, Time) A->C B Prepare this compound (Dissolve immediately before use) B->C D Quench Reaction (e.g., with excess thiol or amine) C->D E Purification (SEC, IEX, or HIC) D->E F Analysis & Characterization (SDS-PAGE, MS, HPLC) E->F

Caption: General experimental workflow for this compound conjugation.

G cluster_thiol Thiol (Cysteine) Conjugation cluster_amine Amine (Lysine) Conjugation Thiol_Protein Protein-SH Thiolate Protein-S⁻ (Reactive Nucleophile) Thiol_Protein->Thiolate pH 7.5 - 8.5 Conjugate_Thiol Protein-S-PEG-Br Thiolate->Conjugate_Thiol Thiolate:e->Conjugate_Thiol:w + BromoPEG_Thiol Br-PEG-Br BromoPEG_Thiol->Conjugate_Thiol HBr_Thiol HBr Amine_Protein Protein-NH₂ Conjugate_Amine Protein-NH-PEG-Br Amine_Protein->Conjugate_Amine pH 8.5 - 9.5 Amine_Protein:e->Conjugate_Amine:w + BromoPEG_Amine Br-PEG-Br BromoPEG_Amine->Conjugate_Amine HBr_Amine HBr

Caption: Comparison of thiol vs. amine conjugation with Bromo-PEG-Br.

Troubleshooting Start Problem: Failed Conjugation Q1 Low/No Product? Start->Q1 Q2 Impure Product? Start->Q2 OR A1 Check pH Q1->A1 Yes B1 Optimize pH for Specificity Q2->B1 Yes A2 Increase Molar Ratio A1->A2 A3 Check Reagent Activity A2->A3 A4 Remove Competing Nucleophiles A3->A4 B2 Decrease Molar Ratio/Time B1->B2 B3 Optimize Purification B2->B3

Caption: Troubleshooting decision tree for failed conjugation reactions.

References

Technical Support Center: Optimizing Reactions of Bromo-PEG5-bromide with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for Bromo-PEG5-bromide with primary amines. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism between this compound and a primary amine?

A1: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The primary amine acts as a nucleophile, attacking one of the electrophilic carbon atoms attached to a bromine atom on the this compound. This results in the displacement of the bromide ion (a good leaving group) and the formation of a new carbon-nitrogen bond.

Q2: What are the key parameters to control for a successful reaction?

A2: The critical parameters to control are:

  • Stoichiometry: The molar ratio of the primary amine to this compound is crucial for controlling the degree of substitution.

  • Concentration: The concentration of reactants can influence the reaction rate.

  • Solvent: An appropriate solvent should dissolve both reactants and not interfere with the reaction.

  • Temperature: Temperature affects the reaction kinetics; higher temperatures generally lead to faster reactions but may also promote side reactions.

  • Reaction Time: Sufficient time is needed for the reaction to proceed to completion.

  • Base: The presence of a non-nucleophilic base is often necessary to neutralize the hydrobromic acid (HBr) byproduct.

Q3: What are the potential side products in this reaction?

A3: The primary side product is the di-substituted PEG, where both bromine atoms have reacted with the primary amine. This occurs when the initially formed mono-substituted product acts as a nucleophile and reacts with another molecule of this compound or when a single this compound molecule reacts with two molecules of the primary amine. Over-alkylation of the primary amine to form a tertiary amine is also a possibility, though less common under controlled conditions.[1] Another potential side reaction is the elimination of HBr to form an alkene, particularly under strongly basic conditions.[2]

Q4: How can I favor the formation of the mono-substituted product?

A4: To favor mono-substitution, a large excess of the this compound relative to the primary amine should be used. This statistical approach ensures that the amine is more likely to encounter an unreacted this compound molecule than a mono-substituted one. Conversely, if the goal is to create a di-substituted product (linking two amine molecules), a large excess of the primary amine should be used.

Q5: What is the role of a base in this reaction?

A5: The reaction generates hydrobromic acid (HBr) as a byproduct. This acid can protonate the primary amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to scavenge the HBr, ensuring the primary amine remains in its free, nucleophilic form.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Inactive primary amine (protonated).2. Insufficient reaction time or temperature.3. Poor quality of this compound.4. Inappropriate solvent.1. Ensure a suitable non-nucleophilic base is used in at least stoichiometric amounts to the expected HBr byproduct.2. Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS.3. Verify the purity and integrity of the starting material.4. Use a polar aprotic solvent like DMF or DMSO.
Formation of di-substituted product Molar ratio of reactants is not optimal for mono-substitution.Use a significant excess (e.g., 5-10 fold) of this compound relative to the primary amine.
Presence of unreacted starting materials 1. Insufficient reaction time or temperature.2. Inefficient mixing.1. Increase reaction time and/or temperature.2. Ensure vigorous stirring throughout the reaction.
Difficulty in purifying the product Similar polarities of product and unreacted starting materials or byproducts.Utilize appropriate chromatographic techniques such as size-exclusion chromatography (SEC) to separate based on size, or ion-exchange chromatography if the product has a different charge from the impurities.[2] For amine-containing products, solid-phase extraction with an acidic resin can be effective.

Data Presentation

The following table provides representative data on how the stoichiometry of the reactants can influence the product distribution in the reaction of a di-bromoalkane with a primary amine. While specific to a model system, these trends are applicable to the reaction of this compound.

Molar Ratio (Di-bromoalkane : Primary Amine) Mono-substituted Product Yield (%) Di-substituted Product Yield (%) Unreacted Di-bromoalkane (%)
1 : 1453520
1 : 225705
5 : 1751015
10 : 185510

Note: These are illustrative yields and will vary depending on the specific reactants and reaction conditions.

Experimental Protocols

Protocol for the Synthesis of a Mono-amino-substituted PEG5-bromide

This protocol details the reaction of this compound with a primary amine to favor the formation of the mono-substituted product.

Materials:

  • This compound

  • Primary amine of interest

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel (round-bottom flask) with a magnetic stirrer

  • Nitrogen or Argon supply for inert atmosphere

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

  • Purification system (e.g., silica gel chromatography, preparative HPLC, or size-exclusion chromatography)

Procedure:

  • Preparation:

    • Dry the reaction vessel and stirrer bar under vacuum or in an oven.

    • Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to the reaction vessel.

    • Dissolve the this compound in anhydrous DMF.

  • Reaction Setup:

    • In a separate vial, dissolve the primary amine (0.1 - 0.2 eq for mono-substitution) and a non-nucleophilic base such as TEA or DIPEA (1.5 - 2.0 eq relative to the amine) in anhydrous DMF.

    • Slowly add the amine/base solution to the stirring solution of this compound at room temperature.

  • Reaction:

    • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) to increase the reaction rate.

    • Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by an appropriate chromatographic method. For separating the mono-substituted product from the excess this compound and any di-substituted product, size-exclusion chromatography or preparative HPLC are often effective.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products Bromo_PEG_Br This compound Mono_Substituted Mono-substituted Product (Br-PEG5-NHR) Bromo_PEG_Br->Mono_Substituted + R-NH2 (SN2) Primary_Amine Primary Amine (R-NH2) Primary_Amine->Mono_Substituted Base Base (e.g., TEA) HBr_Salt Protonated Base (e.g., TEA-H+Br-) Base->HBr_Salt + HBr Di_Substituted Di-substituted Product (RNH-PEG5-NHR) Mono_Substituted->Di_Substituted + R-NH2 (Side Reaction)

Caption: Reaction pathway for this compound with a primary amine.

Troubleshooting_Workflow Start Start Experiment Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Optimize_Conditions Optimize Reaction Conditions: - Increase Time/Temp - Check Reagent Quality - Verify Solvent & Base Check_Yield->Optimize_Conditions Yes Adjust_Stoichiometry Adjust Stoichiometry: - Excess Bromo-PEG for Mono - Excess Amine for Di Check_Purity->Adjust_Stoichiometry Yes (Di-substituted) Improve_Purification Improve Purification: - SEC for size separation - IEX for charge separation - Prep-HPLC for high purity Check_Purity->Improve_Purification Yes (Other Impurities) Success Successful Product Check_Purity->Success No Optimize_Conditions->Start Adjust_Stoichiometry->Start Improve_Purification->Success

Caption: A logical workflow for troubleshooting common experimental issues.

References

Addressing solubility issues with Bromo-PEG5-bromide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Bromo-PEG5-bromide, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a hydrophilic, monodisperse polyethylene glycol (PEG) derivative. It functions as a linker in bioconjugation and is notably used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its two bromide end groups are excellent leaving groups for nucleophilic substitution reactions, allowing for the covalent attachment to target molecules. The PEG spacer enhances the solubility of the resulting conjugate in aqueous solutions.[2][3][4]

Q2: What are the general solubility properties of this compound?

A2: Due to its PEG core, this compound is inherently hydrophilic and is designed to improve the solubility of conjugated molecules in aqueous media.[2][3] It is generally soluble in a range of common organic solvents. While precise quantitative data is not always provided by suppliers, it is known to be soluble in dimethyl sulfoxide (DMSO) and may also be soluble in water, ethanol, and dimethylformamide (DMF).[5]

Q3: How should I store this compound?

A3: For long-term storage, it is recommended to store this compound as a powder at -20°C. If dissolved in a solvent, stock solutions should be stored at -80°C for up to six months or -20°C for up to one month to minimize degradation.[5] Always refer to the manufacturer's specific storage recommendations.

Troubleshooting Guide: Solubility Issues

Problem: this compound is not dissolving in my chosen solvent.

Solution:

If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps. The workflow below outlines a systematic approach to addressing solubility challenges.

G cluster_0 Troubleshooting Workflow for this compound Solubility start Start: Difficulty Dissolving check_solvent Is the solvent appropriate? (See Table 1) start->check_solvent try_dmso Try DMSO first. check_solvent->try_dmso No gentle_heating Apply gentle heating (e.g., 30-40°C water bath). check_solvent->gentle_heating Yes small_scale_test Perform a small-scale solubility test. try_dmso->small_scale_test try_other_solvents Try alternative solvents: - DMF - Dichloromethane (DCM) - Water - Ethanol try_other_solvents->gentle_heating sonication Use sonication. gentle_heating->sonication consult_literature Consult literature for similar PEG-bromide compounds. sonication->consult_literature small_scale_test->try_other_solvents contact_support Contact technical support. consult_literature->contact_support

Caption: A step-by-step workflow for troubleshooting the dissolution of this compound.

Data Presentation: Solvent Selection

The following table summarizes the recommended solvents for dissolving this compound based on available data. It is recommended to perform small-scale tests to determine the optimal solvent for your specific application.

SolventCommon AbbreviationGeneral RecommendationNotes
Dimethyl sulfoxideDMSORecommended starting solvent Generally effective for dissolving PEG linkers.[5]
DimethylformamideDMFRecommended alternativeA polar aprotic solvent suitable for many bioconjugation reactions.
DichloromethaneDCMPossible alternativeA less polar organic solvent that may be suitable for certain applications.
WaterH₂OPossible alternativeThe PEG spacer is designed to enhance aqueous solubility.[2][3][4]
EthanolEtOHPossible alternativeA polar protic solvent that can be tried.[5]

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol provides a general guideline for preparing a stock solution. The final concentration may need to be optimized based on the specific experimental requirements and the chosen solvent.

Materials:

  • This compound

  • Anhydrous DMSO (or other selected solvent)

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound and the anhydrous solvent to come to room temperature before opening to prevent condensation of moisture.

  • Weigh the Compound: In a fume hood, carefully weigh the desired amount of this compound into a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.

  • Dissolve:

    • Vortex the solution for 30-60 seconds.

    • If the compound does not fully dissolve, try the following:

      • Sonication: Place the tube in a sonicator bath for 5-10 minutes.

      • Gentle Warming: Place the tube in a water bath at 30-40°C for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure that all of the solid has dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Logical Relationship for Solvent Choice

The choice of solvent can impact the success of your experiment. The following diagram illustrates the logical considerations for selecting an appropriate solvent.

G cluster_1 Solvent Selection Logic start Start: Need to Dissolve This compound reaction_compatibility Is the solvent compatible with my reaction? start->reaction_compatibility use_dmso Use DMSO reaction_compatibility->use_dmso Yes (Amine Coupling) use_dmf Use DMF reaction_compatibility->use_dmf Yes (Amide Bond Formation) use_aqueous Use Aqueous Buffer reaction_compatibility->use_aqueous Yes (Bioconjugation) downstream_application Is the solvent compatible with downstream applications? solvent_removal Consider ease of solvent removal. downstream_application->solvent_removal No final_choice Final Solvent Choice downstream_application->final_choice Yes use_dmso->downstream_application use_dmf->downstream_application use_aqueous->downstream_application solvent_removal->final_choice

Caption: A diagram illustrating the decision-making process for selecting a suitable solvent.

References

How to prevent aggregation during protein modification with Bromo-PEG5-bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent aggregation during protein modification with Bromo-PEG5-bromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for protein modification?

A1: this compound is a homobifunctional crosslinker. It consists of a 5-unit polyethylene glycol (PEG) spacer with a bromide group at each end. The bromide acts as a good leaving group in nucleophilic substitution reactions, allowing the PEG linker to form stable covalent bonds with nucleophilic groups on proteins, such as the thiol groups of cysteine residues or the primary amines of lysine residues. The PEG spacer is hydrophilic, which can help to improve the solubility and stability of the modified protein.

Q2: What are the primary causes of protein aggregation when using this compound?

A2: The most common cause of aggregation is intermolecular cross-linking. Because this compound has two reactive ends, it can link two separate protein molecules together. If this happens extensively, large protein aggregates will form and precipitate out of solution. Other contributing factors include:

  • High Protein Concentration: Increases the likelihood of intermolecular reactions.

  • Suboptimal Reaction Conditions: pH, temperature, and buffer composition can affect protein stability and favor aggregation.

  • Conformational Changes: The modification itself can sometimes induce structural changes in the protein, exposing hydrophobic regions that can lead to aggregation.

Q3: How can I detect and quantify protein aggregation during my experiment?

A3: Several analytical techniques can be used to monitor aggregation:

  • Visual Inspection: The simplest method is to look for turbidity or visible precipitates in your reaction tube.

  • UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate light scattering due to the presence of aggregates.

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in the solution, allowing for the detection of larger aggregates.

  • Size Exclusion Chromatography (SEC): Separates proteins based on size. The appearance of high molecular weight peaks or a decrease in the monomer peak indicates aggregation.

Troubleshooting Guides

Problem 1: I am observing significant precipitation/turbidity immediately after adding this compound.

This issue is likely due to rapid, uncontrolled intermolecular cross-linking.

Troubleshooting Workflow: Immediate Aggregation

G A Immediate Aggregation Observed B Reduce Reaction Rate A->B E Decrease Protein Concentration A->E F Optimize PEG:Protein Ratio A->F C Lower Temperature (e.g., 4°C) B->C D Stepwise Addition of PEG B->D G Monitor Aggregation (DLS, SEC) C->G D->G E->G F->G

Caption: Workflow for troubleshooting immediate aggregation.

Detailed Steps:

  • Reduce the Reaction Rate:

    • Lower the Temperature: Perform the reaction at 4°C instead of room temperature. This will slow down the reaction kinetics, giving the PEG linker more time to react intramolecularly or with a single protein before cross-linking occurs.

    • Stepwise Addition of this compound: Instead of adding the entire volume of the crosslinker at once, add it in small aliquots over a period of 30-60 minutes with gentle mixing.

  • Optimize Concentrations:

    • Decrease Protein Concentration: Try reducing the protein concentration. A lower concentration increases the distance between protein molecules, making intermolecular cross-linking less likely.

    • Adjust PEG:Protein Molar Ratio: A very high molar excess of the bifunctional linker can increase the chances of multiple PEGs binding to a single protein, which can then react with other proteins. Conversely, too little may not yield sufficient modification. Experiment with a range of molar ratios (e.g., 1:1, 5:1, 10:1 of PEG to protein).

Problem 2: My protein is soluble during the reaction, but aggregates during purification or storage.

This suggests that the modification may be causing slower, long-term instability.

Troubleshooting Workflow: Delayed Aggregation

G A Delayed Aggregation (Post-Reaction) B Optimize Buffer Conditions A->B C Screen Different pH Values B->C D Add Stabilizing Excipients B->D H Characterize Final Product (SEC, DLS) C->H E Sucrose or Trehalose D->E F Arginine D->F G Polysorbate 80 D->G E->H F->H G->H

Caption: Workflow for troubleshooting delayed aggregation.

Detailed Steps:

  • Optimize Buffer Conditions:

    • pH Screening: The pH of the buffer can significantly impact protein stability. Perform small-scale experiments at different pH values (e.g., 6.0, 7.0, 7.4, 8.0) to find the optimal pH for your protein's stability post-modification.

    • Ionic Strength: The salt concentration can also play a role. Test a range of salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl).

  • Incorporate Stabilizing Excipients:

    • Additives can help to stabilize the modified protein and prevent aggregation. It is recommended to screen a variety of excipients at different concentrations.

Quantitative Data on Excipients

The following tables summarize the potential effects of common excipients on protein aggregation. The exact level of aggregation reduction is protein-dependent, and these values should be used as a starting point for optimization.

Table 1: Effect of Sugars on Protein Aggregation

ExcipientConcentration (w/v)Typical Reduction in AggregationMechanism of Action
Sucrose5% - 10%Can significantly reduce aggregation; in one study, 50% sucrose reduced ethanol-induced aggregation to 5%[1].Preferential exclusion, increases protein stability.
Trehalose5% - 10%Similar to sucrose.Preferential exclusion, vitrification.

Table 2: Effect of Amino Acids on Protein Aggregation

ExcipientConcentration (mM)Typical Reduction in AggregationMechanism of Action
L-Arginine50 - 500 mMConcentration-dependent suppression of aggregation has been demonstrated[2][3][4].Suppresses non-specific protein-protein interactions.
L-Glutamic Acid50 - 100 mMOften used in combination with Arginine.Can increase protein solubility.

Table 3: Effect of Surfactants on Protein Aggregation

ExcipientConcentration (v/v)Typical Reduction in AggregationMechanism of Action
Polysorbate 800.01% - 0.05%Can substantially inhibit agitation-induced aggregation[5].Reduces surface tension and prevents adsorption to interfaces.
Polysorbate 200.01% - 0.05%Similar to Polysorbate 80.Reduces surface tension and prevents adsorption.

Experimental Protocols

General Protocol for Protein Modification with this compound

This protocol is a starting point and should be optimized for your specific protein. The primary targets for alkylation with bromo-PEG are the sulfhydryl groups of cysteine residues.

Materials:

  • Protein of interest in an appropriate buffer (e.g., phosphate buffer, pH 7.0-7.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M 2-mercaptoethanol)

  • Purification column (e.g., SEC or dialysis cassette)

  • Stabilizing excipients (optional)

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze your protein into a suitable reaction buffer at a concentration of 1-5 mg/mL. The buffer should be free of nucleophiles other than your target functional groups on the protein.

    • If targeting cysteine residues, ensure they are in a reduced state.

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Reaction:

    • Add the desired molar excess of the dissolved this compound to the protein solution. Start with a 10-fold molar excess.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Quenching:

    • Add the quenching reagent to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by size exclusion chromatography or dialysis.

  • Analysis:

    • Analyze the purified protein for the extent of modification and the presence of any aggregates using techniques like SDS-PAGE, SEC, and DLS.

Protocol for Screening Anti-Aggregation Additives
  • Prepare small-scale reactions as described in the general protocol.

  • For each reaction, add a different excipient (e.g., sucrose, arginine, Polysorbate 80) at a concentration from the ranges provided in the tables above. Include a control reaction with no additive.

  • Incubate all reactions under the same conditions.

  • After the reaction and quenching, analyze each sample for aggregation using DLS or SEC.

  • Compare the aggregation levels in the samples with additives to the control to determine the most effective anti-aggregation agent for your system.

Logical Relationship for Troubleshooting

G cluster_0 Problem Identification cluster_1 Primary Causes cluster_2 Initial Corrective Actions cluster_3 Secondary Corrective Actions A Aggregation Occurs Immediate Delayed B Reaction Kinetics Too Fast Protein Instability A:f0->B:n Likely Cause A:f1->B:s Likely Cause C Reduce Reaction Rate Lower Temp Stepwise Addition B:n->C:n D Optimize Concentrations B:n->D:n E Screen Buffer Conditions (pH) B:s->E:n F Add Stabilizing Excipients B:s->F:n

References

Technical Support Center: Purification of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEGylation reactions, specifically focusing on the removal of unreacted Bromo-PEG5-bromide from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a hydrophilic polyethylene glycol (PEG) linker. It contains two bromide groups, which are excellent leaving groups for nucleophilic substitution reactions. This property makes it a versatile tool for covalently linking molecules. It is commonly used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates where a flexible, water-soluble spacer is required.[1]

Q2: Why is it necessary to remove unreacted this compound from my reaction?

Leaving unreacted this compound in your final product can lead to several issues:

  • Inaccurate Characterization: The presence of the unreacted linker can interfere with analytical techniques such as NMR, mass spectrometry, and chromatography, leading to incorrect quantification and characterization of your desired product.

  • Downstream Reactions: The reactive bromide groups can interfere with subsequent reaction steps.

  • Biological Assays: Unreacted linker may elicit an unintended biological response or interfere with the activity of your target molecule in biological assays.

  • Purity Requirements: For therapeutic applications, regulatory standards require high purity of the final product.

Q3: What are the main challenges in removing unreacted this compound?

The primary challenge lies in the physicochemical similarities between the unreacted this compound and the desired PEGylated product. Both can exhibit similar solubility and polarity, especially if the target molecule is also relatively small and polar. This can make separation by standard techniques like liquid-liquid extraction or simple precipitation difficult.

Troubleshooting Guide: Removing Unreacted this compound

This guide provides a systematic approach to selecting the appropriate purification method for your reaction mixture.

Step 1: Assess the Properties of Your Product

The choice of purification method heavily depends on the nature of your desired product. Consider the following:

  • Molecular Weight: Is your product a small molecule, a peptide, a protein, or a nanoparticle?

  • Solubility: Is your product soluble in organic solvents, aqueous solutions, or a mixture?

  • Polarity: Is your product polar or non-polar?

  • Stability: Is your product stable to changes in pH, temperature, or exposure to certain solvents?

Step 2: Select a Purification Method

Based on the properties of your product, choose one of the following methods. A comparison of these methods is provided in Table 1.

Table 1: Comparison of Purification Methods for Removing Unreacted this compound

Purification MethodPrinciple of SeparationBest Suited ForAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation based on molecular size. Larger molecules elute first.Products with a significantly larger molecular weight than this compound (MW: 408.12 g/mol ), such as proteins, large peptides, and nanoparticles.[2]Mild conditions, preserves protein structure. Good for removing small molecule impurities.Can be time-consuming, may lead to sample dilution. Not effective if the product and impurity have similar molecular weights.
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. More hydrophobic molecules are retained longer on the non-polar stationary phase.Small molecule-PEG conjugates and peptides that have different hydrophobicity compared to the more polar this compound.High resolution and selectivity. Well-established for small molecule purification.[]Requires specialized equipment. Can be expensive for large-scale purification. May denature proteins.
Liquid-Liquid Extraction Partitioning of compounds between two immiscible liquid phases based on their relative solubilities.Products that have a significantly different polarity and solubility profile from this compound. For example, a non-polar product can be extracted into an organic solvent, leaving the polar PEG linker in the aqueous phase.[4]Simple, rapid, and inexpensive. Suitable for large-scale workup.Can be inefficient if the partition coefficient is low. May lead to emulsion formation.
Scavenger Resins Covalent or ionic binding of the unreacted electrophile (this compound) to a solid-supported nucleophile.Reactions where the desired product is not nucleophilic and will not react with the scavenger resin.High selectivity for the target impurity. Simplifies workup to a simple filtration.The resin must be chosen carefully to avoid reacting with the product. Can be expensive.
Dialysis/Ultrafiltration Separation based on molecular weight cutoff membranes. Small molecules pass through the membrane while larger molecules are retained.High molecular weight products like proteins and nanoparticles.Gentle method that preserves biological activity. Effective for removing small molecule impurities.Slow process. Not suitable for small molecule products.
Step 3: Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

Objective: To separate a high molecular weight PEGylated product from unreacted this compound.

Materials:

  • SEC column with an appropriate molecular weight cutoff (e.g., Sephadex G-25).

  • Mobile phase (e.g., phosphate-buffered saline (PBS), pH 7.4).

  • HPLC or FPLC system with a UV detector.

  • Reaction mixture.

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate until a stable baseline is achieved.[5]

  • Sample Preparation: Dissolve the crude reaction mixture in the mobile phase. Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Injection: Inject the prepared sample onto the column. The injection volume should typically be between 0.5% and 2% of the total column volume for optimal resolution.[5]

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions as the components elute from the column. The larger PEGylated product will elute first, followed by the smaller unreacted this compound.

  • Analysis: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy, SDS-PAGE for proteins, or LC-MS) to identify the fractions containing the purified product.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To purify a PEGylated small molecule or peptide from unreacted this compound.

Materials:

  • RP-HPLC system with a UV or mass spectrometer (MS) detector.

  • C18 or C8 reversed-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Reaction mixture.

Methodology:

  • Sample Preparation: Dissolve the reaction mixture in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile). Filter the sample through a 0.22 µm filter.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is obtained.

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Elute the sample using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30 minutes.[6] The unreacted, more polar this compound is expected to elute earlier than the more hydrophobic PEGylated product.

  • Fraction Collection: Collect fractions corresponding to the peaks of interest.

  • Analysis and Pooling: Analyze the fractions to confirm the identity and purity of the product. Pool the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Liquid-Liquid Extraction

Objective: To separate a relatively non-polar product from the polar, unreacted this compound.

Materials:

  • Separatory funnel.

  • Organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Deionized water or brine.

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Reaction mixture.

Methodology:

  • Dissolution: Dissolve the reaction mixture in an appropriate organic solvent.

  • Washing: Transfer the solution to a separatory funnel and add an equal volume of deionized water.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.[7]

  • Layer Separation: Allow the layers to separate. The unreacted this compound will preferentially partition into the aqueous layer due to its polarity.

  • Collection: Drain the lower (denser) layer. The organic layer contains the desired product.

  • Repeat: Repeat the washing step with fresh water or brine two to three more times to ensure complete removal of the PEG linker.[4]

  • Drying and Evaporation: Dry the organic layer over a drying agent, filter, and evaporate the solvent to obtain the purified product.

Visualization

Workflow for Selecting a Purification Method

The following diagram illustrates a decision-making workflow for choosing the most suitable method to remove unreacted this compound.

PurificationWorkflow start Start: Reaction Mixture (Product + unreacted this compound) product_mw Is the product's MW significantly > 500 Da? start->product_mw product_polarity Is the product significantly less polar than the PEG linker? product_mw->product_polarity No (e.g., Small Molecule) sec Size Exclusion Chromatography (SEC) product_mw->sec  Yes (e.g., Protein) dialysis Dialysis / Ultrafiltration product_mw->dialysis  Yes (e.g., Nanoparticle) product_nucleophilic Is the product non-nucleophilic? product_polarity->product_nucleophilic No rp_hplc Reversed-Phase HPLC (RP-HPLC) product_polarity->rp_hplc  Likely extraction Liquid-Liquid Extraction product_polarity->extraction  Yes scavenger Scavenger Resin product_nucleophilic->scavenger  Yes complex_sep Consider advanced chromatographic methods (e.g., HIC, IEX) product_nucleophilic->complex_sep No

Purification Method Selection Workflow

References

Technical Support Center: Strategies for Scaling Up Bromo-PEG5-bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromo-PEG5-bromide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up reactions involving this compound. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a hydrophilic, monodisperse polyethylene glycol (PEG) linker. It contains two terminal bromide groups, which are excellent leaving groups for nucleophilic substitution reactions.[1] Its primary application is in bioconjugation, where it serves as a flexible spacer to connect two molecules. A prominent use is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it links a target protein binder to an E3 ligase ligand.[2][3] The PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the final conjugate.[][5]

Q2: What types of nucleophiles can be used with this compound?

A2: this compound readily reacts with a variety of nucleophiles. The most common classes are primary and secondary amines (to form stable amine linkages) and thiols (to form thioether bonds). These reactions are fundamental to conjugating the PEG linker to proteins, peptides, or small molecules containing these functional groups.

Q3: What are the critical parameters to consider when scaling up a this compound reaction?

A3: When scaling up, it is crucial to consider the following parameters:

  • Stoichiometry: The molar ratio of the nucleophile to this compound may need to be re-optimized.

  • Solvent: The choice of solvent is critical for ensuring all reactants remain in solution at higher concentrations.

  • Temperature: Maintaining consistent temperature control is vital for reaction kinetics and minimizing side product formation.

  • Mixing: Inadequate mixing in larger volumes can lead to localized concentration gradients and incomplete reactions. The viscosity of the reaction mixture can increase significantly, especially at higher concentrations, making efficient mixing a challenge.[6][7][8]

  • Work-up and Purification: The purification strategy must be scalable. Methods like chromatography may become less practical at a large scale, and alternatives like precipitation or tangential flow filtration might be more suitable.[9][][11]

Q4: How can I monitor the progress of my this compound reaction?

A4: Reaction progress can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to track the consumption of starting materials and the formation of the desired product.[12][13] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the product and any potential side products. For PEGylated proteins, Size-Exclusion Chromatography (SEC) can be employed to separate the PEGylated product from the unreacted protein.[12][13][14]

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound reactions.

Issue 1: Low or Inconsistent Product Yield

Possible Causes & Solutions

Possible Cause Suggested Solution
Incomplete Reaction Optimize Reaction Conditions: - Time: Extend the reaction time and monitor progress by HPLC or LC-MS.- Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions or degradation.- Stoichiometry: Increase the molar excess of the nucleophile to drive the reaction to completion.
Poor Solubility of Reactants Solvent System Modification: - Select a solvent or solvent mixture in which all reactants are fully soluble at the desired scale.- Consider using a co-solvent to improve solubility.
Inefficient Mixing Improve Agitation: - For larger volumes, ensure the stirring mechanism is adequate to maintain a homogenous mixture. Baffled reactors can improve mixing efficiency.- For highly viscous solutions, consider specialized mixing equipment.[6][7]
Side Reactions Identify and Mitigate: - Use LC-MS to identify potential side products (e.g., dialkylation of a primary amine).- Adjust stoichiometry and reaction conditions (e.g., temperature, addition rate of reagents) to minimize side product formation.
Issue 2: Difficulty in Product Purification

Possible Causes & Solutions

Possible Cause Suggested Solution
Oily or Non-crystalline Product Alternative Isolation Techniques: - Precipitation: Induce precipitation of the PEGylated product by adding an anti-solvent.- Complexation: For certain PEGylated compounds, complexation with salts like MgCl₂ can facilitate isolation as a solid.
Chromatography is Not Scalable Explore Alternative Purification Methods: - Tangential Flow Filtration (TFF): For larger biomolecules, TFF can be an effective method for separating the PEGylated product from unreacted PEG and other small molecules.[11]- Ion-Exchange Chromatography (IEX): Can be used to separate based on changes in surface charge after PEGylation.[][15][16]
Residual Unreacted this compound Optimize Purification Protocol: - Size-Exclusion Chromatography (SEC): Can be effective for removing smaller unreacted PEG linkers from larger products.[][15]- Aqueous Work-up: Multiple extractions with an appropriate solvent system can help remove the more hydrophilic unreacted PEG.

Experimental Protocols

The following are generalized protocols for the reaction of this compound with common nucleophiles. These should be optimized for your specific substrates and scale.

Protocol 1: Reaction with a Primary Amine

This protocol describes a typical nucleophilic substitution reaction between this compound and a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing substrate

  • Anhydrous, polar aprotic solvent (e.g., Dimethylformamide - DMF)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the amine-containing substrate in the anhydrous solvent under an inert atmosphere.

  • Add the non-nucleophilic base (typically 2-3 equivalents) to the solution.

  • In a separate vessel, dissolve this compound (1.0-1.2 equivalents) in the anhydrous solvent.

  • Slowly add the this compound solution to the amine solution with vigorous stirring.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

  • Monitor the reaction progress by HPLC or LC-MS.

  • Upon completion, quench the reaction (e.g., by adding water).

  • Remove the solvent under reduced pressure.

  • Purify the crude product using an appropriate method (e.g., column chromatography, preparative HPLC, or precipitation).

Protocol 2: Reaction with a Thiol

This protocol outlines a typical reaction with a thiol-containing molecule, such as a cysteine residue in a peptide.

Materials:

  • This compound

  • Thiol-containing substrate

  • Aqueous buffer system or a mixture of an organic solvent and water

  • Base (e.g., Sodium bicarbonate or a non-nucleophilic organic base)

Procedure:

  • Dissolve the thiol-containing substrate in the chosen solvent system.

  • Adjust the pH of the solution to slightly basic (pH 7.5-8.5) using the base to deprotonate the thiol.

  • Dissolve this compound (1.0-1.5 equivalents) in a suitable solvent.

  • Add the this compound solution to the thiol solution with stirring.

  • Allow the reaction to proceed at room temperature for 2-12 hours.

  • Monitor the reaction by HPLC or LC-MS.

  • Once the reaction is complete, the product can be purified by methods such as preparative HPLC or dialysis for larger molecules.

Visualizations

General Reaction Workflow

The following diagram illustrates the general workflow for a this compound conjugation reaction, from setup to purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Dissolve Nucleophile and this compound in appropriate solvents setup_reaction Combine reactants in reactor under controlled conditions (Temperature, Atmosphere) prep_reagents->setup_reaction 1. Reagent Prep run_reaction Stir reaction mixture for specified time monitor_reaction Monitor progress by HPLC or LC-MS run_reaction->monitor_reaction 2. Reaction quench Quench reaction monitor_reaction->quench Reaction Complete isolate_crude Isolate crude product (e.g., solvent removal) quench->isolate_crude purify Purify product (Chromatography, Precipitation, etc.) isolate_crude->purify 3. Purification analyze Characterize final product (NMR, MS, Purity Analysis) purify->analyze

General workflow for this compound conjugation.
Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for troubleshooting low product yield in your scaled-up reaction.

G decision decision issue issue solution solution start Low Product Yield check_completion Is the reaction going to completion? start->check_completion check_side_products Are there significant side products? check_completion->check_side_products Yes incomplete_solution Increase reaction time, temperature, or excess of nucleophile check_completion->incomplete_solution No check_solubility Are all reactants soluble? check_side_products->check_solubility No side_product_solution Adjust stoichiometry, temperature, or rate of addition check_side_products->side_product_solution Yes check_mixing Is mixing adequate? check_solubility->check_mixing Yes solubility_solution Change solvent system or use a co-solvent check_solubility->solubility_solution No mixing_solution Increase agitation speed or use a baffled reactor check_mixing->mixing_solution No end Yield Improved check_mixing->end Yes incomplete_solution->end side_product_solution->end solubility_solution->end mixing_solution->end

Decision tree for troubleshooting low reaction yield.
This compound in PROTAC Synthesis

This diagram illustrates the role of this compound as a linker in forming a PROTAC, which brings a target protein and an E3 ligase together for targeted protein degradation.

G cluster_reactants Reactants cluster_synthesis PROTAC Synthesis poi_ligand Target Protein (POI) Ligand with Nucleophile step1 Step 1: Conjugation poi_ligand->step1 bromo_peg This compound bromo_peg->step1 e3_ligand E3 Ligase Ligand with Nucleophile step2 Step 2: Conjugation e3_ligand->step2 step1->step2 Intermediate protac PROTAC Molecule step2->protac Final Product

Role of this compound in PROTAC synthesis.

References

Validation & Comparative

A Head-to-Head Comparison of Bromo-PEG5-bromide and Other PEG-Based Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical decision that profoundly impacts the stability, efficacy, and pharmacokinetic properties of bioconjugates. Polyethylene glycol (PEG) linkers are widely employed to connect biomolecules, offering enhanced solubility, reduced immunogenicity, and tunable spacer lengths.[1][2] This guide provides an objective comparison of Bromo-PEG5-bromide with other common PEG-based crosslinkers, focusing on their performance, stability, and applications in areas such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Executive Summary

This compound serves as a versatile homobifunctional crosslinker, reacting with nucleophiles like thiols to form stable thioether bonds.[3] This linkage offers a significant stability advantage over the more commonly used maleimide-based crosslinkers, which are susceptible to retro-Michael addition and thiol exchange reactions in physiological environments.[4][5] While NHS ester-based linkers provide a robust method for conjugating to primary amines, the resulting amide bond can be subject to hydrolysis under certain conditions. The choice of crosslinker should, therefore, be guided by the specific application, the target functional groups, and the desired stability of the final bioconjugate.

Comparative Data on PEG-Based Crosslinkers

The following tables summarize key performance indicators for Bromo-PEG-Br, Maleimide-PEG, and NHS-Ester-PEG crosslinkers based on available data. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, the presented data is a consolidation from various sources and should be interpreted with consideration of potential variations in experimental setups.

FeatureBromo-PEG-BromideMaleimide-PEGNHS-Ester-PEG
Reactive Group Bromo (Alkyl Bromide)MaleimideN-Hydroxysuccinimide Ester
Target Specificity Thiols (Cysteine)[3]Thiols (Cysteine)[6]Primary Amines (Lysine, N-terminus)[7]
Resulting Linkage Thioether[6]Succinimide ThioetherAmide[7]
Spacer Arm (PEG5) ~28.6 Å~28.6 Å~28.6 Å
Cleavable? NoNoNo

Table 1: General Properties of Compared PEG-Based Crosslinkers. This table outlines the fundamental chemical differences between the three types of PEG crosslinkers.

ParameterBromo-PEG-ThiolMaleimide-PEG-ThiolNHS-Ester-PEG-Amine
Reaction pH ~7.5 - 9.06.5 - 7.5[4]7.0 - 8.5[8]
Reaction Mechanism SN2 Nucleophilic Substitution[9]Michael Addition[10]Nucleophilic Acyl Substitution[11]
Relative Reactivity Moderate to HighVery HighHigh
Side Reactions Potential for reaction with other nucleophiles at higher pH.Hydrolysis of maleimide ring at pH > 7.5; reaction with amines at higher pH.[4]Hydrolysis of NHS ester, competes with amine reaction.[12]

Table 2: Reaction Characteristics. This table compares the conditions and chemical nature of the conjugation reactions for each crosslinker type.

Linkage TypeConditionStability (Half-life)Key Considerations
Thioether (from Bromo-PEG)In vivo / PlasmaGenerally considered highly stable.[13]Resistant to cleavage by endogenous thiols.
Succinimide Thioether (from Maleimide-PEG)Human Plasma (37°C)Can be unstable; site-dependent. (~80% intact after 72h at stable sites, ~20% at labile sites)[2]Susceptible to retro-Michael addition and thiol exchange with albumin and glutathione.[2][4]
Amide (from NHS-Ester-PEG)Aqueous Buffer (pH 7)Very stable (Half-life estimated to be up to 1000 years for uncatalyzed hydrolysis).[14]Generally stable, but can be cleaved by proteases if part of a recognized sequence.

Table 3: Comparative Stability of Resulting Linkages. This table highlights the significant differences in the stability of the covalent bonds formed by each crosslinker, a critical factor for in vivo applications.

Experimental Protocols

To facilitate the direct comparison of different PEG-based crosslinkers in your own research, we provide the following generalized experimental protocols.

Protocol 1: Comparative Analysis of Protein Crosslinking Efficiency

Objective: To determine and compare the conjugation efficiency of this compound, a comparable Maleimide-PEG, and an NHS-Ester-PEG to a model protein.

Materials:

  • Model protein with available cysteine residues (for Bromo- and Maleimide-PEG) and lysine residues (for NHS-Ester-PEG) (e.g., Bovine Serum Albumin, BSA).

  • This compound

  • Maleimide-PEG (of comparable PEG length)

  • NHS-Ester-PEG (of comparable PEG length)

  • Reaction Buffers:

    • For Bromo-PEG: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0

    • For Maleimide-PEG: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0

    • For NHS-Ester-PEG: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5

  • Quenching Reagents:

    • For Bromo- and Maleimide-PEG: 1 M β-mercaptoethanol or N-acetylcysteine

    • For NHS-Ester-PEG: 1 M Tris-HCl, pH 8.0

  • Desalting columns

  • SDS-PAGE analysis equipment

  • Densitometry software

Procedure:

  • Protein Preparation: Dissolve the model protein in the appropriate reaction buffer to a final concentration of 2 mg/mL. If necessary, for thiol-reactive crosslinkers, reduce any existing disulfide bonds using a suitable reducing agent and subsequently remove the reducing agent using a desalting column.

  • Crosslinker Preparation: Immediately before use, dissolve each PEG crosslinker in a compatible solvent (e.g., DMSO or aqueous buffer) to a stock concentration of 20 mM.

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the respective crosslinker to the protein solution.

    • Incubate the reactions at room temperature for 1 hour with gentle mixing.

  • Quenching:

    • For the Bromo-PEG and Maleimide-PEG reactions, add the thiol-containing quenching reagent to a final concentration of 50 mM.

    • For the NHS-Ester-PEG reaction, add Tris-HCl to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and quenching reagent by passing the reaction mixtures through desalting columns equilibrated with PBS.

  • Analysis:

    • Analyze the purified protein conjugates by SDS-PAGE. Unconjugated protein will run at a lower molecular weight than the crosslinked species.

    • Quantify the band intensities using densitometry to determine the percentage of conjugated protein, which reflects the conjugation efficiency.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To compare the stability of bioconjugates formed with this compound, Maleimide-PEG, and NHS-Ester-PEG in human plasma.

Materials:

  • Purified protein conjugates from Protocol 1.

  • Human plasma (citrated).

  • Incubator at 37°C.

  • Analysis equipment (e.g., ELISA, LC-MS).

Procedure:

  • Incubation: Incubate each purified conjugate at a final concentration of 100 µg/mL in human plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours). Immediately freeze the collected samples at -80°C to stop any further degradation.

  • Analysis:

    • ELISA: Use two separate ELISA setups. One to quantify the total antibody/protein concentration and another to quantify the antibody/protein that still has the payload or another tag attached. The difference between these two values over time indicates the rate of deconjugation.[15][16]

    • LC-MS: For more detailed analysis, use liquid chromatography-mass spectrometry to measure the amount of intact conjugate remaining at each time point. This method can also identify the nature of the cleaved products.[15]

Visualizing Workflows and Pathways

Antibody-Drug Conjugate (ADC) Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of an antibody-drug conjugate, highlighting the critical role of the linker.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_evaluation ADC Evaluation mAb Monoclonal Antibody (mAb) conjugation Conjugation Reaction (e.g., Thiol Alkylation) mAb->conjugation linker Bromo-PEG5-Drug linker->conjugation purification Purification (e.g., SEC, HIC) conjugation->purification adc Antibody-Drug Conjugate (ADC) purification->adc char Characterization (DAR, Purity) adc->char stability In Vitro Plasma Stability adc->stability efficacy In Vitro / In Vivo Efficacy adc->efficacy

Caption: A generalized workflow for the synthesis and subsequent evaluation of an antibody-drug conjugate (ADC).

PROTAC-Mediated Protein Degradation Pathway

This diagram illustrates the mechanism of action for a PROTAC, where the PEG linker is essential for bringing the target protein and the E3 ligase into proximity.

PROTAC_Pathway PROTAC PROTAC (Target Binder-PEG-E3 Ligase Binder) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary Degradation Target Protein Degradation Target->Degradation E3Ligase E3 Ubiquitin Ligase E3Ligase->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Recruits E2-Ub Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Proteasome->Degradation

Caption: The signaling pathway of PROTAC-mediated targeted protein degradation via the ubiquitin-proteasome system.

Conclusion

The choice of a PEG-based crosslinker is a critical parameter in the design of robust and effective bioconjugates. This compound offers a compelling alternative to more traditional crosslinkers, primarily due to the high stability of the resulting thioether bond, which is resistant to the degradation pathways that can affect maleimide-based conjugates in vivo. While NHS-ester PEGs provide a reliable method for targeting primary amines with the formation of a very stable amide bond, the reactivity of bromoacetyl groups at a different pH range than maleimides can also be exploited for sequential or differential conjugation strategies.[1] Ultimately, the optimal crosslinker will depend on the specific requirements of the application, including the nature of the biomolecules to be conjugated, the desired in vivo stability, and the overall therapeutic or diagnostic goal. The experimental protocols provided in this guide offer a framework for making an informed, data-driven decision for your specific research needs.

References

A Head-to-Head Battle of Bioconjugation: Bromo-PEG5-bromide vs. NHS-ester PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, influencing everything from reaction efficiency to the ultimate stability and efficacy of the final product. This guide provides an in-depth, objective comparison of two popular classes of PEG linkers: Bromo-PEG5-bromide and NHS-ester PEGs, supported by available experimental data and detailed protocols to inform your selection process.

At the heart of bioconjugation lies the chemical reaction that stably connects a molecule of interest, such as a therapeutic agent or a fluorescent dye, to a biomolecule, like an antibody or a peptide. The choice between a bromo-functionalized polyethylene glycol (PEG) linker and an N-hydroxysuccinimide (NHS) ester-activated PEG linker depends on several factors, including the target functional group on the biomolecule, desired reaction conditions, and the required stability of the resulting conjugate.

Executive Summary: A Tale of Two Reactivities

FeatureThis compoundNHS-ester PEG
Target Functional Group Primarily thiols (cysteines) and amines (lysines)Primarily primary amines (lysines, N-terminus)
Reaction Mechanism Nucleophilic Substitution (SN2)Nucleophilic Acyl Substitution
Reaction pH Broad range, often slightly basic for aminesOptimal at pH 7.2 - 8.5
Selectivity Less selective; can react with multiple nucleophiles. Over-alkylation of amines can be a challenge.Highly selective for primary amines over other nucleophiles.
Competing Reactions Hydrolysis at higher pH.Hydrolysis, especially at pH > 8.0.
Bond Formed Thioether (with thiols) or secondary/tertiary amine (with amines)Amide
Bond Stability Thioether bond is generally very stable. Amine bond is stable.Amide bond is highly stable.

Delving into the Chemistry: Reaction Mechanisms

The fundamental difference in the reactivity of these two linkers lies in their reaction mechanisms.

Reaction_Mechanisms cluster_bromo This compound Reaction (SN2) cluster_nhs NHS-ester PEG Reaction (Nucleophilic Acyl Substitution) Bromo-PEG R-CH₂-Br Amine R'-NH₂ Transition_State_Br [H₂N⁺(R')---CH₂(R)---Br⁻]‡ Product_Br R-CH₂-NH₂⁺-R' + Br⁻ NHS-PEG R-CO-O-NHS Amine_NHS R'-NH₂ Tetrahedral_Intermediate [R-C(O⁻)(O-NHS)-NH₂⁺-R'] Product_NHS R-CO-NH-R' + NHS-OH

This compound reacts via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile, typically a thiol or an amine, attacks the carbon atom attached to the bromine, displacing the bromide ion. In contrast, NHS-ester PEGs react through nucleophilic acyl substitution. The primary amine attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate that subsequently collapses to form a stable amide bond and release N-hydroxysuccinimide.

Quantitative Comparison: Reactivity and Stability

Direct, side-by-side kinetic comparisons of this compound and NHS-ester PEG under identical aqueous conditions are scarce in the literature. However, we can compile available data to provide a quantitative understanding of their individual performance.

NHS-ester PEG Reactivity and Stability

NHS-esters are well-characterized in terms of their reactivity with amines and their competing hydrolysis. The reaction with primary amines is highly efficient in the pH range of 7.2 to 8.5.[1] However, the ester is susceptible to hydrolysis, which becomes more pronounced at higher pH.

ConditionParameterValueReference
Hydrolysis at 0°C, pH 7.0Half-life4 - 5 hours[1]
Hydrolysis at 4°C, pH 8.6Half-life10 minutes[1]
Aminolysis with methylamine (20% dioxane)Second-order rate constant (k₁)50.9 M⁻¹s⁻¹[2]
Hydrolysis in borate buffer, pH 8.5Second-order rate constant (kh)1.5 x 10³ M⁻¹s⁻¹

This compound Reactivity and Stability

This compound, as a primary alkyl bromide, is reactive towards good nucleophiles. However, a significant challenge in its reaction with primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[3][4] This can lead to a mixture of mono-, di-, and even tri-alkylated products.

Primary alkyl bromides are generally considered stable in aqueous solutions at neutral pH. However, they are susceptible to hydrolysis under more basic conditions (pH > 8-9) through an SN2 reaction with hydroxide ions.[5] The thioether bond formed from the reaction with a thiol is known to be highly stable under a wide range of physiological conditions.[6]

Experimental Protocols

The following are generalized protocols that can be adapted for specific applications.

Protocol 1: Protein Conjugation with NHS-ester PEG

This protocol outlines a general procedure for labeling a protein with an NHS-ester PEG linker.

Materials:

  • Protein solution in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • NHS-ester PEG linker

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.

  • Prepare Linker Stock Solution: Immediately before use, dissolve the NHS-ester PEG linker in DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-ester PEG linker to the protein solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess linker and byproducts by size exclusion chromatography (desalting column) or dialysis against a suitable buffer.

  • Analysis: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays.

Protocol 2: Selective Mono-alkylation of a Primary Amine with this compound

This protocol is adapted from methods for the selective mono-alkylation of primary amines and can be applied to small molecules or modified proteins.

Materials:

  • Amine-containing molecule

  • This compound

  • Anhydrous dimethylformamide (DMF)

  • A non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Reaction monitoring tools (e.g., TLC, LC-MS)

  • Purification system (e.g., flash chromatography)

Procedure:

  • Dissolution: Dissolve the amine-containing molecule in anhydrous DMF.

  • Base Addition: Add 1.0-1.2 equivalents of DIPEA to the solution.

  • Linker Addition: Add 1.0 equivalent of this compound to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed. This may take several hours to overnight.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the mono-alkylated product by flash chromatography.

  • Analysis: Characterize the final product by NMR and mass spectrometry.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for a bioconjugation experiment, from reagent preparation to final analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Reagent_Prep Prepare Protein and Linker Solutions Conjugation Mix Reagents and Incubate Reagent_Prep->Conjugation Buffer_Prep Prepare Reaction and Quenching Buffers Buffer_Prep->Conjugation Quenching Stop Reaction Conjugation->Quenching Purify Remove Excess Reagents (SEC/Dialysis) Quenching->Purify Characterization Characterize Conjugate (SDS-PAGE, MS) Purify->Characterization Functional_Assay Perform Functional Assay Characterization->Functional_Assay

Conclusion: Making the Right Choice

The choice between this compound and NHS-ester PEG linkers is dictated by the specific requirements of your bioconjugation strategy.

Choose NHS-ester PEG linkers when:

  • Your target is a primary amine.

  • High selectivity for amines is crucial.

  • You are working in a well-defined aqueous buffer system.

  • You can control the pH to balance reactivity and hydrolysis.

Choose this compound when:

  • Your target is a thiol, or you have a strategy to control amine alkylation.

  • You require a broader range of reaction conditions, including organic solvents.

  • The high stability of the resulting thioether bond is a key requirement.

  • You have robust purification methods to separate potential over-alkylation products.

By carefully considering the factors outlined in this guide, researchers can make an informed decision to select the optimal PEG linker for their application, paving the way for the successful development of novel bioconjugates.

References

A Comparative Guide to Validating Bromo-PEG5-bromide Conjugation: A Mass Spectrometry-Focused Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of protein conjugation is a critical step in the development of novel therapeutics and research tools. This guide provides a comprehensive comparison of mass spectrometry and other common analytical techniques for validating the successful conjugation of Bromo-PEG5-bromide to a target protein.

This document outlines detailed experimental protocols, presents comparative data in structured tables, and includes visual workflows to assist in selecting the most appropriate analytical strategy for your research needs.

Introduction to this compound Conjugation and the Need for Validation

This compound is a homobifunctional crosslinker containing a five-unit polyethylene glycol (PEG) spacer. The terminal bromide groups are excellent leaving groups for nucleophilic substitution reactions, making this reagent suitable for conjugating to nucleophilic residues on proteins, such as the sulfhydryl groups of cysteine residues or the amine groups of lysine residues. The PEG spacer enhances the solubility and stability of the resulting conjugate.

Validation of the conjugation reaction is essential to confirm the successful attachment of the PEG linker, determine the degree of PEGylation (the number of PEG molecules per protein), identify the specific sites of conjugation, and assess the purity of the final product. Mass spectrometry stands out as a powerful and versatile tool for this purpose, offering detailed molecular-level information.[1] This guide will focus on mass spectrometry techniques while also comparing them with other widely used methods.

Key Analytical Techniques for Validation

A variety of analytical techniques can be employed to validate this compound conjugation. The choice of method depends on the specific information required, the available instrumentation, and the characteristics of the protein and conjugate.

Primary Validation Methods:

  • Mass Spectrometry (MS):

    • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

    • Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)

  • Electrophoresis:

    • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

    • Capillary Electrophoresis (CE)

  • Chromatography:

    • Size-Exclusion Chromatography (SEC)

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Colorimetric Assays:

    • Trinitrobenzene Sulfonic Acid (TNBS) Assay

The following sections will delve into the experimental protocols for these techniques and compare their performance.

Mass Spectrometry Analysis

Mass spectrometry is a cornerstone for the characterization of PEGylated proteins, providing precise mass measurements that directly confirm conjugation and allow for the determination of the degree of PEGylation.[1]

MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a rapid and sensitive technique for determining the molecular weight of intact proteins and their conjugates.[2][3] By comparing the mass of the native protein with the conjugated protein, the number of attached this compound linkers can be determined.

Experimental Protocol: MALDI-TOF MS Analysis

  • Sample Preparation:

    • Desalt the native protein and the this compound conjugate using a suitable method (e.g., zip-tip, dialysis) to remove interfering salts and buffers.

    • Prepare a saturated matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in 50% acetonitrile/0.1% trifluoroacetic acid).

    • Mix the desalted sample with the matrix solution in a 1:1 ratio.

  • Spotting:

    • Spot 1 µL of the sample-matrix mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely, allowing for co-crystallization of the sample and matrix.

  • Data Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the appropriate mass range for the protein and its conjugate. The instrument is typically operated in linear mode for large molecules.

  • Data Analysis:

    • Determine the average molecular weight of the native protein and the PEGylated protein from the mass spectra.

    • Calculate the mass shift between the native and conjugated protein. The mass of the incorporated this compound linker (minus the two leaving bromide ions) will correspond to this shift.

    • The distribution of peaks in the spectrum of the conjugate can reveal the heterogeneity of the PEGylation, showing species with different numbers of attached PEG linkers.[1]

Workflow for MALDI-TOF MS Analysis of this compound Conjugation

cluster_sample_prep Sample Preparation cluster_analysis MALDI-TOF MS cluster_results Results Desalting Desalt Protein and Conjugate Mixing Mix Sample and Matrix Desalting->Mixing Matrix Prepare Matrix Solution Matrix->Mixing Spotting Spot on Target Plate Mixing->Spotting Acquisition Acquire Mass Spectra Spotting->Acquisition Analysis Analyze Data Acquisition->Analysis MW_Shift Determine Molecular Weight Shift Analysis->MW_Shift Degree Assess Degree of PEGylation Analysis->Degree Heterogeneity Evaluate Heterogeneity Analysis->Heterogeneity cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Denature Denature Conjugate Reduce Reduce Disulfides Denature->Reduce Alkylate Alkylate Cysteines Reduce->Alkylate Digest Proteolytic Digestion Alkylate->Digest Separate Separate Peptides (LC) Digest->Separate AcquireMS Acquire MS and MS/MS Data Separate->AcquireMS Identify Identify Peptides AcquireMS->Identify Locate Locate Modification Site Identify->Locate

References

Characterizing Bromo-PEG5-Bromide Modified Proteins: A Comparative Guide to SDS-PAGE and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, accurate characterization of protein modifications is paramount. The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Bromo-PEG5-bromide is a bifunctional, PEG-based linker often employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[1][2][3] Following the modification of a protein with this compound, it is crucial to verify the success of the conjugation and characterize the resulting product.

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a ubiquitous, accessible, and cost-effective technique for analyzing proteins.[4] It separates proteins based on their molecular weight, and the addition of a PEG chain results in a noticeable upward shift in the protein's apparent molecular weight.[5] However, while SDS-PAGE is a valuable initial tool, it presents several limitations for the detailed characterization of PEGylated proteins. This guide provides a comprehensive comparison of SDS-PAGE with alternative analytical methods, offering supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate characterization strategy.

Performance Comparison: SDS-PAGE vs. Alternative Methods

The choice of analytical technique significantly impacts the quality and detail of information obtained about a this compound modified protein. While SDS-PAGE provides a qualitative assessment of modification, other methods offer more precise and quantitative data.

Analytical MethodPrincipleInformation ObtainedAdvantagesLimitations
SDS-PAGE Separation by apparent molecular weight in a denaturing polyacrylamide gel.Qualitative confirmation of PEGylation (band shift), estimation of apparent molecular weight, assessment of purity.Simple, rapid, widely available, cost-effective, can run multiple samples.[4]Inaccurate molecular weight estimation, band broadening or smearing due to PEG-SDS interaction, potential loss of PEG chain during sample preparation.[6][7][8]
Native PAGE Separation by size, shape, and native charge in a non-denaturing polyacrylamide gel.Assessment of conjugation without denaturation, better resolution of different PEGylated species.Avoids PEG-SDS interaction leading to sharper bands and better resolution compared to SDS-PAGE.[6][7]Migration is not solely dependent on molecular weight, making size estimation difficult.
Size-Exclusion HPLC (SE-HPLC) Separation based on hydrodynamic radius in a column with porous beads.Determination of aggregation state, separation of PEGylated protein from unmodified protein and free PEG.Provides quantitative information on purity and aggregation.Can have poor resolution for smaller PEG chains.[6]
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High-resolution separation of different PEGylated isoforms.High sensitivity and resolution.May fail to provide accurate information for proteins modified with large PEG chains.[6][7]
Mass Spectrometry (MALDI-TOF, ESI-MS) Determination of the precise mass-to-charge ratio of molecules.Accurate molecular weight of the conjugate, determination of the degree of PEGylation (number of PEG chains per protein).Provides the most accurate and detailed information on the molecular weight and heterogeneity of the PEGylated product.[5][9]Requires specialized and expensive instrumentation, can be complicated by the polydispersity of PEG.[5]

Experimental Protocols

Protein Modification with this compound

This protocol provides a general framework for the modification of a protein with this compound. The optimal conditions (e.g., pH, temperature, reaction time, and molar ratio of reactants) should be empirically determined for each specific protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Reaction buffer (e.g., phosphate buffer, pH 8.0)

  • Quenching reagent (e.g., Tris buffer or an amino acid like lysine)

  • Dialysis or size-exclusion chromatography materials for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at the desired concentration and in a buffer that does not contain primary amines that could compete with the reaction.

  • Reaction Setup: Add this compound to the protein solution. The molar ratio of PEG linker to protein will influence the degree of PEGylation and should be optimized.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) with gentle mixing for a specific duration (e.g., 1-4 hours).

  • Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted this compound.

  • Purification: Remove excess reagents and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

  • Characterization: Analyze the purified, modified protein using SDS-PAGE and other desired analytical methods.

SDS-PAGE Analysis of this compound Modified Protein

Materials:

  • Polyacrylamide gels (precast or hand-cast)

  • SDS-PAGE running buffer

  • Laemmli sample buffer (with and without a reducing agent like β-mercaptoethanol or DTT)

  • Molecular weight standards

  • Coomassie Brilliant Blue stain or a PEG-specific stain (e.g., Barium-Iodide)

  • Destaining solution

Procedure:

  • Sample Preparation: Mix the unmodified and this compound modified protein samples with Laemmli sample buffer. Heat the samples at 70-95°C for 5-10 minutes. Note: High temperatures can sometimes lead to the loss of PEG chains from certain linkages.[8][10]

  • Gel Loading: Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.

  • Electrophoresis: Run the gel at a constant voltage or current until the dye front reaches the bottom of the gel.

  • Staining:

    • Coomassie Staining: Stain the gel with Coomassie Brilliant Blue to visualize all proteins.

    • Barium-Iodide Staining for PEG: To specifically visualize PEGylated proteins, first stain with a barium chloride solution, followed by an iodine/iodide solution. This will result in the PEGylated bands appearing as a distinct color (e.g., brown).[5][11]

  • Destaining: Destain the gel to reduce background and enhance the visibility of the protein bands.

  • Analysis: Image the gel and compare the migration of the modified protein to the unmodified control. The PEGylated protein will show a higher apparent molecular weight.

Visualizing the Workflow and Comparisons

To better illustrate the experimental process and the relationships between the different analytical methods, the following diagrams are provided.

experimental_workflow Protein Protein of Interest Reaction PEGylation Reaction Protein->Reaction PEG_Linker This compound PEG_Linker->Reaction Purification Purification (Dialysis / SEC) Reaction->Purification Modified_Protein Modified Protein Purification->Modified_Protein Analysis Characterization Modified_Protein->Analysis analysis_comparison cluster_electrophoresis Electrophoretic Methods cluster_chromatography Chromatographic Methods cluster_mass_spec Mass Spectrometry SDS_PAGE SDS-PAGE Native_PAGE Native PAGE SE_HPLC SE-HPLC RP_HPLC RP-HPLC Mass_Spec MALDI-TOF / ESI-MS Modified_Protein This compound Modified Protein Modified_Protein->SDS_PAGE Qualitative Modified_Protein->Native_PAGE Improved Resolution Modified_Protein->SE_HPLC Quantitative (Aggregation) Modified_Protein->RP_HPLC Quantitative (Isoforms) Modified_Protein->Mass_Spec Precise Mass

References

Stability of Bioconjugate Linkages: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linker connecting a therapeutic payload to a targeting moiety is a critical determinant of efficacy and safety. This guide provides an objective comparison of the stability of bonds formed by various linkers, including those derived from precursors like Bromo-PEG5-bromide, with a focus on supporting experimental data and detailed protocols.

The choice of a linker in bioconjugation, be it for an antibody-drug conjugate (ADC) or a proteolysis-targeting chimera (PROTAC), extends far beyond simply connecting two molecules. The linker's chemical nature dictates the stability of the resulting conjugate in physiological environments, influencing its pharmacokinetic profile, therapeutic index, and potential for off-target toxicity. This compound is a homobifunctional polyethylene glycol (PEG) linker where the terminal bromide groups serve as reactive sites for nucleophilic substitution. Upon reaction with nucleophiles such as thiols, amines, or hydroxyl groups on a biomolecule or payload, it forms stable covalent bonds like thioethers, amines, or esters, respectively. The stability of these resultant bonds is of paramount importance.

Comparative Analysis of Linker Stability

The stability of a bioconjugate is often assessed by its resistance to cleavage in environments mimicking physiological conditions, such as human plasma. The following table summarizes the stability of common linkages formed from precursors like this compound and other alternative linker technologies.

Linkage TypePrecursor Chemistry ExampleGeneral Stability ProfileKey Considerations
Thioether Bromo-PEG-Br + ThiolHigh Generally considered one of the most stable non-cleavable linkages in vivo. Resistant to hydrolysis and enzymatic degradation.[1]
Amide Carboxylic Acid-PEG-NHS Ester + AmineHigh Very stable under physiological conditions, resistant to hydrolysis and enzymatic cleavage.[2][3][4]
Ester Carboxylic Acid-PEG-Br + HydroxylLow to Moderate (Hydrolytically Labile) Susceptible to hydrolysis at physiological pH, leading to cleavage.[3][5] Can be designed for controlled release.[6]
Thiosuccinimide Maleimide-PEG + ThiolModerate (Prone to Retro-Michael Reaction) Susceptible to retro-Michael reaction in the presence of thiols like glutathione, leading to deconjugation.[1][7] Stability can be enhanced by hydrolysis of the succinimide ring.[1]
Oxime Aminooxy-PEG + Aldehyde/KetoneHigh More stable than hydrazones, particularly at acidic pH.[3][8][9][10][11]
Hydrazone Hydrazide-PEG + Aldehyde/KetoneModerate (pH-Sensitive) Stable at neutral pH but cleavable under acidic conditions, such as those found in endosomes and lysosomes.[3][8][9][10][12]
Dipeptide e.g., Valine-CitrullineEnzymatically Cleavable Stable in circulation but cleaved by specific enzymes (e.g., cathepsins) that are upregulated in tumor cells.[12][13][14][15]

Experimental Protocols for Stability Assessment

Accurate evaluation of linker stability is crucial for the development of robust bioconjugates. The following are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the bioconjugate and the rate of payload deconjugation in plasma from different species.

Methodology:

  • Preparation: Prepare a stock solution of the bioconjugate (e.g., an ADC) in a suitable buffer.

  • Incubation: Incubate the bioconjugate at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[1]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[1]

  • Sample Processing: Immediately process the aliquots to stop any further degradation, for example, by freezing at -80°C.

  • Analysis: Analyze the samples to quantify the amount of intact bioconjugate and released payload. This is typically done using techniques like ELISA or LC-MS/MS.[2][16][17][18]

LC-MS/MS Quantification of Released Payload

Objective: To quantify the amount of free payload that has been prematurely released from the bioconjugate in circulation.

Methodology:

  • Sample Preparation:

    • Protein Precipitation: To the plasma sample, add a cold organic solvent (e.g., acetonitrile) to precipitate proteins, including the intact bioconjugate.[2]

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Collection: Carefully collect the supernatant, which contains the small molecule-free payload.[2]

  • Liquid Chromatography (LC) Separation:

    • Inject the supernatant into an LC system.

    • Separate the free payload from other small molecules in the sample using a suitable chromatography column and gradient elution.[11][19]

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Introduce the eluent from the LC column into a mass spectrometer.

    • Utilize Multiple Reaction Monitoring (MRM) or a similar targeted quantification method to specifically detect and quantify the free payload based on its mass-to-charge ratio and fragmentation pattern.[20][21]

Visualization of Concepts

The following diagrams illustrate key concepts related to linker stability and experimental workflows.

experimental_workflow cluster_incubation In Vitro Incubation cluster_analysis Analysis cluster_result Result start Bioconjugate in Plasma (t=0) incubate Incubate at 37°C start->incubate aliquots Collect Aliquots at Different Time Points incubate->aliquots processing Sample Processing (Protein Precipitation) aliquots->processing lcms LC-MS/MS Analysis processing->lcms data Quantify Intact Conjugate and Free Payload lcms->data stability_profile Determine Stability Profile (e.g., Half-life) data->stability_profile

Experimental workflow for assessing bioconjugate stability.

linker_stability_comparison cluster_bonds Resulting Bonds cluster_alternatives Alternative Linker Chemistries Bromo-PEG-Br Bromo-PEG-Br Thioether Thioether Bromo-PEG-Br->Thioether + Thiol Amine Amine Bromo-PEG-Br->Amine + Amine Ester Ester Bromo-PEG-Br->Ester + Hydroxyl High Stability High Stability Thioether->High Stability Amine->High Stability Low Stability (Cleavable) Low Stability (Cleavable) Ester->Low Stability (Cleavable) Maleimide Maleimide Moderate Stability Moderate Stability Maleimide->Moderate Stability Oxime/Hydrazone Oxime/Hydrazone Conditionally Stable Conditionally Stable Oxime/Hydrazone->Conditionally Stable Dipeptide Dipeptide Dipeptide->Conditionally Stable

Logical relationships of linker stability.

Conclusion

The stability of the bond formed by a linker such as this compound is a critical parameter in the design of effective bioconjugates. While thioether and amide linkages generally provide high stability, other chemistries like esters and hydrazones offer options for controlled or triggered release of the payload. The choice of linker should be guided by the specific requirements of the therapeutic application, balancing the need for stability in circulation with the desired mechanism of action at the target site. Rigorous experimental evaluation using standardized protocols is essential to characterize and compare the stability of different linker technologies, ultimately leading to the development of safer and more effective therapies.

References

A Head-to-Head Battle: Homobifunctional vs. Heterobifunctional PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a polyethylene glycol (PEG) linker is a critical decision that can significantly impact the efficacy, stability, and homogeneity of the final product. This guide provides an objective comparison of homobifunctional and heterobifunctional PEG linkers, supported by experimental data, to empower informed decision-making in your research and development endeavors.

At the heart of bioconjugation, PEG linkers serve as molecular bridges, connecting biomolecules to other molecules, such as drugs, fluorescent dyes, or other proteins. The functionality of these linkers dictates the strategy and outcome of the conjugation process. Homobifunctional PEG linkers possess two identical reactive groups, enabling the simultaneous crosslinking of molecules with the same functional group. In contrast, heterobifunctional PEG linkers feature two different reactive groups, allowing for a more controlled, sequential conjugation of two distinct molecular entities.[1] This fundamental difference in their architecture leads to significant variations in their performance and suitability for different applications.

Structural Differences

Homobifunctional PEG linkers are characterized by a symmetrical structure with the same functional group at each terminus of the PEG chain.[2] This design is suited for applications like creating protein-protein crosslinks or intramolecular cyclizations.

Conversely, heterobifunctional PEG linkers have an asymmetrical design, with distinct reactive groups at each end.[3] This allows for orthogonal conjugation strategies, where one molecule can be attached without affecting the reactivity of the other end of the linker, a crucial feature for complex bioconjugates like antibody-drug conjugates (ADCs).[1]

G cluster_homo Homobifunctional PEG Linker cluster_hetero Heterobifunctional PEG Linker homo_start X homo_peg ---(PEG)n--- homo_end X hetero_start X hetero_peg ---(PEG)n--- hetero_end Y

Figure 1: Structural comparison of homobifunctional and heterobifunctional PEG linkers.

Performance Comparison: A Quantitative Look

The primary advantage of heterobifunctional PEG linkers lies in the superior control they offer over the conjugation process. This control translates into higher yields of the desired product and greater purity, as evidenced by experimental data.

ParameterHomobifunctional Linker (e.g., NHS-PEG-NHS)Heterobifunctional Linker (e.g., Mal-PEG-NHS)Reference
Conjugation Strategy One-pot reactionTwo-step, sequential reaction[1]
Reaction Control Low (risk of homo-dimerization and polymerization)High (orthogonal reactivity)[1]
Typical Yield of Desired Conjugate 30-50%>70%[1]
Product Purity (before purification) Low to moderate (heterogeneous mixture)High (more homogenous product)[1]
Drug-to-Antibody Ratio (DAR) Control Difficult to control, leading to a broad distributionPrecise control, leading to a well-defined DAR[4]
Conjugate Stability (Serum) Variable, can be susceptible to de-conjugationGenerally higher due to stable bond formation[5][6]

Experimental Protocols

The choice of experimental protocol is dictated by the functional groups on the linker and the target biomolecules. Below are representative protocols for protein conjugation using both types of linkers.

Protocol 1: Protein Crosslinking using a Homobifunctional NHS-PEG-NHS Linker

This protocol describes the crosslinking of a protein containing primary amines (e.g., lysine residues) using a homobifunctional NHS-ester activated PEG linker.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-PEG-NHS linker

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation: Immediately before use, dissolve the NHS-PEG-NHS linker in anhydrous DMSO or DMF to a stock concentration of 10-250 mM.[7][8]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the NHS-PEG-NHS stock solution to the protein solution.[7] The final concentration of the organic solvent should be less than 10%.[8]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8]

  • Quenching: Add quenching buffer to a final concentration of 20-100 mM to stop the reaction by consuming unreacted NHS esters.[7] Incubate for 15 minutes at room temperature.

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer.

Protocol 2: Antibody-Drug Conjugation using a Heterobifunctional Mal-PEG-NHS Linker

This protocol outlines the two-step conjugation of a thiol-containing drug to an antibody using a maleimide-PEG-NHS linker.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • Mal-PEG-NHS linker

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., DTT or TCEP) for antibody disulfide bond reduction (if necessary)

  • Thiol-containing drug

  • Quenching reagent (e.g., cysteine or 2-mercaptoethanol)

  • Desalting column or dialysis cassette

Procedure: Step 1: Antibody Modification with the Linker

  • Reagent Preparation: Prepare a stock solution of the Mal-PEG-NHS linker in anhydrous DMSO or DMF.[9]

  • Antibody Activation: Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution.[10]

  • Incubation: Incubate for 30-60 minutes at room temperature.[10]

  • Purification: Remove the excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).[9]

Step 2: Conjugation of the Drug to the Modified Antibody

  • Drug Preparation: Dissolve the thiol-containing drug in an appropriate solvent.

  • Conjugation: Add a 1.5- to 5-fold molar excess of the drug solution to the purified, linker-modified antibody.[]

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.[9]

  • Quenching (Optional): Add a quenching reagent like cysteine to cap any unreacted maleimide groups.[]

  • Final Purification: Purify the antibody-drug conjugate using a desalting column, dialysis, or other appropriate chromatography techniques to remove excess drug and byproducts.

Visualizing the Workflow: Antibody-Drug Conjugate (ADC) Preparation

The preparation of an Antibody-Drug Conjugate (ADC) is a prime example where the controlled chemistry of heterobifunctional linkers is paramount. The following diagram illustrates a typical workflow for producing an ADC using a heterobifunctional linker that targets cysteine residues on the antibody.

ADC_Workflow start Start: Monoclonal Antibody (mAb) reduction Antibody Reduction (e.g., with TCEP or DTT) to expose thiol groups start->reduction purification1 Purification (e.g., Desalting Column) to remove reducing agent reduction->purification1 conjugation Conjugation with Heterobifunctional Linker-Drug (e.g., Mal-PEG-Drug) purification1->conjugation purification2 Purification (e.g., SEC or HIC) to remove excess linker-drug conjugation->purification2 formulation Formulation of final ADC product purification2->formulation end Finished ADC formulation->end

Figure 2: Experimental workflow for the preparation of an Antibody-Drug Conjugate (ADC).

Conclusion and Recommendations

Both homobifunctional and heterobifunctional PEG linkers are valuable tools in the bioconjugation toolbox. Homobifunctional linkers are suitable for simpler applications where a one-pot reaction is acceptable and the potential for product heterogeneity can be managed through purification.[1]

However, for complex bioconjugates such as ADCs, where precise control over stoichiometry and product homogeneity is critical for therapeutic efficacy and safety, heterobifunctional PEG linkers are the superior choice.[1][12] Their ability to facilitate controlled, sequential conjugations leads to higher yields of well-defined and more stable products. The selection of the optimal linker will ultimately depend on the specific requirements of the application, including the nature of the molecules to be conjugated, the desired purity of the final product, and the intended use of the bioconjugate.

References

A Comparative Guide to Functional Assays for Bromo-PEG5-Bromide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key functional assays to confirm and quantify the activity of molecules synthesized using Bromo-PEG5-bromide, a common PEG-based linker for generating Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[2] An effective PROTAC must enter the cell, facilitate the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, induce ubiquitination of the target, and ultimately lead to its degradation, resulting in a desired downstream cellular phenotype.[3][4]

This guide outlines the critical assays used to evaluate each step of this process, presenting comparative data and detailed experimental protocols to aid in the rational design and optimization of novel protein degraders.

The PROTAC Mechanism of Action

A PROTAC molecule consists of a ligand that binds the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase (like Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a linker (such as one derived from this compound) that connects them.[2][5] The formation of the POI-PROTAC-E3 ligase ternary complex allows the E3 ligase to transfer ubiquitin molecules to the POI.[6] This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome, after which the PROTAC can be recycled to target more protein.[2][7]

PROTAC_Mechanism cluster_cell Cell Interior POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC (Bromo-PEG5 Conjugate) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Targeting Proteasome->PROTAC Recycling Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1. The PROTAC Mechanism of Action.

Section 1: Assays for Target Protein Degradation

The primary function of a PROTAC is to induce the degradation of its target. Quantifying the reduction in target protein levels is the most direct measure of a conjugate's efficacy. The key metrics derived from these assays are DC50 (the concentration of PROTAC that causes 50% degradation) and Dmax (the maximum percentage of degradation achieved).[7]

Comparison of Degradation Assays
AssayPrincipleThroughputProsCons
Western Blot Immunoassay using antibodies to detect protein levels after separation by size.[3]Low to MediumGold standard, provides molecular weight confirmation, widely available.Semi-quantitative, relies on high-quality antibodies, low throughput.[3]
In-Cell Western / Simple Western Quantitative immunoassay in microplates, normalizing to total protein or a housekeeping protein.[8]HighFully quantitative and reproducible, automated, faster than traditional Westerns.[8]Requires specialized imaging equipment, antibody quality is still critical.
ELISA Sandwich or competitive immunoassay in a plate-based format.[]HighHighly sensitive and quantitative, suitable for high-throughput screening (HTS).Prone to artifacts, requires specific antibody pairs, no size information.
Mass Spectrometry (Proteomics) Measures peptide fragments to identify and quantify proteins without antibodies.[10]MediumUnbiased global analysis, can identify off-target effects, highly sensitive and precise.[3]Requires complex sample prep and expensive instrumentation, lower throughput.
Featured Protocol: Western Blot for DC50 and Dmax Determination

This protocol outlines the standard method for assessing PROTAC-induced protein degradation in cultured cells.[7][11]

  • Cell Seeding and Treatment:

    • Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.[11]

    • Prepare serial dilutions of the this compound conjugate in culture medium. A typical concentration range might be 0.1 nM to 10 µM.

    • Treat cells with the PROTAC dilutions for a fixed time point (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[11]

  • Cell Lysis and Protein Quantification:

    • After incubation, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[7]

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[11]

    • Determine the protein concentration of each supernatant using a BCA protein assay.[7]

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.

    • Denature the samples by boiling at 95-100°C for 5-10 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate via electrophoresis.[12]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting and Detection:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[7]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imaging system.[11]

  • Analysis:

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).[7]

    • Calculate the percentage of degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[7]

Western_Blot_Workflow start Seed Cells in 6-well Plate treat Treat with PROTAC (Serial Dilutions) start->treat lyse Wash and Lyse Cells treat->lyse quantify Quantify Protein (BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detect ECL Detection & Imaging secondary_ab->detect analyze Densitometry Analysis (Calculate DC50/Dmax) detect->analyze

Figure 2. Experimental workflow for Western Blot analysis.

Section 2: Assays for Cellular Phenotype

Successful degradation of a target protein, particularly one involved in oncogenesis or disease progression, should translate to a measurable cellular effect, such as inhibition of proliferation or induction of apoptosis.

Comparison of Cell Viability Assays
AssayPrincipleThroughputProsCons
CellTiter-Glo® Measures ATP levels as an indicator of metabolic activity and cell viability using a luciferase reaction.[13]HighHighly sensitive, "add-mix-measure" protocol, wide linear range.[14]ATP levels can be affected by factors other than viability.
MTT/MTS Measures the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.[15]HighInexpensive, well-established.Less sensitive than luminescent assays, requires a solubilization step (MTT).
CyQUANT® Measures cellular DNA content using a fluorescent dye that binds to nucleic acids.HighDirect measure of cell number, stable signal.Requires cell lysis, not suitable for real-time monitoring.
Featured Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol describes a homogenous method for determining the number of viable cells in culture based on ATP quantification.[14][16]

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined density.[16]

    • Allow cells to attach and grow overnight.

    • Treat cells with a serial dilution of the this compound conjugate for a desired period (e.g., 72 hours).[17]

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[14]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions by mixing the buffer and lyophilized substrate.[16]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL for a 96-well plate).[14]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[16]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Data Acquisition and Analysis:

    • Record the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the log of the PROTAC concentration.

    • Fit a dose-response curve to the data to determine the IC50 (concentration for 50% inhibition of viability) or GI50 (concentration for 50% inhibition of growth).

CTG_Assay cluster_well Assay Well ViableCell Viable Cell ATP ATP ViableCell->ATP Contains Light Luminescent Signal ATP->Light Reacts with CTG_Reagent CellTiter-Glo® Reagent (Luciferase/Luciferin) CTG_Reagent->Light Luminometer Luminometer Measures Signal Light->Luminometer

Figure 3. Principle of the CellTiter-Glo® Assay.

Section 3: Mechanistic Assays

To fully understand the structure-activity relationship (SAR) and optimize a PROTAC, it is crucial to investigate the underlying mechanism, particularly the formation of the ternary complex and the subsequent ubiquitination of the target.

Comparison of Mechanistic Assays
AssayPurposePrincipleThroughputKey Information
Surface Plasmon Resonance (SPR) Ternary Complex FormationMeasures changes in mass on a sensor chip as molecules bind in real-time.[18]MediumBinding affinity (KD), kinetics (kon/koff), cooperativity.[19][20]
NanoBRET™ Ternary Complex Formation & UbiquitinationMeasures bioluminescence resonance energy transfer between tagged proteins in live cells.[21][]HighLive-cell target engagement, complex formation, and ubiquitination kinetics.[4]
In Vitro Ubiquitination Assay Target UbiquitinationReconstitutes the E1-E2-E3 cascade in a test tube and detects ubiquitinated protein via Western Blot.[6]LowConfirms the PROTAC's ability to induce target-specific ubiquitination.
TUBE Assay Target UbiquitinationUses Tandem Ubiquitin Binding Entities (TUBEs) to pull down and quantify ubiquitinated proteins from cell lysates.[23][24]Medium-HighQuantifies the increase in ubiquitinated target protein in cells.[23]

These advanced biophysical and biochemical assays provide deep mechanistic insights that are critical for rational PROTAC design, helping to explain why some conjugates are more potent degraders than others.[3] For example, a high degree of positive cooperativity in ternary complex formation, where the binding of one protein partner increases the affinity for the other, is often a hallmark of an effective PROTAC.[20]

References

Safety Operating Guide

Proper Disposal of Bromo-PEG5-bromide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Bromo-PEG5-bromide, while not classified as a hazardous substance, requires specific disposal procedures due to its halogenated nature. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams. Adherence to proper chemical waste management protocols is essential to ensure laboratory safety and environmental compliance.

This guide provides detailed, step-by-step instructions for the safe and proper disposal of this compound and materials contaminated with it. Researchers, scientists, and drug development professionals should integrate these procedures into their standard laboratory operating protocols.

Summary of Key Disposal Information

Waste TypeDisposal ContainerLabeling RequirementsDisposal Method
Unused/Waste this compound (Liquid) Sealable, chemically compatible container (e.g., glass or polyethylene)"Halogenated Organic Waste", "this compound"Collection by institutional Environmental Health and Safety (EHS) or a licensed chemical waste contractor.
Contaminated Solids (e.g., gloves, absorbent pads) Sealable plastic bag or container for solid hazardous waste."Halogenated Organic Waste", "Solid Waste with this compound"Collection by institutional EHS or a licensed chemical waste contractor.
Contaminated "Sharps" (e.g., needles, glass pipettes) Puncture-resistant sharps container designated for chemically contaminated sharps."Chemically Contaminated Sharps", "Halogenated Organic Waste", "this compound"Collection by institutional EHS or a licensed chemical waste contractor.
Empty this compound Containers Original container.Original label must be defaced.Consult institutional guidelines. May require triple rinsing with a suitable solvent, with the rinsate collected as halogenated waste.

Experimental Protocols for Disposal

The following protocols outline the necessary steps for handling different forms of this compound waste.

Protocol 1: Disposal of Unused or Waste this compound
  • Segregation: Identify a designated waste accumulation area within the laboratory. This compound waste must be segregated and collected separately from non-halogenated organic waste.[1][2]

  • Container Selection: Obtain a clean, dry, and chemically compatible waste container with a secure, threaded cap. Glass or polyethylene containers are typically suitable.

  • Labeling: Before adding any waste, affix a "Halogenated Organic Waste" label to the container. Clearly write the full chemical name, "this compound," on the label.

  • Waste Transfer: Carefully transfer the unused or waste this compound into the labeled container. Perform this transfer in a well-ventilated area, preferably within a chemical fume hood.

  • Secure Storage: Tightly seal the container after adding the waste. Store the container in a designated satellite accumulation area, away from incompatible materials such as strong acids, bases, and oxidizers. The container must remain closed at all times except when adding waste.

  • Arrange for Pickup: Once the container is full or ready for disposal according to your institution's timelines, arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Protocol 2: Handling Spills and Contaminated Materials

In the event of a spill, the primary disposal method involves absorption and containerization.[3]

  • Ensure Safety: Alert personnel in the immediate area and ensure proper personal protective equipment (PPE), including gloves and safety glasses, is worn.

  • Containment and Absorption: Cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels for large spills.

  • Collection: Carefully sweep or scoop the absorbed material into a sealable, designated container for solid halogenated waste.

  • Labeling: Clearly label the container as "Halogenated Organic Waste" and "Solid Waste with this compound."

  • Decontamination: Clean the spill area with soap and water or a suitable laboratory detergent. The cleaning materials (e.g., wipes, paper towels) should also be disposed of as contaminated solid waste.

  • Disposal: Arrange for pickup of the sealed container by your institution's EHS or a licensed chemical waste contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Start: this compound for Disposal cluster_1 Waste Characterization cluster_2 Liquid Waste Pathway cluster_3 Solid Waste Pathway cluster_4 Final Disposal start Identify this compound Waste is_liquid Liquid or Solid? start->is_liquid liquid_container Use Labeled 'Halogenated Organic Waste' Container is_liquid->liquid_container Liquid solid_container Use Labeled Container for Contaminated Solid Waste is_liquid->solid_container Solid (Contaminated Debris) liquid_storage Store in Satellite Accumulation Area liquid_container->liquid_storage pickup Arrange for EHS/ Contractor Pickup liquid_storage->pickup solid_storage Store in Satellite Accumulation Area solid_container->solid_storage solid_storage->pickup

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Bromo-PEG5-bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Bromo-PEG5-bromide. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the primary defense against chemical exposure. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety gogglesProtects eyes from potential splashes.
Hand Protection Nitrile or other suitable chemical-resistant glovesPrevents skin contact and absorption.
Body Protection Laboratory coat or other suitable protective clothingProtects against contamination of personal clothing and skin.
Respiratory Protection Approved mask or respiratorTo be used in case of insufficient ventilation or potential for aerosolization.

Operational Plan

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risks.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • The recommended storage temperature is room temperature.[1]

2. Handling and Experimentation:

  • All handling of this compound should be conducted in a well-ventilated chemical fume hood.

  • Avoid direct contact with skin and eyes.[2]

  • In case of accidental skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2]

  • For eye contact, flush with large amounts of water for at least 15 minutes, ensuring to lift the eyelids.[2] Seek medical attention if irritation persists.[2]

  • If inhaled, move to an area with fresh air.[2]

  • In case of ingestion, seek immediate medical attention.[2]

3. Spill Management:

  • In the event of a spill, wear appropriate PPE, including respiratory protection, gloves, and eye protection.[2]

  • Absorb the spill with an inert material, such as sand or a similar absorbent.[2]

  • Collect the absorbed material into a tightly closed container for proper disposal.[2]

  • Prevent the spilled material from entering drains or water courses.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • All waste materials, including the chemical itself and any contaminated consumables (e.g., gloves, absorbent materials), must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.

  • Follow all local, state, and national regulations for the disposal of halogenated organic compounds.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure Safety Retrieve this compound Retrieve this compound Prepare Fume Hood->Retrieve this compound Proceed to Handling Perform Experiment Perform Experiment Retrieve this compound->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Post-Experiment Clean Work Area Clean Work Area Segregate Waste->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Final Step

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromo-PEG5-bromide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bromo-PEG5-bromide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。